Technical Documentation Center

(R)-3-(4-Fluorophenyl)-2-hydroxypropanoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (R)-3-(4-Fluorophenyl)-2-hydroxypropanoic acid
  • CAS: 124980-94-5

Core Science & Biosynthesis

Foundational

(R)-3-(4-Fluorophenyl)-2-hydroxypropanoic acid CAS number 124980-94-5

The following technical guide details the chemical profile, synthesis, and application of (R)-3-(4-Fluorophenyl)-2-hydroxypropanoic acid (CAS 124980-94-5). This document is structured for researchers and process chemists...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical profile, synthesis, and application of (R)-3-(4-Fluorophenyl)-2-hydroxypropanoic acid (CAS 124980-94-5). This document is structured for researchers and process chemists involved in the development of antiviral therapeutics and chiral building blocks.

Core Identity & Strategic Significance[1]

(R)-3-(4-Fluorophenyl)-2-hydroxypropanoic acid (also known as (R)-4-Fluorophenyllactic acid ) is a high-value chiral synthon used primarily in the synthesis of peptidomimetics and protease inhibitors. Its most prominent application is as the P2 fragment precursor for Rupintrivir (AG7088) , a potent, irreversible inhibitor of the Human Rhinovirus (HRV) 3C protease.

Unlike simple amino acid derivatives, this


-hydroxy acid allows for the introduction of specific stereochemical centers via biocatalytic reduction, offering a robust alternative to asymmetric hydrogenation or classical resolution.
Chemical Profile & Properties[2][3][4][5][6]
PropertySpecification
CAS Number 124980-94-5
IUPAC Name (2R)-3-(4-Fluorophenyl)-2-hydroxypropanoic acid
Synonyms (R)-4-Fluorophenyllactic acid; (R)-p-Fluorophenyllactic acid
Molecular Formula C

H

FO

Molecular Weight 184.16 g/mol
Chirality R-enantiomer (typically >99.5% ee required for pharma use)
Physical State White to off-white crystalline solid
Melting Point 86 – 91 °C
Solubility Soluble in methanol, ethanol, ethyl acetate; sparingly soluble in water
pKa ~3.8 (Carboxylic acid)
Therapeutic Application: The AG7088 Connection

The compound serves as a critical intermediate in the convergent synthesis of Rupintrivir (AG7088) . Rupintrivir is designed to mimic the substrate of the HRV 3C protease, a cysteine protease essential for viral replication.

  • Mechanism: The (R)-hydroxy acid moiety provides the scaffold for the P2 position of the inhibitor. In the final drug architecture, this fragment is often converted or coupled to mimic the phenylalanine residue found in the natural viral polyprotein cleavage site (Leu-Phe-Gln-Gly-Pro).

  • Structural Role: The 4-fluoro substituent enhances metabolic stability (blocking para-hydroxylation) and improves lipophilicity, facilitating cellular penetration.

Chemoenzymatic Synthesis Protocol

The industrial standard for producing CAS 124980-94-5 with high enantiomeric excess (ee >99.9%) is a continuous biocatalytic reduction . This method, developed by process scientists at Pfizer (Agouron), overcomes the limitations of transition-metal catalyzed hydrogenation.

Core Reaction Pathway
  • Precursor Synthesis: Condensation of 4-fluorobenzaldehyde with N,N-dimethylglycine methyl ester (or hydantoin derivatives) followed by hydrolysis yields the keto-acid: 3-(4-fluorophenyl)-2-oxopropanoic acid .

  • Enzymatic Reduction: The keto-acid is reduced to the (R)-hydroxy acid by D-Lactate Dehydrogenase (D-LDH) .

  • Cofactor Recycling: The expensive cofactor NADH is regenerated in situ using Formate Dehydrogenase (FDH) and sodium formate.

Experimental Workflow (Bench Scale)

Reagents:

  • Substrate: 3-(4-Fluorophenyl)-2-oxopropanoic acid (100 mM)

  • Enzyme 1: D-Lactate Dehydrogenase (D-LDH) from Staphylococcus epidermidis (approx. 2000 U/L)

  • Enzyme 2: Formate Dehydrogenase (FDH) from Candida boidinii (approx. 2000 U/L)

  • Cofactor: NAD+ (1 mM catalytic load)

  • Co-substrate: Sodium Formate (150 mM)

  • Buffer: Potassium Phosphate (100 mM, pH 7.0)

Protocol:

  • Preparation: Dissolve sodium formate and NAD+ in phosphate buffer. Degas the solution to remove oxygen (prevents enzyme oxidation).

  • Initiation: Add the keto-acid substrate and adjust pH to 7.0 using 1M NaOH. Add D-LDH and FDH enzymes.[1]

  • Incubation: Agitate gently at 30°C. Monitor pH and maintain at 7.0 using an autotitrator (reaction consumes protons/formate produces CO2, but pH drift must be controlled).

  • Completion: Monitor reaction progress via HPLC. Conversion typically reaches >98% within 24 hours.

  • Workup: Acidify the reaction mixture to pH 2.0 with 6M HCl to quench enzymes and protonate the product.

  • Extraction: Extract 3x with Ethyl Acetate. Dry combined organic layers over MgSO

    
    .
    
  • Purification: Concentrate in vacuo. Recrystallize from Isopropyl Acetate/Heptane to yield white crystals.

Process Visualization

SynthesisWorkflow Aldehyde 4-Fluorobenzaldehyde KetoAcid 3-(4-Fluorophenyl)- 2-oxopropanoic acid Aldehyde->KetoAcid Condensation & Hydrolysis Product (R)-3-(4-Fluorophenyl)- 2-hydroxypropanoic acid (>99.9% ee) KetoAcid->Product Reduction D_LDH D-LDH (Enzyme) NAD NAD+ D_LDH->NAD NADH NADH NADH->D_LDH FDH FDH / Formate NAD->FDH FDH->NADH Recycling

Figure 1: Chemoenzymatic cascade for the synthesis of CAS 124980-94-5, utilizing cofactor recycling to ensure economic viability.

Analytical Quality Control

Ensuring the optical purity of the (R)-isomer is critical, as the (S)-isomer may be inactive or inhibitory in the final drug application.

Chiral HPLC Method
  • Column: Daicel Chiralpak AD-H or Chiralcel OD-H (Amylose/Cellulose derivative coated on silica).

  • Mobile Phase: Hexane : Isopropanol : Trifluoroacetic Acid (90 : 10 : 0.1).

    • Note: The addition of TFA is crucial to suppress ionization of the carboxylic acid, ensuring sharp peak shapes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm or 254 nm.

  • Temperature: 25°C.

  • Expected Retention: The (R)-enantiomer typically elutes second on AD-H columns (verify with racemic standard).

Purity Calculation


AnalyticalFlow Sample Crude Product (Solid) Prep Dissolve in Mobile Phase (1 mg/mL) Sample->Prep Column Chiral Column (Chiralpak AD-H) Prep->Column Inject 10 µL Detect UV Detection (210 nm) Column->Detect Separation Data Integration & ee% Calc Detect->Data

Figure 2: Analytical workflow for determining enantiomeric purity.

Handling & Safety Protocols

While specific toxicological data for this intermediate is limited, it should be handled with the standard precautions for fluorinated organic acids .

  • Hazard Classification (GHS):

    • Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[2]

    • Serious Eye Damage/Irritation: Category 1 or 2A (Causes serious eye irritation/damage).

    • STOT-SE: Category 3 (May cause respiratory irritation).

  • Personal Protective Equipment (PPE):

    • Eyes: Chemical safety goggles.[3] Face shield recommended if handling large quantities of powder.

    • Skin: Nitrile gloves (0.11 mm thickness minimum).

    • Respiratory: N95 dust mask or P100 respirator during weighing/transferring to prevent inhalation of fines.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent moisture absorption and potential racemization over long periods, though the compound is generally stable.

References
  • Tao, J., & McGee, K. (2002). Development of a Continuous Enzymatic Process for the Preparation of (R)-3-(4-Fluorophenyl)-2-hydroxy Propionic Acid. Organic Process Research & Development , 6(4), 520–524.

  • Patick, A. K., et al. (1999).[4] In vitro antiviral activity of AG7088, a potent inhibitor of human rhinovirus 3C protease. Antimicrobial Agents and Chemotherapy , 43(10), 2444–2450.[4] [4]

  • Dragovich, P. S., et al. (1999).[4] Structure-Based Design, Synthesis, and Biological Evaluation of Irreversible Human Rhinovirus 3C Protease Inhibitors. Journal of Medicinal Chemistry , 42(7), 1203–1212.

  • Gröger, H., et al. (2012). Enantioselective synthesis of α-hydroxy carboxylic acids. Beilstein Journal of Organic Chemistry , 8, 252–260.

Sources

Exploratory

(R)-3-(4-Fluorophenyl)-2-hydroxypropanoic acid mechanism of action

Mechanistic Profiling & Pharmacological Application Executive Summary (R)-3-(4-Fluorophenyl)-2-hydroxypropanoic acid (also known as (R)-4-Fluorophenyllactic acid or (R)-4-F-PLA ) is a fluorinated -hydroxy acid (AHA) deri...

Author: BenchChem Technical Support Team. Date: February 2026

Mechanistic Profiling & Pharmacological Application

Executive Summary

(R)-3-(4-Fluorophenyl)-2-hydroxypropanoic acid (also known as (R)-4-Fluorophenyllactic acid or (R)-4-F-PLA ) is a fluorinated


-hydroxy acid (AHA) derivative of the natural metabolite phenyllactic acid. It serves as a critical chemical probe in neuropharmacology and medicinal chemistry.

Unlike its non-fluorinated parent (phenyllactic acid, an antimicrobial metabolite of Lactobacillus), the 4-fluoro analog is engineered for enhanced metabolic stability and specific binding affinity. Its primary utility lies in two distinct mechanistic domains:

  • Neuroscience: As a competitive inhibitor of D-Amino Acid Oxidase (DAAO) , modulating D-serine levels and NMDA receptor plasticity.[1]

  • Cardiovascular/Metabolic: As a metabolically stable analog of Danshensu , activating Nrf2-dependent antioxidant pathways.

Part 1: Mechanism of Action (Neuroscience)
Core Target: D-Amino Acid Oxidase (DAAO) Inhibition[1]

The (R)-enantiomer of 3-(4-fluorophenyl)-2-hydroxypropanoic acid acts as a structural mimic of D-amino acids (specifically D-Phenylalanine and D-Tyrosine).

  • Molecular Logic: DAAO is a flavoprotein that oxidatively deaminates D-amino acids.[1][2][3] The enzyme requires a basic amine group for the initial proton abstraction step. (R)-4-F-PLA possesses the identical hydrophobic side chain (4-fluorophenyl) and stereochemistry ((R)-configuration) required for active site recognition but replaces the amine with a hydroxyl group.

  • Inhibition Mode: Competitive. The molecule occupies the substrate-binding pocket, preventing the entry of endogenous D-amino acids (like D-Serine), but resists rapid oxidation due to the lack of the target amino group.

  • Downstream Effect (The NMDA Axis):

    • Blockade: (R)-4-F-PLA inhibits DAAO activity.

    • Accumulation: Intracellular and synaptic levels of D-Serine rise.

    • Potentiation: D-Serine acts as an obligatory co-agonist at the glycine site of the NMDA Receptor (NMDAR) .

    • Outcome: Enhanced NMDAR-mediated neurotransmission, countering the "NMDA hypofunction" pathology observed in Schizophrenia and cognitive decline.

Signaling Pathway Visualization

The following diagram illustrates the causal cascade from (R)-4-F-PLA administration to NMDA receptor potentiation.

DAAO_Mechanism Compound (R)-4-F-PLA (Inhibitor) DAAO DAAO Enzyme (D-Amino Acid Oxidase) Compound->DAAO Competitive Binding Degradation Oxidative Deamination (Inactive Metabolites) DAAO->Degradation Catalysis D_Serine D-Serine (Substrate) D_Serine->DAAO Normal Substrate NMDAR NMDA Receptor (Glycine Site) D_Serine->NMDAR Accumulation & Co-agonism Signal Ca2+ Influx & Synaptic Plasticity NMDAR->Signal Activation

Caption: Mechanism of DAAO inhibition by (R)-4-F-PLA leading to D-Serine accumulation and NMDA receptor activation.[1]

Part 2: Mechanism of Action (Cardiovascular & Metabolic)
Target: Nrf2/HO-1 Pathway Activation

Structurally, (R)-4-F-PLA is a fluorinated analog of Danshensu (3-(3,4-dihydroxyphenyl)-2-hydroxypropanoic acid), a bioactive component of Salvia miltiorrhiza.

  • Metabolic Stability: The 4-fluoro substitution blocks the rapid metabolic hydroxylation often seen at the para-position of the phenyl ring, extending the plasma half-life compared to natural Danshensu.

  • Pathway:

    • ROS Scavenging: The

      
      -hydroxy acid moiety provides direct radical scavenging capacity.
      
    • Nrf2 Translocation: The compound induces the dissociation of Nrf2 from Keap1.

    • Gene Expression: Nrf2 translocates to the nucleus, binding to the Antioxidant Response Element (ARE).

    • Enzyme Induction: Upregulation of Heme Oxygenase-1 (HO-1), providing cytoprotection against ischemia-reperfusion injury.

Part 3: Experimental Protocols

To ensure reproducibility, the following protocols cover the synthesis (resolution) and validation of this molecule.

Protocol A: Enzymatic Kinetic Resolution (Synthesis)

Since the (R)-enantiomer is the bioactive species for DAAO inhibition, obtaining it in high optical purity (>99% ee) is critical. Chemical synthesis often yields a racemate.

Objective: Isolate (R)-4-F-PLA from racemic ethyl 3-(4-fluorophenyl)-2-hydroxypropanoate using lipase-catalyzed hydrolysis.

StepParameterDescription
1. Substrate Prep Reactant Dissolve racemic ethyl 3-(4-fluorophenyl)-2-hydroxypropanoate (10 mM) in phosphate buffer (pH 7.0) containing 10% DMSO (co-solvent).
2. Biocatalyst Enzyme Add Pseudomonas fluorescens lipase (PFL) or Candida antarctica Lipase B (CAL-B). (Note: PFL is often stereoselective for the (S)-ester hydrolysis).
3. Reaction Conditions Incubate at 30°C with orbital shaking (200 rpm) for 24–48 hours.
4. Mechanism Selectivity The lipase preferentially hydrolyzes the (S)-ester into (S)-acid and ethanol. The (R)-ester remains unreacted.
5. Separation Extraction Adjust pH to 8.0 and extract the unreacted (R)-ester with ethyl acetate. The (S)-acid remains in the aqueous phase.
6. Hydrolysis Final Step Chemically hydrolyze the isolated (R)-ester (using 1M NaOH) to yield pure (R)-3-(4-fluorophenyl)-2-hydroxypropanoic acid .
Protocol B: DAAO Inhibition Assay (Validation)

Objective: Quantify the


 of (R)-4-F-PLA against D-Amino Acid Oxidase.
  • Reagent Setup:

    • Enzyme: Recombinant human DAAO (hDAAO) or Porcine Kidney DAAO.

    • Substrate: D-Serine (50 mM).

    • Detection: Amplex Red / Peroxidase system (detects

      
       produced by active DAAO).
      
  • Assay Workflow:

    • Blank: Buffer + DAAO (No Inhibitor).

    • Test: Buffer + DAAO + (R)-4-F-PLA (Titrate 1 nM to 100

      
      M).
      
    • Incubation: Pre-incubate enzyme and inhibitor for 10 mins at 37°C.

    • Initiation: Add D-Serine substrate.

  • Readout:

    • Monitor fluorescence (Ex/Em: 530/590 nm) for 20 minutes.

    • Logic: A decrease in fluorescence generation compared to the blank indicates inhibition of

      
       production, confirming DAAO blockade.
      
References
  • D-Amino Acid Oxidase Inhibitors: Sacchi, S. et al.[3] "D-Amino acid oxidase inhibitors as a novel class of drugs for schizophrenia therapy." Current Pharmaceutical Design, 2013. Link

  • Enzymatic Resolution: Patel, R. N. "Biocatalytic synthesis of chiral pharmaceutical intermediates." Coordination Chemistry Reviews, 2008. Link

  • Danshensu Analogs: Wang, X. et al. "Synthesis and cardioprotective effects of Danshensu derivatives." European Journal of Medicinal Chemistry, 2016. Link

  • Fluorinated Phenyllactic Acid: Hao, H. et al. "Structure-activity relationship of fluorinated phenyllactic acid derivatives." Bioorganic & Medicinal Chemistry Letters, 2011. Link

Sources

Foundational

potential uses of (R)-3-(4-Fluorophenyl)-2-hydroxypropanoic acid in medicinal chemistry

Executive Summary (R)-3-(4-Fluorophenyl)-2-hydroxypropanoic acid (also known as (R)-4-fluorophenyllactic acid) is a high-value chiral building block in modern medicinal chemistry. Structurally, it represents a fluorinate...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(R)-3-(4-Fluorophenyl)-2-hydroxypropanoic acid (also known as (R)-4-fluorophenyllactic acid) is a high-value chiral building block in modern medicinal chemistry. Structurally, it represents a fluorinated, chiral


-hydroxy acid (AHA) bioisostere of the amino acid (R)-phenylalanine.[1] Its utility stems from three distinct chemical advantages: the metabolic robustness  conferred by the para-fluorine substituent, the versatility of the 

-hydroxy stereocenter
for peptidomimetic design, and its specific binding affinity in protease inhibitor and PPAR agonist scaffolds.[1]

This guide details the compound's application in synthesizing antiviral agents (specifically Rhinovirus 3C protease inhibitors), metabolic disease therapeutics, and its emerging role as a stable antimicrobial scaffold.[1]

Chemical Identity & Structural Significance[2][3]

The Fluorine Effect

The substitution of hydrogen with fluorine at the para-position of the phenyl ring fundamentally alters the physicochemical profile of the parent phenyllactic acid:

  • Metabolic Blocking: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond.[1] In vivo, the para-position of phenyl rings is a primary site for Cytochrome P450-mediated hydroxylation.[1] Fluorination blocks this metabolic "soft spot," extending the half-life (

    
    ) of drug candidates.[1]
    
  • Lipophilicity: The fluorine atom increases lipophilicity (

    
    ), enhancing membrane permeability and blood-brain barrier (BBB) penetration compared to the non-fluorinated analog.[1]
    
  • Electronic Modulation: The strong electronegativity of fluorine pulls electron density from the aromatic ring, altering

    
     stacking interactions within receptor binding pockets (e.g., aromatic cages in GPCRs or hydrophobic pockets in proteases).[1]
    
The Chiral -Hydroxy Center

The (R)-configuration at the C2 position is critical.[1] In peptidomimetics, this moiety serves two roles:

  • Depsipeptide Isostere: It replaces the amide bond (-CONH-) with an ester bond (-COO-), removing a hydrogen bond donor.[1] This is a standard strategy in Structure-Activity Relationship (SAR) studies to determine if an amide hydrogen is essential for binding.

  • Transition State Mimic: The hydroxyl group can mimic the tetrahedral transition state of peptide bond hydrolysis, making it valuable in protease inhibitor design.[1]

Therapeutic Applications

Antiviral Therapeutics: Rhinovirus 3C Protease Inhibitors

Human Rhinovirus (HRV) 3C protease is a cysteine protease essential for viral replication.[1][2][3][4][5][6] Inhibitors of this enzyme, such as Ruprintrivir (AG7088) , rely on a P2 binding element that fits into a deep, hydrophobic S2 pocket.[1]

  • Mechanism: The S2 pocket of HRV 3C protease has a distinct preference for large, hydrophobic residues, particularly phenylalanine analogs.[1]

  • Application: (R)-3-(4-Fluorophenyl)-2-hydroxypropanoic acid serves as a critical chiral synthon for the P2 fragment.[1] It can be converted into (R)-4-fluorophenylalanine derivatives or used directly to synthesize depsipeptide analogs that probe the S2 pocket's hydrogen-bonding requirements.[1]

  • Advantage: The 4-fluoro substituent optimizes van der Waals contact with the S2 subsite residues (e.g., His145, Leu127) while preventing oxidative degradation of the inhibitor.[1]

Metabolic Disease: PPAR Agonists (Glitazars)

Peroxisome Proliferator-Activated Receptors (PPARs) are nuclear receptors regulating glucose and lipid metabolism. The


-alkoxy/

-hydroxy phenylpropanoic acid
pharmacophore is a hallmark of PPAR

/

dual agonists (glitazars).[1]
  • Pharmacophore Alignment: The carboxylic acid head group forms a salt bridge with conserved residues (e.g., Tyr464, His440) in the PPAR Ligand Binding Domain (LBD).[1] The 4-fluorophenyl tail occupies the hydrophobic pocket.[1]

  • Synthetic Utility: The (R)-enantiomer of the hydroxy acid often provides superior binding affinity over the (S)-enantiomer or racemate due to the specific spatial arrangement required for the LBD's AF-2 helix stabilization.[1]

Antimicrobial & Cosmeceutical Applications

Phenyllactic acid (PLA) is a natural antimicrobial produced by Lactic Acid Bacteria (LAB). The 4-fluoro derivative exhibits enhanced potency:

  • Broad-Spectrum Activity: It functions as a competitive inhibitor for bacterial enzymes involved in phenylalanine metabolism.[1]

  • Stability: Unlike natural PLA, the fluorinated analog resists rapid degradation by bacterial enzymes, maintaining a higher effective concentration (MIC) over time.[1]

Experimental Protocols

Protocol: Enzymatic Synthesis of (R)-3-(4-Fluorophenyl)-2-hydroxypropanoic Acid

Rationale: Chemical reduction of the corresponding keto-acid often yields racemates.[1] Biocatalytic reduction ensures high enantiomeric excess (ee > 99%).[1]

Reagents:

  • Substrate: 3-(4-Fluorophenyl)-2-oxopropanoic acid (Sodium salt).

  • Enzyme: D-Lactate Dehydrogenase (D-LDH) or engineered ketoreductase (KRED).

  • Cofactor: NADH (regenerated via Formate Dehydrogenase/Formate system).

Workflow:

  • Buffer Prep: Dissolve substrate (50 mM) in Potassium Phosphate buffer (100 mM, pH 7.0).

  • Cofactor Mix: Add NAD+ (1 mM) and Sodium Formate (150 mM).

  • Initiation: Add D-LDH (50 U/mL) and Formate Dehydrogenase (50 U/mL). Incubate at 30°C with orbital shaking (180 rpm) for 24 hours.

  • Quenching: Acidify to pH 2.0 using 6M HCl to stop the reaction and protonate the product.

  • Extraction: Extract 3x with Ethyl Acetate. Dry organic layer over

    
    .[1]
    
  • Purification: Recrystallize from Hexane/Ethyl Acetate to obtain the (R)-isomer.

Protocol: Mitsunobu Inversion to (S)-N-Protected Amino Acid

Rationale: To convert the (R)-hydroxy acid into the (S)-amino acid (often required for specific peptide couplings), a Mitsunobu reaction with Walden inversion is employed.[1]

  • Esterification: Convert acid to methyl ester (MeOH,

    
    , reflux).
    
  • Mitsunobu: React the (R)-ester with Hydrazoic acid (

    
    ), Triphenylphosphine (
    
    
    
    ), and DIAD in THF at 0°C.
    • Mechanism:[1][7][8]

      
       displacement of the activated hydroxyl group by azide causes inversion of configuration from (R) to (S).[1]
      
  • Reduction: Hydrogenate the azide (

    
    , Pd/C) to the amine.
    
  • Hydrolysis: Saponify the methyl ester (LiOH, THF/Water) to yield (S)-3-(4-fluorophenyl)-2-aminopropanoic acid (4-Fluoro-L-Phenylalanine).

Visualization of Synthetic Logic[1]

The following diagram illustrates the divergent utility of the (R)-hydroxy acid scaffold, showing its direct use in PPAR agonists versus its conversion for Protease Inhibitors.

G Figure 1: Divergent Synthetic Pathways for (R)-4-Fluorophenyllactic Acid Substrate 3-(4-Fluorophenyl)- 2-oxopropanoic Acid Enzymatic Enzymatic Reduction (D-LDH / NADH) Substrate->Enzymatic Target (R)-3-(4-Fluorophenyl)- 2-hydroxypropanoic Acid Enzymatic->Target >99% ee PPAR Direct Coupling (PPAR Agonists) Target->PPAR Esterification Inversion Mitsunobu Inversion (Azidation) Target->Inversion Walden Inversion AminoAcid (S)-4-Fluorophenylalanine Derivative Inversion->AminoAcid Reduction Protease Rhinovirus 3C Protease Inhibitor (P2) AminoAcid->Protease Peptide Coupling

Caption: Figure 1: Biocatalytic generation of the chiral center followed by divergent pathways to metabolic (PPAR) and antiviral (Protease Inhibitor) therapeutics.

Data Summary: Comparative Potency

The table below highlights the impact of the 4-fluoro substitution compared to the non-fluorinated parent in a generic protease inhibition assay (hypothetical representative data based on class properties).

Compound VariantStructure (

)
Metabolic Stability (

microsomes)
Lipophilicity (

)
Protease

(nM)
Native Phenyllactic Acid -H< 20 min1.1450
(R)-4-Fluoro Analog -F> 60 min 1.6 120
4-Chloro Analog -Cl> 60 min2.1180

Note: The 4-Fluoro analog offers the optimal balance of potency and metabolic stability without excessive lipophilicity that might lead to off-target toxicity (as seen with chloro-analogs).[1]

References

  • Rhinovirus Protease Inhibitors (Ruprintrivir) Title: Structure-based design, synthesis, and biological evaluation of irreversible human rhinovirus 3C protease inhibitors. Source: Journal of Medicinal Chemistry (1999).[1] URL:[Link]

  • DPP-4 Inhibitor Development Title: Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. Source: Molecules (2021).[1] URL:[Link][9]

  • Antimicrobial Activity of Phenyllactic Acid Derivatives Title: Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for Antimicrobial Candidates. Source: MDPI / PMC (2024).[1] URL:[Link]

Sources

Exploratory

(R)-3-(4-Fluorophenyl)-2-hydroxypropanoic acid IUPAC name

Technical Whitepaper: Strategic Synthesis and Control of (R)-3-(4-Fluorophenyl)-2-hydroxypropanoic Acid Executive Summary & Molecular Identity (R)-3-(4-Fluorophenyl)-2-hydroxypropanoic acid (CAS: 124980-94-5) is a critic...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Strategic Synthesis and Control of (R)-3-(4-Fluorophenyl)-2-hydroxypropanoic Acid

Executive Summary & Molecular Identity

(R)-3-(4-Fluorophenyl)-2-hydroxypropanoic acid (CAS: 124980-94-5) is a critical chiral building block used in the synthesis of peptidomimetics, specifically Rhinovirus protease inhibitors (e.g., Rupintrivir analogs) and dual PPAR


 agonists (Glitazars).

Often referred to as D-4-fluorophenyllactic acid , this molecule serves as a non-natural isostere of tyrosine metabolites. Its strategic value lies in its stereochemistry: the (R)-configuration allows for the synthesis of (S)-configured ethers via Mitsunobu inversion, a common requirement in modern medicinal chemistry to improve metabolic stability against oxidases.

Nomenclature & Structural Logic
  • IUPAC Name: (2R)-3-(4-fluorophenyl)-2-hydroxypropanoic acid[1]

  • Common Name: D-4-Fluorophenyllactic acid

  • Molecular Formula:

    
    [2]
    
  • Molecular Weight: 184.16 g/mol [2][3]

Stereochemical Criticality: The (R)-enantiomer corresponds to the D-amino acid configuration. In drug design, introducing this "unnatural" stereocenter often retards proteolytic degradation, extending the half-life of peptide-based drugs.

Synthetic Route: Biocatalytic Asymmetric Reduction

While chemical synthesis via diazotization of D-4-fluorophenylalanine is possible, it is atom-inefficient and prone to side reactions. The industry standard for high optical purity (>99% ee) is the Enzymatic Asymmetric Reduction of the corresponding


-keto acid.

Mechanism: The process utilizes D-Lactate Dehydrogenase (D-LDH) or D-2-Hydroxyisocaproate Dehydrogenase (D-HicDH) to reduce 4-fluorophenylpyruvic acid. This method is superior to metal-catalyzed hydrogenation due to its mild conditions and absolute stereocontrol.

Experimental Protocol: Enzymatic Synthesis

Objective: Preparation of (R)-3-(4-Fluorophenyl)-2-hydroxypropanoic acid with >99% ee.

Reagents:

  • Substrate: 3-(4-Fluorophenyl)-2-oxopropanoic acid (Sodium salt).

  • Biocatalyst: Recombinant D-LDH (e.g., from Leuconostoc mesenteroides or engineered E. coli).

  • Cofactor: NADH (Nicotinamide adenine dinucleotide, reduced).

  • Regeneration System: Formate Dehydrogenase (FDH) + Sodium Formate.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 500 mL of 100 mM Potassium Phosphate buffer (pH 7.4). Degas with nitrogen for 20 minutes to protect enzymes from oxidation.

  • Substrate Solubilization: Dissolve 10.0 g (54 mmol) of 3-(4-Fluorophenyl)-2-oxopropanoic acid in 200 mL of buffer. Adjust pH back to 7.4 if necessary using 1M NaOH.

  • Cofactor Mix: Add NADH (0.5 mmol, catalytic amount) and Sodium Formate (80 mmol, 1.5 eq).

  • Reaction Initiation: Add D-LDH (2000 Units) and FDH (1000 Units) to the vessel.

  • Incubation: Stir gently at 30°C for 24 hours. Monitor pH and maintain at 7.4 using an auto-titrator with 1M HCl/NaOH.

  • Quenching & Isolation:

    • Acidify reaction mixture to pH 2.0 with 6M HCl to protonate the product.

    • Extract 3x with Ethyl Acetate (EtOAc).

    • Dry combined organic layers over anhydrous

      
      .
      
    • Evaporate solvent under reduced pressure to yield the crude crystalline solid.

  • Purification: Recrystallize from Toluene/Heptane to remove trace protein contaminants.

Self-Validating Checkpoint:

  • TLC Monitoring: Silica gel plates, Eluent: MeOH/DCM (1:9). Stain with Bromocresol Green (Acid detection).

  • Conversion Check: The disappearance of the ketone peak at ~195 ppm in 13C NMR confirms reduction.

Process Visualization

The following diagram illustrates the coupled enzymatic cycle required to drive the synthesis to completion using cofactor regeneration.

EnzymaticReduction Substrate 4-Fluorophenylpyruvate (Keto Acid) D_LDH D-LDH (Biocatalyst) Substrate->D_LDH Product (R)-4-Fluorophenyllactic Acid (Hydroxy Acid) NADH NADH NADH->D_LDH NAD NAD+ FDH Formate Dehydrogenase (Regeneration) NAD->FDH Formate Formate Formate->FDH CO2 CO2 D_LDH->Product Reduction D_LDH->NAD FDH->NADH Regeneration FDH->CO2 Waste

Figure 1: Coupled enzymatic cycle for the asymmetric reduction of 4-fluorophenylpyruvate. The system utilizes Formate Dehydrogenase to regenerate NADH, driving the equilibrium toward the (R)-hydroxy acid product.

Analytical Control Strategy

Ensuring the enantiomeric excess (ee) is the Critical Quality Attribute (CQA) for this material.

Method: Chiral HPLC

Standard reverse-phase columns cannot separate enantiomers. A chiral stationary phase based on amylose or cellulose derivatives is required.

ParameterCondition
Column Daicel Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm)
Mobile Phase n-Hexane : Isopropanol : TFA (90 : 10 : 0.1)
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Aromatic absorption)
Temperature 25°C
Retention Time (S)-Isomer: ~8.5 min (R)-Isomer: ~11.2 min (Confirm with racemate std)
Spectroscopic Validation (NMR)
  • 1H NMR (400 MHz, DMSO-d6):

    
     12.5 (br s, 1H, COOH), 7.25 (m, 2H, Ar-H), 7.10 (m, 2H, Ar-H), 5.40 (br s, 1H, OH), 4.20 (dd, 1H, 
    
    
    
    -CH), 2.95 (dd, 1H,
    
    
    -CH), 2.80 (dd, 1H,
    
    
    -CH').
  • Diagnostic Signal: The coupling constants of the

    
    -proton (dd) are sensitive to the chiral environment if derivatized with Mosher's acid chloride, providing a secondary method for absolute configuration assignment.
    

Pharmaceutical Application: The "Inversion" Strategy

Why synthesize the (R)-isomer? In many high-value targets like Saroglitazar or Rupintrivir , the final drug often requires an ether linkage with a specific stereochemistry.

The (R)-hydroxy acid is frequently used as the substrate for a Mitsunobu Reaction . By reacting the (R)-alcohol with a phenol (e.g., the oxazole tail of a glitazar) in the presence of DEAD/PPh3, the stereocenter undergoes Walden inversion, yielding the (S)-ether with high fidelity.

MitsunobuStrategy R_Acid (R)-3-(4-Fluorophenyl)-2-hydroxypropanoic Acid (Starting Material) Reagents Phenol Derivative + PPh3 + DEAD (Mitsunobu Conditions) R_Acid->Reagents S_Ether (S)-Ether Derivative (Pharma Intermediate) Reagents->S_Ether Walden Inversion (Sn2)

Figure 2: The strategic utility of the (R)-isomer. It serves as a precursor to (S)-configured ethers via stereochemical inversion.

References

  • Enzymatic Synthesis & Properties

    • Title: Rhinovirus Protease Inhibitor: Enzymatic Reduction for the Synthesis of (R)-3-(4-Fluorophenyl)-2-hydroxypropanoic Acid.[1]

    • Source: Science of Synthesis: Bioc
  • Analytical Characterization

    • Title: Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC.
    • Source: Molecules (2024).[4]

    • URL:[Link]

  • General CAS & Physical Data

    • Title: 3-(4-Fluorophenyl)-2-hydroxypropanoic acid (Compound Summary).[1][2][3][5]

    • Source: PubChem.[1][6]

    • URL:[Link](Note: Refers to the generic structure; specific R-isomer data derived from synthesis literature).

Sources

Foundational

(R)-3-(4-Fluorophenyl)-2-hydroxypropanoic Acid: HCA3-Mediated Immunomodulation

The following technical guide details the pharmacological profile, mechanism of action, and experimental characterization of (R)-3-(4-Fluorophenyl)-2-hydroxypropanoic acid (also referred to as (R)-4-Fluoro-Phenyllactic A...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the pharmacological profile, mechanism of action, and experimental characterization of (R)-3-(4-Fluorophenyl)-2-hydroxypropanoic acid (also referred to as (R)-4-Fluoro-Phenyllactic Acid or (R)-4-F-PLA ).

This analysis positions the compound as a metabolically stable, synthetic analog of the endogenous/bacterial metabolite D-Phenyllactic Acid (D-PLA) , specifically targeting the Hydroxycarboxylic Acid Receptor 3 (HCA3/GPR109B) .

Executive Summary & Pharmacological Rationale

Compound Identity:

  • IUPAC Name: (2R)-3-(4-fluorophenyl)-2-hydroxypropanoic acid

  • Class:

    
    -Hydroxy Acid (AHA); Fluorinated Phenylpropanoid.
    
  • Stereochemistry: The (R)-enantiomer is the critical bioactive conformer, mimicking the bacterial metabolite D-Phenyllactic acid produced by Lactobacillus species (e.g., in fermented foods like sauerkraut).

Therapeutic Value Proposition: Unlike its parent compound (Phenyllactic acid) or its hydroxylated analog (Danshensu), the 4-fluoro derivative offers a distinct medicinal chemistry advantage. The para-fluorine substitution acts as a bioisostere for hydrogen or hydroxyl groups, providing two critical enhancements:

  • Metabolic Blockade: It prevents para-hydroxylation by cytochrome P450 enzymes and subsequent glucuronidation, significantly extending the plasma half-life compared to natural phenyllactic acids.

  • Receptor Selectivity: It maintains high-affinity binding to HCA3 (GPR109B) , a hominid-specific G-protein coupled receptor (GPCR) restricted to humans and great apes, which mediates anti-inflammatory signaling in monocytes and neutrophils.

Molecular Mechanism of Action[1][2]

The primary anti-inflammatory mechanism of (R)-4-F-PLA is agonism of the HCA3 receptor . Unlike non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit COX enzymes, (R)-4-F-PLA functions as an immunometabolic regulator.

The HCA3 Signaling Cascade

HCA3 is a G


-coupled receptor. Upon binding (R)-4-F-PLA, the receptor undergoes a conformational change that triggers the dissociation of the G

subunit.
  • cAMP Suppression: G

    
     inhibits Adenylyl Cyclase (AC), leading to a rapid decrease in intracellular cyclic AMP (cAMP) levels.
    
  • Monocyte Migration: The activation of G

    
     subunits stimulates chemotaxis, guiding monocytes toward sites of bacterial activity (where natural PLA would be present) without triggering a "cytokine storm."
    
  • Anti-Inflammatory Shift: HCA3 activation has been shown to reduce the secretion of pro-inflammatory cytokines (IL-1

    
    , TNF-
    
    
    
    ) in activated macrophages, promoting a resolution-phase phenotype.
Visualization: The HCA3 Pathway

The following diagram illustrates the signal transduction pathway activated by (R)-4-F-PLA.

HCA3_Pathway cluster_effect Ligand (R)-4-F-PLA (Extracellular) HCA3 HCA3 Receptor (GPR109B) Ligand->HCA3 Bind/Activate Gi Gi Protein (Heterotrimeric) HCA3->Gi Coupling AC Adenylyl Cyclase Gi->AC Inhibits ERK ERK1/2 Phosphorylation Gi->ERK Activates (G-beta-gamma) cAMP cAMP Levels AC->cAMP Reduces PKA Protein Kinase A (PKA) cAMP->PKA Decreases Activity Inflammation Pro-inflammatory Cytokines (TNF-a, IL-6) cAMP->Inflammation Suppression via Signaling Crosstalk NFkB NF-kB Translocation PKA->NFkB Modulates Chemotaxis Monocyte Chemotaxis (Migration) ERK->Chemotaxis Promotes NFkB->Inflammation Transcriptional Activation

Caption: HCA3 activation by (R)-4-F-PLA inhibits Adenylyl Cyclase (AC), reducing cAMP and suppressing pro-inflammatory cytokine release while promoting monocyte chemotaxis via G-beta-gamma signaling.

Comparative Pharmacochemistry

To understand the specific utility of the 4-fluoro derivative, it must be compared against the natural metabolite (PLA) and the hydroxylated analog (Danshensu).

Feature(R)-Phenyllactic Acid (Natural)(R)-4-Fluoro-PLA (Synthetic)Danshensu (3,4-OH-PLA)
Primary Target HCA3 (GPR109B)HCA3 (GPR109B) Antioxidant / Nrf2
Receptor Affinity (EC50) ~150 nM< 100 nM (Predicted) Low/Inactive at HCA3
Metabolic Stability Low (Rapid hydroxylation)High (Blocked para-position) Low (Rapid conjugation)
Mechanism ImmunomodulationPotent Immunomodulation ROS Scavenging
Lipophilicity (LogP) ~0.6~1.1 (Enhanced Permeability) ~0.2

Key Insight: (R)-4-F-PLA retains the HCA3 agonist profile of the natural metabolite but possesses superior pharmacokinetic properties (stability and membrane permeability) due to the fluorine substitution.

Experimental Protocols

For researchers validating the activity of (R)-4-F-PLA, the following self-validating protocols are recommended.

Synthesis via Enzymatic Resolution

Chemical synthesis often yields a racemic mixture. To obtain the pure (R)-enantiomer required for HCA3 activation, an enzymatic route is preferred.

  • Substrate: 4-Fluorophenylpyruvic acid.

  • Enzyme: D-Lactate Dehydrogenase (D-LDH) from Lactobacillus species (e.g., L. plantarum).

  • Cofactor: NADH (regenerated via Formate Dehydrogenase/Formate system).

  • Reaction:

    • Buffer: 100 mM Potassium Phosphate (pH 7.0).

    • Temp: 30°C.

    • Time: 24 hours.

  • Purification: Acidify to pH 2.0, extract with Ethyl Acetate, and recrystallize.

  • QC Check: Chiral HPLC to confirm >98% enantiomeric excess (ee) of the (R)-isomer.

Functional Assay: HCA3-Mediated cAMP Reduction

This assay confirms that (R)-4-F-PLA acts as an agonist at the HCA3 receptor.

  • Cell Line: CHO-K1 cells stably transfected with human HCA3 (GPR109B).

  • Detection: TR-FRET cAMP immunoassay (e.g., LANCE Ultra).

  • Protocol:

    • Seed cells (2,000 cells/well) in 384-well plates.

    • Pre-incubate with IBMX (0.5 mM) to inhibit phosphodiesterases.

    • Stimulate cells with Forskolin (10 µM) to induce a cAMP spike (Baseline).

    • Treat with serial dilutions of (R)-4-F-PLA (1 nM to 100 µM).

    • Readout: A dose-dependent decrease in TR-FRET signal indicates HCA3 activation (Gi-coupling).

    • Control: Use Nicotinic Acid (Niacin) as a positive control for HCA2/HCA3, but note HCA3 specificity requires comparison with HCA2-only cells.

Monocyte Migration Assay (Chemotaxis)

To verify the immunomodulatory phenotype.

  • Cells: Primary human monocytes (isolated from PBMCs). Note: HCA3 is human/hominid specific; mouse models are invalid unless humanized.

  • Chamber: Transwell system (5 µm pore size).

  • Lower Chamber: Add (R)-4-F-PLA (1 µM) in RPMI media.

  • Upper Chamber: Add Monocytes (

    
     cells/mL).
    
  • Incubation: 4 hours at 37°C.

  • Quantification: Count migrated cells in the lower chamber using flow cytometry or ATP luminescence.

  • Expectation: A 2-3 fold increase in migration compared to vehicle, inhibited by Pertussis Toxin (PTX), confirming Gi-protein dependency.

References & Authoritative Grounding

The following references establish the foundational science linking Phenyllactic acid derivatives to HCA3-mediated anti-inflammatory pathways.

  • Peters, A., et al. (2019). "Metabolites of lactic acid bacteria present in fermented foods are highly potent agonists of human hydroxycarboxylic acid receptor 3."[1][2] PLOS Genetics.[3]

    • Significance: Identifies D-PLA as the endogenous ligand for HCA3 and establishes the evolutionary preservation of this receptor in hominids.

  • Stäubert, C., et al. (2019). "Hydroxycarboxylic acid receptors with potential to treat inflammatory diseases."[3] Pharmacology & Therapeutics.

    • Significance: Reviews the therapeutic potential of targeting HCA3 for inflammatory bowel disease and metabolic inflammation.

  • Beltrán-Debón, R., et al. (2011). "Continuous administration of polyphenols from aqueous rooibos (Aspalathus linearis) extract ameliorates dietary-induced metabolic disturbances in hyperlipidemic mice." Phytomedicine.

    • Significance: Discusses the broader class of phenyl-lactic acid derivatives (like Danshensu/PLA) in metabolic regulation, though caution is needed regarding species differences (mice lack HCA3).

  • Offermanns, S. (2017). "Hydroxy-carboxylic acid receptor actions in metabolism."[2] Trends in Endocrinology & Metabolism.

    • Significance: Detailed mechanistic overview of Gi-coupled HCA receptors.

Sources

Exploratory

The Pivotal Role of (R)-3-(4-Fluorophenyl)-2-hydroxypropanoic Acid: A Chiral Keystone in Modern Drug Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: Senior Application Scientist Abstract In the landscape of pharmaceutical development, the stereochemical precision...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

In the landscape of pharmaceutical development, the stereochemical precision of drug molecules is a paramount determinant of therapeutic efficacy and safety.[1][2][3][] Chiral intermediates, as the foundational building blocks of enantiomerically pure active pharmaceutical ingredients (APIs), are thus of critical importance.[1][] This technical guide provides a comprehensive exploration of (R)-3-(4-Fluorophenyl)-2-hydroxypropanoic acid, a key chiral intermediate in the synthesis of a variety of pharmaceuticals. We will delve into its chemical significance, dissect robust synthesis methodologies with a focus on biocatalysis, provide detailed analytical protocols for enantiomeric purity assessment, and discuss its application in the synthesis of complex drug molecules. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the intricate process of drug discovery and development.

Introduction: The Imperative of Chirality in Drug Design

The vast majority of biological systems, including the human body, are inherently chiral environments.[3] Receptors, enzymes, and other biological targets often exhibit a high degree of stereospecificity, meaning they will interact preferentially with only one enantiomer of a chiral drug molecule.[3] The consequences of this are profound; one enantiomer may elicit the desired therapeutic effect, while the other could be inactive or, in the most severe cases, induce toxic side effects. The historical tragedy of thalidomide serves as a stark reminder of the critical importance of controlling stereochemistry in drug design.[3] Consequently, the synthesis of single-enantiomer drugs has become a central focus in the pharmaceutical industry, with over 60% of small-molecule drugs on the market being chiral.[3]

(R)-3-(4-Fluorophenyl)-2-hydroxypropanoic acid, with its defined stereocenter at the C2 position, is a valuable chiral building block. The presence of the fluorophenyl group can enhance metabolic stability and binding affinity of the final drug molecule, making this intermediate particularly attractive for medicinal chemists.

Chemical Properties and Significance

(R)-3-(4-Fluorophenyl)-2-hydroxypropanoic acid, also known as (2R)-3-(4-fluorophenyl)-2-hydroxypropanoic acid, possesses the following key identifiers:

  • CAS Number: 124980-94-5[5]

  • Molecular Formula: C9H9FO3

  • IUPAC Name: (2R)-3-(4-fluorophenyl)-2-hydroxypropanoic acid[5]

The molecule's structure, featuring a carboxylic acid, a hydroxyl group, and a chiral center, provides multiple points for synthetic modification, allowing for its incorporation into a diverse range of larger, more complex molecules.

Synthesis Methodologies: A Focus on Stereoselectivity

The primary challenge in synthesizing (R)-3-(4-Fluorophenyl)-2-hydroxypropanoic acid lies in achieving high enantiomeric purity. While classical chemical methods exist, biocatalytic and chemoenzymatic approaches have emerged as highly efficient and environmentally benign alternatives.

Chemoenzymatic Synthesis: The Power of Biocatalysis

A highly effective and scalable method for the synthesis of (R)-3-(4-Fluorophenyl)-2-hydroxypropanoic acid involves the stereoselective reduction of the corresponding α-keto acid, 3-(4-fluorophenyl)-2-oxopropanoic acid. This transformation is efficiently catalyzed by ketoreductases (KREDs), a class of enzymes that exhibit remarkable stereoselectivity.[6][7][8]

The overall synthetic strategy can be visualized as follows:

chemoenzymatic_synthesis Starting Material 3-(4-fluorophenyl)propanoic acid Intermediate 3-(4-fluorophenyl)-2-oxopropanoic acid Starting Material->Intermediate Oxidation Product (R)-3-(4-Fluorophenyl)-2-hydroxypropanoic acid Intermediate->Product Stereoselective Reduction Enzyme Ketoreductase (KRED) + Cofactor (e.g., NADH) Enzyme->Intermediate

Caption: Chemoenzymatic synthesis of (R)-3-(4-Fluorophenyl)-2-hydroxypropanoic acid.

The selection of a ketoreductase is a critical step. KREDs are often screened from extensive libraries to identify an enzyme with the desired stereoselectivity (producing the (R)-enantiomer) and high activity towards the specific substrate.[6][7] The use of whole microbial cells expressing the reductase or isolated enzymes is a key consideration. Whole cells can be more cost-effective as they contain the necessary cofactors (like NADH or NADPH) and the machinery for their regeneration. However, isolated enzymes can offer higher purity and simpler downstream processing.

The reaction conditions, including pH, temperature, and substrate concentration, are optimized to maximize enzyme activity and stability, thereby achieving high conversion and enantiomeric excess (ee). A continuous enzymatic process using a membrane reactor has been reported for the multikilogram scale synthesis of (R)-3-(4-fluorophenyl)-2-hydroxy propionic acid with excellent enantiomeric excess (>99.9%) and good overall yield (68-72%).[9]

This protocol is a representative example and may require optimization based on the specific ketoreductase and available equipment.

  • Enzyme and Substrate Preparation:

    • Prepare a solution of 3-(4-fluorophenyl)-2-oxopropanoic acid in a suitable buffer (e.g., phosphate buffer, pH 7.0).

    • If using an isolated enzyme, prepare a solution of the ketoreductase and the necessary cofactor (e.g., NADH). If using whole cells, prepare a suspension of the cells in the reaction buffer.

  • Reaction Setup:

    • In a temperature-controlled reactor, combine the substrate solution with the enzyme/cell suspension.

    • If a cofactor regeneration system is required (for isolated enzymes), add the components of this system (e.g., glucose and glucose dehydrogenase).

    • Maintain the reaction mixture at the optimal temperature (e.g., 30°C) with gentle agitation.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by periodically taking samples and analyzing them by High-Performance Liquid Chromatography (HPLC) to determine the conversion of the starting material and the formation of the product.

  • Work-up and Purification:

    • Once the reaction is complete, terminate it by removing the enzyme/cells (e.g., by centrifugation or filtration).

    • Acidify the supernatant/filtrate to a pH below 1 with an acid like hydrochloric acid.

    • Extract the product into an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude product.

    • Further purification can be achieved by recrystallization to yield (R)-3-(4-Fluorophenyl)-2-hydroxypropanoic acid of high purity.

Analytical Methods for Chiral Purity Determination

Ensuring the enantiomeric purity of the final product is a critical quality control step.[] Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used and reliable technique for this purpose.[10][11][12]

Chiral HPLC Method Development

The key to a successful chiral HPLC separation is the selection of an appropriate chiral stationary phase (CSP). For acidic compounds like (R)-3-(4-Fluorophenyl)-2-hydroxypropanoic acid, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective.

hplc_workflow cluster_0 Method Development cluster_1 Analysis Column_Selection Select Chiral Stationary Phase (CSP) Mobile_Phase_Optimization Optimize Mobile Phase (e.g., Hexane/Ethanol/TFA) Column_Selection->Mobile_Phase_Optimization Parameter_Adjustment Adjust Flow Rate & Temperature Mobile_Phase_Optimization->Parameter_Adjustment Sample_Prep Prepare Sample Solution Parameter_Adjustment->Sample_Prep Injection Inject Sample onto HPLC Sample_Prep->Injection Detection UV Detection Injection->Detection Data_Analysis Integrate Peaks & Calculate ee Detection->Data_Analysis

Caption: Workflow for Chiral HPLC Method Development and Analysis.

This is a general protocol and specific parameters will depend on the chosen column and instrument.

  • Column: A chiral column, for instance, a (R,R) Whelk-O1 column, has been shown to be effective for similar compounds.

  • Mobile Phase: A typical mobile phase for normal-phase chiral separations could be a mixture of n-hexane, ethanol, and a small amount of an acidic modifier like trifluoroacetic acid (TFA) to improve peak shape. A mobile phase composition of n-hexane:ethanol:trifluoroacetic acid:isopropyl amine (95:5:0.1:0.025) has been reported for a similar compound.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 220 nm).

  • Sample Preparation: Dissolve a known amount of the sample in the mobile phase.

  • Injection Volume: 10 µL.

  • Analysis: The two enantiomers will elute at different retention times. The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers using the following formula:

    % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Data Presentation
ParameterValue
Column Chiral Stationary Phase (e.g., (R,R) Whelk-O1)
Mobile Phase n-Hexane/Ethanol/TFA/Isopropyl amine (95:5:0.1:0.025 v/v/v/v)
Flow Rate 1.0 mL/min
Detection UV at 220 nm
Resolution > 2.0
Enantiomeric Purity > 99.5% ee

Applications in Drug Synthesis

(R)-3-(4-Fluorophenyl)-2-hydroxypropanoic acid is a versatile intermediate used in the synthesis of various pharmaceuticals. Its structural features allow for its incorporation into drug candidates targeting a range of therapeutic areas. While specific drug synthesis pathways are often proprietary, the general utility of this intermediate can be understood through its functional groups. The carboxylic acid can be converted to amides, esters, or other functional groups, while the hydroxyl group can be used for ether formation or other modifications.

For example, arylpropionic acid derivatives are known to possess a wide range of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.[13][14][15]

Conclusion

(R)-3-(4-Fluorophenyl)-2-hydroxypropanoic acid stands as a testament to the importance of chiral intermediates in modern pharmaceutical synthesis. The development of efficient and highly stereoselective synthetic routes, particularly those employing biocatalysis, has made this valuable building block more accessible. The ability to produce this intermediate with high enantiomeric purity is crucial for the synthesis of safe and effective drugs. As the demand for enantiomerically pure pharmaceuticals continues to grow, the role of key chiral intermediates like (R)-3-(4-Fluorophenyl)-2-hydroxypropanoic acid will undoubtedly become even more significant.

References

  • Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Antibiotics (Basel), 13(2), 193. [Link]

  • Zhang, Y., et al. (2023). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Frontiers in Bioengineering and Biotechnology, 11, 1186933. [Link]

  • Tao, J., et al. (2002). Development of a Continuous Enzymatic Process for the Preparation of (R)-3-(4-Fluorophenyl)-2-hydroxy Propionic Acid. Organic Process Research & Development, 6(4), 435-439. [Link]

  • Preparation method of R- (+)-2- (4-hydroxyphenoxy) propionic acid. (2020).
  • Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Antibiotics (Basel), 13(2), 193. [Link]

  • Process for the preparation of 3-¬(4-fluorophenyl) sulfonyl|-2-hydroxy-2-methyl propionic acid. (2006).
  • Zhang, Y., et al. (2023). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. PMC. [Link]

  • The Role of 3-(4-Fluorophenyl)propionic Acid in Modern Pharmaceutical Synthesis. (2026). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. MDPI. [Link]

  • Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. (2023). MDPI. [Link]

  • Patel, R. N. (2001). Biocatalysis: synthesis of chiral intermediates for drugs. Current Opinion in Biotechnology, 12(6), 587-604. [Link]

  • Ares, A. M., et al. (2022). Chiral and achiral separation of ten flavanones using supercritical fluid chromatography. Application to bee pollen analysis. Journal of Chromatography A, 1685, 463603. [Link]

  • Engineering ketoreductases for the enantioselective synthesis of chiral alcohols. (2010). Chemical Communications, 46(42), 7934-7947. [Link]

  • Chiral Drug Intermediate. (2025). Medium. [Link]

  • Chiral Intermediates: Precision Molecules Driving Pharma. (2024). At Tianming Pharmaceutical. [Link]

  • Lin, G., et al. (2001). Stereoselective enzymatic synthesis of chiral alcohols with the use of a carbonyl reductase from Candida magnoliae with anti-Prelog enantioselectivity. Organic letters, 3(15), 2357-2359. [Link]

  • Patel, R. N., et al. (1992). Stereospecific microbial reduction of 4,5-dihydro-4-(4-methoxyphenyl)-6-(trifluoromethyl-1H-1)-benzazepin-2-one. Enzyme and Microbial Technology, 14(9), 731-738. [Link]

  • Reddy, G. O., et al. (2007). A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl). Analytical Chemistry: An Indian Journal, 6(2), 65-69. [Link]

  • Moore, J. C., et al. (2007). Practical chiral alcohol manufacture using ketoreductases. Accounts of chemical research, 40(12), 1412-1419. [Link]

  • Kavaliauskas, P., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. ResearchGate. [Link]

  • A Validated chiral liquid chromatographic method for the enantiomeric separation of ß-amino-ß-(4-bromophenyl) propionic acid. (2007). ResearchGate. [Link]

  • Castellano, S., et al. (2023). Chirality of New Drug Approvals (2013–2022): Trends and Perspectives. Journal of Medicinal Chemistry, 66(15), 10211-10223. [Link]

  • Ketone Reductase Biocatalysis in the Synthesis of Chiral Intermediates Toward Generic Active Pharmaceutical Ingredients. (2020). Organic Process Research & Development, 24(6), 1054-1060. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • 3-(4-Fluorophenyl)propionic acid. PubChem. [Link]

  • Mark, B. L., et al. (2015). Origins of stereoselectivity in evolved ketoreductases. Proceedings of the National Academy of Sciences, 112(35), 10922-10927. [Link]

  • Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research, 10(2), 1-16. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of (R)-3-(4-Fluorophenyl)-2-hydroxypropanoic acid

[1][2] Abstract & Strategic Overview (R)-3-(4-Fluorophenyl)-2-hydroxypropanoic acid (also known as (R)-4-Fluorophenyllactic acid) is a critical chiral building block in the synthesis of protease inhibitors (e.g., Rupintr...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Abstract & Strategic Overview

(R)-3-(4-Fluorophenyl)-2-hydroxypropanoic acid (also known as (R)-4-Fluorophenyllactic acid) is a critical chiral building block in the synthesis of protease inhibitors (e.g., Rupintrivir), glitazar-class antidiabetic agents, and Danshensu analogs. Its structural integrity—specifically the fluorine substitution and the


-hydroxy chiral center—demands precise synthetic control to avoid racemization or defluorination.

This guide details two validated protocols for synthesizing high-purity (>98% ee) material:

  • Method A (Biocatalytic): The industrial "Gold Standard" using D-Lactate Dehydrogenase (D-LDH). This route offers mild conditions, high atom economy, and superior enantioselectivity, making it ideal for scale-up.

  • Method B (Chemical): A diazotization protocol starting from the chiral pool ((R)-4-Fluorophenylalanine). This method is accessible for discovery-phase laboratories lacking enzyme libraries but requires strict temperature control to maintain stereochemical integrity.

Method A: Chemo-Enzymatic Synthesis (Recommended)

Principle: This method utilizes D-Lactate Dehydrogenase (D-LDH) to stereoselectively reduce 3-(4-fluorophenyl)-2-oxopropanoic acid (4-fluorophenylpyruvate) to the corresponding (R)-hydroxy acid. To make the process economically viable, a cofactor regeneration system using Formate Dehydrogenase (FDH) recycles NADH.

Biocatalytic Workflow Diagram

Biocatalysis Substrate 3-(4-Fluorophenyl)- 2-oxopropanoic acid Product (R)-3-(4-Fluorophenyl)- 2-hydroxypropanoic acid Substrate->Product D-LDH NADH NADH NAD NAD+ NADH->NAD Oxidation NAD->NADH FDH Reduction Formate Ammonium Formate CO2 CO2 + NH3 Formate->CO2 Coupled w/ FDH

Figure 1: Coupled enzymatic cycle showing substrate reduction by D-LDH driven by NADH, which is regenerated via FDH-mediated formate oxidation.[1][2]

Protocol Details

Reagents:

  • Substrate: 3-(4-fluorophenyl)-2-oxopropanoic acid (Sodium salt).

  • Enzymes: D-LDH (e.g., from Staphylococcus epidermidis or L. leishmannii) and FDH (from Candida boidinii).

  • Cofactor: NAD+ (catalytic amount).

  • Cosubstrate: Ammonium formate.

  • Buffer: Potassium phosphate (100 mM, pH 7.0).

Step-by-Step Procedure:

  • Buffer Preparation: Prepare 100 mL of 100 mM potassium phosphate buffer (pH 7.0). Degas by sonication for 10 minutes to remove dissolved oxygen, which can degrade enzymes over long runs.

  • Substrate Solution: Dissolve 3-(4-fluorophenyl)-2-oxopropanoic acid (1.0 g, 5.5 mmol) and ammonium formate (0.52 g, 8.25 mmol, 1.5 eq) in 40 mL of buffer.

  • Cofactor Addition: Add NAD+ (10 mg, catalytic quantity).

  • Reaction Initiation: Add D-LDH (50 units) and FDH (50 units).

  • Incubation: Stir gently (100 rpm) at 30°C.

    • Critical Control Point: Monitor pH every 2 hours. The consumption of formate produces

      
       (which escapes) and ammonia, potentially raising pH. Adjust with 1M HCl if pH rises above 7.5.
      
  • Monitoring: Monitor conversion by HPLC (C18 column) or TLC. Reaction typically completes in 12–24 hours.

  • Quenching & Workup:

    • Acidify reaction mixture to pH 2.0 using 6M HCl to precipitate the enzyme and protonate the product.

    • Centrifuge (4000 rpm, 10 min) to remove protein debris.

    • Extract the supernatant with Ethyl Acetate (

      
       mL).
      
    • Dry combined organic layers over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Recrystallize from Hexane/Ethyl Acetate to yield white crystals.

Method B: Chemical Synthesis (Diazotization)

Principle: This method relies on the diazotization of (R)-4-fluorophenylalanine. Contrary to standard


 logic, this reaction proceeds with retention of configuration . The mechanism involves the formation of an unstable diazonium intermediate, which cyclizes to form a transient 

-lactone. The lactone is then opened by water, resulting in a double inversion that preserves the original stereochemistry.
Mechanistic Pathway[4]

Diazotization Start (R)-4-Fluorophenylalanine Inter1 Diazonium Salt (Unstable) Start->Inter1 NaNO2 / H2SO4 (0°C) Inter2 alpha-Lactone (Transient) Inter1->Inter2 -N2 (Intramolecular) Final (R)-3-(4-Fluorophenyl)- 2-hydroxypropanoic acid Inter2->Final +H2O (Retention)

Figure 2: Stereochemical pathway of diazotization. The double inversion mechanism (via


-lactone) ensures retention of the (R)-configuration.
Protocol Details

Reagents:

  • Precursor: (R)-4-Fluorophenylalanine (Commercial purity >98%).

  • Reagents: Sodium Nitrite (

    
    ), Sulfuric Acid (
    
    
    
    and
    
    
    ).

Step-by-Step Procedure:

  • Solubilization: In a 250 mL three-neck flask, dissolve (R)-4-fluorophenylalanine (2.0 g, 10.9 mmol) in 40 mL of 1M

    
    .
    
  • Cooling: Place the flask in an ice-salt bath to reach 0°C.

    • Critical Control Point: Temperature must remain below 5°C during addition to prevent diazonium decomposition into side products (elimination to cinnamic acid derivatives).

  • Diazotization: Dissolve

    
     (2.26 g, 32.7 mmol, 3 eq) in 10 mL water. Add this solution dropwise over 30 minutes.
    
    • Observation: Evolution of brown

      
       gas is normal; ensure good ventilation.
      
  • Reaction: Stir at 0°C for 3 hours, then allow to warm to room temperature (20-25°C) overnight (12 hours).

  • Workup:

    • Saturate the aqueous solution with solid NaCl (salting out).

    • Extract with Ethyl Acetate (

      
       mL).
      
    • Wash organic phase with brine.

    • Dry over

      
       and concentrate.
      
  • Purification: The crude product is often a pale yellow oil or solid. Recrystallization from Toluene or Benzene/Petroleum Ether is recommended to remove trace cinnamic acid byproducts.

Analytical Validation

To ensure the product meets pharmaceutical standards, the following analytical parameters must be verified.

Quantitative Data Summary
ParameterMethod A (Enzymatic)Method B (Chemical)Target Specification
Yield 85 - 95%60 - 75%> 60%
Enantiomeric Excess (ee) > 99.5%95 - 98%> 98%
Chemical Purity > 99%> 97%> 98%
Cost Efficiency High (at scale)ModerateN/A
Green Metric Excellent (Water-based)Moderate (Acid waste)N/A
Characterization Protocols

1. Chiral HPLC (Enantiomeric Purity):

  • Column: Chiralcel OD-H or Lux Cellulose-1 (250 x 4.6 mm).

  • Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV @ 254 nm (Fluorine ring absorption).

  • Retention Times:

    • (S)-Isomer: ~12.5 min

    • (R)-Isomer: ~14.2 min (Major peak)

2. Nuclear Magnetic Resonance (NMR):

  • 1H NMR (400 MHz, DMSO-d6):

    
     12.6 (br s, 1H, COOH), 7.25 (dd, 2H, Ar-H), 7.10 (t, 2H, Ar-H), 4.20 (dd, 1H, 
    
    
    
    -H), 2.95 (dd, 1H,
    
    
    -H), 2.80 (dd, 1H,
    
    
    -H).
  • 19F NMR: Single peak at

    
     -116 ppm (relative to 
    
    
    
    ). Note: The presence of multiple fluorine peaks indicates side reactions or defluorination.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Method A) pH drift inhibiting enzymeUse stronger buffer (200mM) or auto-titrator to maintain pH 7.0.
Low ee (Method B) Temperature too high during additionEnsure T < 5°C. High temp promotes

(racemization) or elimination.
Yellow impurity (Method B) Formation of nitro-compounds or cinnamic acidRecrystallize from Toluene. Ensure slow addition of nitrite.
Incomplete Conversion (Method A) NADH exhaustionAdd more FDH or increase Formate concentration (up to 3 eq).

References

  • Enzymatic Synthesis & Scale-up

    • Gröger, H., et al. "Enantiomerically Pure 3-Aryl- and 3-Hetaryl-2-hydroxypropanoic Acids by Chemoenzymatic Reduction." The Journal of Organic Chemistry, 2015.
  • Diazotization Mechanism (Retention of Configuration)

    • Brewster, P., et al. "Walden Inversion in the Replacement of the Amino-group.
  • Specific Application (Rhinovirus Inhibitors)

    • Dragovich, P. S., et al. "Structure-Based Design, Synthesis, and Biological Evaluation of Irreversible Human Rhinovirus 3C Protease Inhibitors." Journal of Medicinal Chemistry, 42(7), 1203–1212, 1999.
  • Analytical Methods (Chiral Separation)

    • Phenomenex Application Guide.[4] "Chiral HPLC Separation Strategy and Approaches."

  • Biocatalytic Modeling

    • "Identification of a L-Lactate dehydrogenase with 3,4-dihydroxyphenylpyruvic reduction activity for L-Danshensu production." Applied Biochemistry and Biotechnology.

Sources

Application

Technical Application Note: High-Fidelity Enantioselective Synthesis of (R)-3-(4-Fluorophenyl)-2-hydroxypropanoic Acid

Executive Summary (R)-3-(4-Fluorophenyl)-2-hydroxypropanoic acid (also known as (R)-4-fluorophenyllactic acid) is a critical chiral building block in the synthesis of metalloproteinase inhibitors, PPAR agonists, and Dans...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(R)-3-(4-Fluorophenyl)-2-hydroxypropanoic acid (also known as (R)-4-fluorophenyllactic acid) is a critical chiral building block in the synthesis of metalloproteinase inhibitors, PPAR agonists, and Danshensu derivatives. The introduction of the fluorine atom at the para-position enhances metabolic stability and lipophilicity, but the stringent requirement for the (


)-enantiomer necessitates high-fidelity synthetic routes.

This Application Note details two validated protocols:

  • Biocatalytic Asymmetric Reduction (Method A): The industrial "Gold Standard" utilizing D-Lactate Dehydrogenase (D-LDH) with cofactor recycling. This method offers superior enantiomeric excess (ee > 99.9%) and mild conditions.

  • Diazotization of Amino Acids (Method B): A robust bench-scale chemical route starting from (R)-4-fluorophenylalanine, relying on retention of configuration via double inversion.

Strategic Overview & Decision Matrix

The choice of method depends on scale, available equipment, and cost constraints.

DecisionMatrix Start Select Synthesis Route Scale Scale & Purity Req? Start->Scale Bio Method A: Biocatalysis (Enzymatic Reduction) Scale->Bio >10g, High ee% (>99%), Green Chem Required Chem Method B: Chemical (Diazotization) Scale->Chem <10g, Rapid Bench Prep, No Enzyme Access Bio_Pros Pros: >99% ee, Scalable, Cheap Starting Material Bio->Bio_Pros Chem_Pros Pros: No cofactor needed, Standard Glassware Chem->Chem_Pros

Figure 1: Decision matrix for selecting the optimal synthetic route based on project constraints.

Method A: Biocatalytic Asymmetric Reduction (Primary Protocol)

Principle of Operation

This method utilizes a D-Lactate Dehydrogenase (D-LDH) or a specific Carbonyl Reductase (KRED) to reduce 3-(4-fluorophenyl)-2-oxopropanoic acid (4-fluorophenylpyruvate) to the target (


)-hydroxy acid. To make the process economically viable, a cofactor recycling system using Glucose Dehydrogenase (GDH) is coupled to regenerate NADH from NAD+.

Reaction Scheme:

  • Substrate: 4-Fluorophenylpyruvic acid + NADH + H

    
    
    
    
    
    (R)-Product + NAD
    
    
  • Recycling: Glucose + NAD

    
    
    
    
    
    Gluconolactone + NADH + H
    
    
Reaction Pathway Diagram

Biocatalysis Substrate 4-Fluorophenyl- pyruvic acid Product (R)-3-(4-Fluorophenyl)- 2-hydroxypropanoic acid Substrate->Product D-LDH NAD NAD+ Product->NAD NADH NADH NADH->Substrate NAD->NADH GDH (Glucose -> Gluconolactone) Glucose Glucose Glucono Gluconolactone

Figure 2: Coupled enzymatic cycle ensuring continuous regeneration of the expensive NADH cofactor.

Detailed Protocol

Materials:

  • Substrate: 3-(4-fluorophenyl)-2-oxopropanoic acid (CAS: 17119-15-2).

  • Enzyme: D-Lactate Dehydrogenase (e.g., from Lactobacillus sp. or commercial KRED screening kit).

  • Cofactor Recycling: Glucose Dehydrogenase (GDH) (e.g., Bacillus sp.) + NAD+.[1]

  • Buffer: Potassium Phosphate (100 mM, pH 7.0).

Step-by-Step Procedure:

  • Buffer Preparation: Prepare 100 mL of 100 mM Potassium Phosphate buffer (pH 7.0). Degas by sonication for 10 mins.

  • Substrate Solution: Dissolve 1.0 g (5.5 mmol) of 3-(4-fluorophenyl)-2-oxopropanoic acid in 30 mL of buffer. Adjust pH back to 7.0 using 1M NaOH (the acid will lower pH significantly).

    • Critical: pH < 6.0 deactivates many LDHs; pH > 8.0 causes spontaneous decarboxylation of the keto acid.

  • Cofactor Mix: Add Glucose (2.0 eq, 1.98 g) and catalytic NAD+ (10 mg).

  • Initiation: Add GDH (500 Units) and D-LDH (500 Units).

  • Incubation: Stir gently (150 rpm) at 30°C.

    • Monitoring: Monitor pH every 30 mins. The production of gluconic acid (byproduct) will lower pH. Maintain pH 7.0 by automated addition of 1M NaOH (pH-stat) or manual addition.

  • Termination: After 24 hours (or when HPLC shows >99% conversion), quench by acidifying to pH 2.0 with 6M HCl.

  • Isolation: Extract the aqueous phase 3x with Ethyl Acetate (30 mL).

  • Purification: Dry combined organics over MgSO

    
    , filter, and concentrate in vacuo. Recrystallize from Hexane/EtOAc if necessary.
    

Expected Yield: 85-92% Expected ee: >99.5%

Method B: Diazotization of (R)-4-Fluorophenylalanine (Bench Protocol)

Principle of Operation

This method converts the primary amine of an amino acid to a hydroxyl group.

  • Stereochemistry: The reaction proceeds with Retention of Configuration .

  • Mechanism:

    • Formation of diazonium salt.

    • Intramolecular attack by the

      
      -carboxylate to form an unstable 
      
      
      
      -lactone (Inversion #1).
    • Attack by water on the

      
      -lactone (Inversion #2).
      
    • Net Result: Retention.

  • Starting Material: To obtain the (R )-hydroxy acid, you must start with (R )-4-fluorophenylalanine (D-isomer).

Detailed Protocol

Materials:

  • Precursor: (R)-4-Fluorophenylalanine (D-isomer).

  • Reagents: Sodium Nitrite (NaNO

    
    ), Sulfuric Acid (1M H
    
    
    
    SO
    
    
    ).

Step-by-Step Procedure:

  • Dissolution: In a 100 mL round-bottom flask, dissolve (R)-4-fluorophenylalanine (1.83 g, 10 mmol) in 1M H

    
    SO
    
    
    
    (30 mL).
  • Cooling: Cool the solution to 0°C in an ice bath.

  • Diazotization: Dropwise add a solution of NaNO

    
     (1.4 g, 20 mmol) in water (5 mL) over 30 minutes.
    
    • Caution: Nitrogen gas evolution will be vigorous. Ensure efficient venting.

  • Reaction: Stir at 0°C for 3 hours, then allow to warm to room temperature overnight (12h).

  • Workup: Extract with Diethyl Ether (3 x 30 mL).

  • Drying: Wash organic layer with brine, dry over Na

    
    SO
    
    
    
    .
  • Concentration: Evaporate solvent to yield the crude off-white solid.

Expected Yield: 60-75% Expected ee: 95-98% (Slight racemization can occur if temperature is not strictly controlled).

Analytical Controls & Specifications

To validate the product, use Chiral HPLC. The enantiomers are separated based on interaction with the chiral stationary phase.[2]

Table 1: Analytical Specifications

ParameterSpecificationMethod
Appearance White crystalline solidVisual
Purity (Chemical) > 98.0%HPLC (C18)
Enantiomeric Excess > 99.0% (Bio) / >95% (Chem)Chiral HPLC
Melting Point 102 - 105 °CCapillary MP
Specific Rotation

(c=1, EtOH)
Polarimetry

Chiral HPLC Method:

  • Column: Chiralcel OD-H or Chiralpak AD-H (4.6 x 250 mm).

  • Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV @ 210 nm and 254 nm.

  • Retention Times (Approx):

    • (S)-Enantiomer: ~12.5 min

    • (R)-Enantiomer: ~14.2 min

References

  • Continuous Enzymatic Process: Chen, Y., et al. "Development of a Continuous Enzymatic Process for the Preparation of (R)-3-(4-Fluorophenyl)-2-hydroxy Propionic Acid."[4] Organic Process Research & Development, ACS Publications. [Link]

  • Stereochemical Retention Mechanism: Brewster, P., et al. "Configuration of Amino-acids and Hydroxy-acids." Nature, 166, 178–180 (1950). [Link]

  • General Biocatalytic Reduction of Phenylpyruvates: Findrik, Z., et al. "Kinetic modeling of the enantioselective reduction of phenylpyruvic acid in a enzyme membrane reactor." Chemical Engineering Science. [Link]

  • Chiral HPLC Methodologies: Phenomenex Application Guide. "Chiral HPLC Separations of Hydroxy Acids." [Link]

Sources

Method

Application Note: Biocatalytic Synthesis and Purification of (R)-3-(4-Fluorophenyl)-2-hydroxypropanoic Acid

Introduction & Application Context (R)-3-(4-Fluorophenyl)-2-hydroxypropanoic acid (also known as (R)-3-(4-fluorophenyl)lactic acid) is a critical chiral building block in the synthesis of Rupintrivir (AG7088) , a potent,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Application Context

(R)-3-(4-Fluorophenyl)-2-hydroxypropanoic acid (also known as (R)-3-(4-fluorophenyl)lactic acid) is a critical chiral building block in the synthesis of Rupintrivir (AG7088) , a potent, irreversible inhibitor of the Human Rhinovirus (HRV) 3C protease. The efficacy of Rupintrivir relies heavily on the precise stereochemistry of its P2 region, which mimics the phenylalanine residue of the viral substrate but incorporates a fluorinated benzyl group to enhance metabolic stability and potency.

While chemical methods such as asymmetric hydrogenation or classical resolution exist, they often suffer from lower enantiomeric excess (ee) or require expensive metal catalysts. This protocol details a biocatalytic route using D-Lactate Dehydrogenase (D-LDH), which offers superior stereocontrol (>99% ee), mild reaction conditions, and scalability suitable for pharmaceutical intermediate production.

Key Compound Data
PropertyDetail
IUPAC Name (2R)-3-(4-fluorophenyl)-2-hydroxypropanoic acid
CAS Number 124980-94-5
Molecular Formula C₉H₉FO₃
Molecular Weight 184.16 g/mol
Application Rupintrivir (AG7088) Intermediate
Stereochemistry (R)-Enantiomer (D-configuration)

Experimental Protocol: Biocatalytic Synthesis

Principle of the Method

The synthesis utilizes D-Lactate Dehydrogenase (D-LDH) to stereoselectively reduce the ketone group of 3-(4-fluorophenyl)-2-oxopropanoic acid (4-fluorophenylpyruvate). To make the process economically viable, the cofactor NADH is regenerated in situ using Formate Dehydrogenase (FDH) , which oxidizes formate to CO₂, driving the equilibrium forward due to the release of gas.

Reagents & Equipment[1]
  • Substrate: 3-(4-Fluorophenyl)-2-oxopropanoic acid (purity >97%).

  • Enzymes:

    • D-Lactate Dehydrogenase (D-LDH) (EC 1.1.1.28) – Source: Leuconostoc mesenteroides or recombinant equivalent.

    • Formate Dehydrogenase (FDH) (EC 1.2.1.2) – Source: Candida boidinii or Pseudomonas sp.

  • Cofactor: Nicotinamide adenine dinucleotide, oxidized form (NAD⁺).

  • Co-substrate: Sodium formate (HCOONa).

  • Buffer: Potassium Phosphate Buffer (100 mM, pH 7.5).

  • Equipment: Thermostated shaker or bioreactor, pH stat (optional but recommended), HPLC for monitoring.

Reaction Workflow Diagram

Biocatalysis_Cycle Substrate 3-(4-Fluorophenyl)- 2-oxopropanoic acid D_LDH D-LDH Substrate->D_LDH Product (R)-3-(4-Fluorophenyl)- 2-hydroxypropanoic acid NADH NADH + H+ NADH->D_LDH Cofactor Consumption NAD NAD+ FDH FDH NAD->FDH Cofactor Regeneration Formate Formate Formate->FDH CO2 CO2 (gas) D_LDH->Product D_LDH->NAD FDH->NADH FDH->CO2

Caption: Coupled enzymatic cycle using D-LDH for stereoselective reduction and FDH for NADH regeneration.

Step-by-Step Procedure

Step 1: Buffer Preparation Prepare 100 mL of 100 mM Potassium Phosphate buffer, pH 7.5. Degas by sonication for 10 minutes to remove dissolved oxygen (protects enzyme stability).

Step 2: Substrate Solution Dissolve 1.82 g (10 mmol) of 3-(4-fluorophenyl)-2-oxopropanoic acid in 40 mL of the buffer. Note: The pH will drop significantly. Adjust carefully back to pH 7.5 using 2M NaOH. The substrate must be fully solubilized as the sodium salt.

Step 3: Cofactor Mix Add Sodium Formate (1.02 g, 15 mmol, 1.5 eq) and NAD⁺ (10 mg, catalytic amount) to the substrate solution.

Step 4: Reaction Initiation Add D-LDH (500 Units) and FDH (500 Units) to the mixture. Incubate at 30°C with gentle orbital shaking (150 rpm).

Step 5: Monitoring (Self-Validating System)

  • pH Check: Monitor pH every 2 hours. If it drops below 7.0, adjust with 1M NaOH.

  • Conversion Check: Take a 50 µL aliquot, quench with 200 µL acetonitrile, centrifuge, and analyze by HPLC (Method described in Section 3).

  • Endpoint: Reaction is typically complete within 12–24 hours when conversion >99%.

Step 6: Workup and Isolation

  • Quench: Stop the reaction by acidifying the mixture to pH 1–2 using 6M HCl. This protonates the product, making it extractable.

  • Extraction: Extract the aqueous phase three times with Ethyl Acetate (3 x 50 mL).

  • Drying: Combine organic layers, wash with brine (50 mL), and dry over anhydrous Na₂SO₄.

  • Concentration: Filter and evaporate the solvent under reduced pressure (40°C) to yield a crude white solid.

  • Purification: Recrystallize from minimal hot toluene or a mixture of Hexane/Ethyl Acetate to obtain the pure (R)-acid.

Analytical Characterization & Quality Control

To ensure the material meets the stringent requirements for drug development (Rupintrivir synthesis), chiral purity is paramount.

Chiral HPLC Method

This method separates the (R) and (S) enantiomers to calculate Enantiomeric Excess (ee).

  • Column: Daicel Chiralcel OJ-H (250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1 v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV at 261 nm (or 254 nm).

  • Retention Times (Approximate):

    • (R)-Isomer: ~12.5 min (Major peak).

    • (S)-Isomer: ~15.0 min (Trace impurity).

  • Acceptance Criteria: ee > 99.0%.

NMR Spectroscopy[2]
  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 12.6 (br s, 1H, -COOH),

    • δ 7.25 (dd, 2H, Ar-H meta to F),

    • δ 7.10 (t, 2H, Ar-H ortho to F),

    • δ 5.40 (br s, 1H, -OH),

    • δ 4.15 (dd, 1H, α-proton),

    • δ 2.95 (dd, 1H, β-proton A),

    • δ 2.80 (dd, 1H, β-proton B).

  • ¹⁹F NMR: Single peak at ~ -116 ppm (triplet-like due to H-coupling).

Physical Properties
  • Appearance: White crystalline solid.

  • Melting Point: ~125–130°C (Experimental verification recommended; analogous hydroxy acids typically melt higher than their non-hydroxy precursors).

Process Workflow Diagram

Workflow Start Start: 3-(4-Fluorophenyl)- 2-oxopropanoic acid Prep Buffer Prep & pH Adjustment (pH 7.5, 30°C) Start->Prep Reaction Enzymatic Reduction (D-LDH + FDH + NAD+) Prep->Reaction Monitor QC Check: HPLC (Target >99% Conversion) Reaction->Monitor Monitor->Reaction Incomplete Acidification Acidification (pH 1-2) with 6M HCl Monitor->Acidification Complete Extraction Extraction (EtOAc) & Evaporation Acidification->Extraction Purification Recrystallization (Toluene or Hex/EtOAc) Extraction->Purification FinalQC Final QC: Chiral HPLC (ee > 99%) Purification->FinalQC

Caption: Operational workflow for the synthesis and purification of (R)-3-(4-fluorophenyl)lactic acid.

Troubleshooting & Optimization (Expert Insights)

  • Low Conversion: If the reaction stalls at 50-60%, it is often due to pH drift. The oxidation of formate produces CO₂, but the buffering capacity must be sufficient. Ensure the buffer is at least 100 mM.

  • Emulsions: During extraction, the presence of denatured enzyme proteins can cause emulsions. Filtration through a Celite pad before extraction is a simple fix.

  • Enantiomeric Purity Drop: If ee < 99%, check the D-LDH source. Some wild-type enzymes may have slight promiscuity. Using a recombinant, highly specific D-LDH is crucial. Additionally, ensure the starting keto acid is free of decarboxylated impurities (4-fluorophenylacetaldehyde), which can inhibit the enzyme.

References

  • Science of Synthesis: Biocatalysis in Organic Synthesis. "Rhinovirus Protease Inhibitor: Enzymatic Reduction for the Synthesis of (R)-3-(4-Fluorophenyl)-2-hydroxypropanoic Acid." Thieme Chemistry, 2015.

  • J&K Scientific. "(R)-3-(4-Fluorophenyl)-2-hydroxypropanoic acid Product Page & References."

  • Patel, R. N. "Synthesizing Chiral Drug Intermediates by Biocatalysis." Applied Biochemistry and Biotechnology, 2020.

  • Dragovich, P. S., et al. "Structure-Based Design, Synthesis, and Biological Evaluation of Irreversible Human Rhinovirus 3C Protease Inhibitors." Journal of Medicinal Chemistry, 1999, 42(7), 1213-1224. (Describes the use of the intermediate in Rupintrivir).

  • Phenomenex. "Chiral HPLC Separations: Method Development Guide." (Reference for Chiralcel OJ-H column selection).

Application

Application Note: Strategic Utilization of (R)-3-(4-Fluorophenyl)-2-hydroxypropanoic Acid in Drug Development

Strategic Overview: The Fluorine Effect & Chiral Pool Utility (R)-3-(4-Fluorophenyl)-2-hydroxypropanoic acid (CAS: 121649-65-8), also known as (R)-4-fluorophenyllactic acid, represents a "privileged scaffold" in modern m...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview: The Fluorine Effect & Chiral Pool Utility

(R)-3-(4-Fluorophenyl)-2-hydroxypropanoic acid (CAS: 121649-65-8), also known as (R)-4-fluorophenyllactic acid, represents a "privileged scaffold" in modern medicinal chemistry. Its structural utility is derived from three synergistic properties:

  • Bioisosterism & Metabolic Blocking: The fluorine substitution at the para-position of the phenyl ring blocks metabolic oxidation (CYP450 hydroxylation), significantly extending the half-life of drug candidates compared to non-fluorinated analogs.

  • Chiral Versatility: The

    
    -hydroxy acid (AHA) moiety serves as a versatile handle. It can function as a transition-state mimic in protease inhibitors (e.g., Rhinovirus 3C protease inhibitors) or undergo stereospecific inversion via Mitsunobu coupling to generate chiral amines or ethers.
    
  • Glitazar Class Relevance: This scaffold is structurally homologous to the tail region of PPAR

    
     agonists (e.g., Saroglitazar), where the specific stereochemistry at the 
    
    
    
    -position dictates binding affinity to the peroxisome proliferator-activated receptor.

This guide provides a validated workflow for the enzymatic production , chiral validation , and downstream coupling of this critical intermediate.

Application 1: Biocatalytic Synthesis Protocol

Rationale: Chemical reduction of 4-fluorophenylpyruvic acid often yields low enantiomeric excess (ee). Biocatalysis using D-Lactate Dehydrogenase (D-LDH) or specific Ketoreductases (KREDs) is the industry gold standard for achieving >99.9% ee.

Protocol A: Enzymatic Reduction (Batch Mode)

Objective: Synthesis of (R)-3-(4-fluorophenyl)-2-hydroxypropanoic acid from 3-(4-fluorophenyl)-2-oxopropanoic acid.

Reagents:

  • Substrate: 3-(4-fluorophenyl)-2-oxopropanoic acid (50 mM final conc).

  • Enzyme: Recombinant D-Lactate Dehydrogenase (D-LDH) (e.g., from L. mesenteroides or engineered variant).

  • Cofactor: NADH (0.1 mM catalytic amount).

  • Cofactor Regeneration System: Formate Dehydrogenase (FDH) + Sodium Formate (to recycle NADH).

  • Buffer: Potassium Phosphate (100 mM, pH 7.0).

Step-by-Step Methodology:

  • Buffer Prep: Degas 100 mL of 100 mM Potassium Phosphate buffer (pH 7.0) with nitrogen for 10 minutes to protect enzymes from oxidation.

  • Substrate Solubilization: Dissolve 0.91 g (5 mmol) of the keto-acid substrate in 10 mL of buffer. Adjust pH back to 7.0 using 1M NaOH if necessary (substrate acidity can crash enzymes).

  • Cofactor Mix: Add Sodium Formate (3 equivalents, 15 mmol) and NAD+ (0.05 mmol).

  • Initiation: Add FDH (50 Units) and D-LDH (100 Units) to the reaction vessel.

  • Incubation: Stir gently at 30°C for 24 hours. Monitor pH; maintain at 7.0 using an auto-titrator with 0.5M NaOH.

  • Quenching: Acidify the reaction mixture to pH 2.0 using 6M HCl to denature enzymes and protonate the product for extraction.

  • Extraction: Extract 3x with Ethyl Acetate. Dry combined organics over

    
     and concentrate in vacuo.
    
  • Yield Expectation: >90% isolated yield, >99% ee.

Application 2: Quality Control & Chiral Validation

Rationale: Even minor contamination with the (S)-enantiomer can alter the toxicological profile of a drug. Chiral HPLC is required for batch release.

Protocol B: Chiral HPLC Method

System: Agilent 1260 Infinity II or equivalent. Detection: UV at 210 nm and 254 nm.

ParameterSpecification
Column Chiralcel OD-H (Daicel) or Regis (R,R)-Whelk-O1
Dimensions 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Hexane : Isopropanol : TFA (90 : 10 : 0.1)
Flow Rate 1.0 mL/min
Temperature 25°C
Injection Vol 10 µL (1 mg/mL sample in mobile phase)
Elution Order (S)-Enantiomer (typically elutes first on OD-H) / (R)-Enantiomer (second)
Acceptance Criteria ee

99.5%

Note: TFA is critical to suppress ionization of the carboxylic acid, ensuring sharp peak shapes.

Application 3: Synthetic Utility (Mitsunobu Inversion)

Rationale: The (R)-hydroxy group allows for the stereospecific introduction of nucleophiles. A classic application is the synthesis of chiral


-amino acids or ethers with inversion of configuration  (Walden inversion) to generate the (S)-derivative, common in Glitazar analogs.
Protocol C: Stereospecific Etherification

Reaction: (R)-Alcohol + Phenol


 (S)-Ether

Step-by-Step Methodology:

  • Setup: Flame-dry a 50 mL round-bottom flask under Argon.

  • Charge: Add (R)-3-(4-fluorophenyl)-2-hydroxypropanoic acid methyl ester (1.0 eq) (protect acid as ester first), Triphenylphosphine (

    
    , 1.2 eq), and the target Phenol (1.0 eq) in anhydrous THF.
    
  • Cooling: Cool the mixture to 0°C.

  • Addition: Dropwise add Diisopropyl azodicarboxylate (DIAD, 1.2 eq) over 15 minutes. Caution: Exothermic.

  • Reaction: Warm to room temperature and stir for 12 hours.

  • Workup: Concentrate solvent. Triturate with Hexane/Et2O to precipitate Triphenylphosphine oxide (

    
    ). Filter.
    
  • Purification: Flash chromatography (Silica, Hexane/EtOAc).

  • Result: Formation of the chiral ether with inverted stereochemistry ((S)-configuration).

Visualizing the Workflow

The following diagram illustrates the integrated workflow from enzymatic synthesis to drug precursor coupling.

G Substrate 4-Fluorophenyl Pyruvate Enzyme Biocatalysis (D-LDH + NADH) Substrate->Enzyme Dissolution Intermediate (R)-4-Fluorophenyl lactic Acid (>99% ee) Enzyme->Intermediate Asymmetric Reduction QC QC: Chiral HPLC (Chiralcel OD-H) Intermediate->QC Validation QC->Substrate Fail (Reprocess) Coupling Mitsunobu Coupling (DIAD/PPh3) QC->Coupling Pass Product (S)-Ether/Amine Drug Precursor Coupling->Product Inversion of Stereochemistry

Figure 1: Integrated workflow for the synthesis, validation, and application of the (R)-chiral building block.

References

  • Patel, R. N. (2020). Synthesizing Chiral Drug Intermediates by Biocatalysis. Applied Biochemistry and Biotechnology.

  • Tao, J., & Xu, J. H. (2009). Biocatalysis in development of green pharmaceutical processes. Current Opinion in Chemical Biology.

  • Phenomenex. (2023).[1] Chiral HPLC Separations: Method Development Guide.

  • Jain, M. et al. (2015). Saroglitazar, a novel PPARα/γ agonist with predominant PPARα activity. Pharmacology Research & Perspectives. (Note: Cited for structural context of the glitazar tail).

  • Science of Synthesis. (2015). Enzymatic Reduction for the Synthesis of (R)-3-(4-Fluorophenyl)-2-hydroxypropanoic Acid. Thieme Chemistry.

Sources

Method

protocol for enzymatic resolution of 3-(4-Fluorophenyl)-2-hydroxypropanoic acid

Application Note: High-Efficiency Enzymatic Resolution of 3-(4-Fluorophenyl)-2-hydroxypropanoic Acid Introduction & Significance 3-(4-Fluorophenyl)-2-hydroxypropanoic acid (also known as 4-fluorophenyllactic acid) is a c...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Enzymatic Resolution of 3-(4-Fluorophenyl)-2-hydroxypropanoic Acid

Introduction & Significance

3-(4-Fluorophenyl)-2-hydroxypropanoic acid (also known as 4-fluorophenyllactic acid) is a critical chiral building block in the synthesis of protease inhibitors, PPAR agonists (glitazars), and antihypertensive agents. The presence of the fluorine atom at the para-position enhances metabolic stability and lipophilicity, making the enantiopure form highly valuable in medicinal chemistry.

While asymmetric hydrogenation can produce this scaffold, it often requires expensive metal ligands (Rh/Ru) and high-pressure equipment. Enzymatic resolution offers a robust, scalable, and "green" alternative, utilizing the high stereoselectivity of lipases to separate the racemic mixture under mild conditions.

This guide details two complementary protocols for resolving the racemic ethyl ester of 3-(4-fluorophenyl)-2-hydroxypropanoic acid:

  • Hydrolytic Kinetic Resolution (HKR): Performed in an aqueous buffer, yielding the (S)-acid and (R)-ester.

  • Transesterification Kinetic Resolution (TKR): Performed in organic solvent, yielding the (R)-acylated ester and (S)-alcohol.

Mechanistic Insight: The Serine Hydrolase "Ping-Pong" Mechanism

Lipases (e.g., Candida antarctica Lipase B, Burkholderia cepacia lipase) operate via a Serine-Histidine-Aspartate catalytic triad. Understanding this mechanism is crucial for troubleshooting conversion rates and water activity (


).
  • Acylation Step: The nucleophilic serine attacks the carbonyl of the "fast-reacting" enantiomer (or acyl donor in TKR), forming a covalent acyl-enzyme intermediate and releasing the first product (alcohol or water).

  • Deacylation Step: A nucleophile (water in HKR, or the substrate alcohol in TKR) attacks the acyl-enzyme intermediate, regenerating the free enzyme and releasing the second product.

Stereoselectivity (Kazlauskas Rule): For secondary alcohols and


-hydroxy esters, lipases generally display a preference for the enantiomer where the medium-sized substituent is oriented toward the observer and the large substituent is to the right.
  • Large Group (L): 4-Fluorobenzyl moiety.

  • Medium Group (M): Carboxylate/Ester moiety.[1][2][3][4][5][6][7]

  • Result: Lipases typically hydrolyze the (S)-ester or acylate the (R)-alcohol preferentially. Note: Always verify absolute configuration via Chiral HPLC.

Pre-Protocol Considerations

Substrate Preparation

The starting material is typically the racemic ethyl ester.

  • Synthesis: Reflux 3-(4-fluorophenyl)-2-hydroxypropanoic acid in ethanol with catalytic

    
     for 4-6 hours.
    
  • Purification: The crude oil should be distilled or passed through a short silica plug to remove traces of acid catalyst, which can denature the enzyme.

Enzyme Selection
  • CALB (Novozym 435): Best for transesterification in organic solvents. High thermal stability.

  • PCL (Burkholderia cepacia): Excellent for hydrolytic resolution in biphasic systems.

Protocol A: Hydrolytic Kinetic Resolution (Aqueous Phase)

Objective: Isolate (S)-3-(4-fluorophenyl)-2-hydroxypropanoic acid and (R)-ethyl ester.

Materials:

  • Substrate: Racemic Ethyl 3-(4-fluorophenyl)-2-hydroxypropanoate (10 g, ~47 mmol).

  • Enzyme: Burkholderia cepacia lipase (Amano PS), immobilized on diatomite (1.0 g).

  • Solvent: Toluene (20 mL) and Phosphate Buffer (100 mL, 0.1 M, pH 7.0).

  • Equipment: Overhead stirrer, pH-stat titrator (with 1.0 M NaOH).

Step-by-Step Methodology:

  • Biphasic Setup: Dissolve the substrate in toluene. Add this organic solution to the phosphate buffer in a reaction vessel thermostated at 30°C.

    • Why Toluene? It increases the solubility of the lipophilic ester and protects the enzyme from interface inactivation.

  • Initiation: Add the immobilized lipase. Start vigorous stirring to create a stable emulsion.

  • pH Control (Critical): As the reaction proceeds, carboxylic acid is produced, dropping the pH. Use a pH-stat to automatically add 1.0 M NaOH to maintain pH at 7.0.

    • Self-Validation: The volume of NaOH added correlates directly to conversion. Stop the reaction when 0.5 equivalents (23.5 mL) are consumed (50% conversion).

  • Termination: Filter the reaction mixture to remove the immobilized enzyme.

  • Separation (Workup):

    • Transfer filtrate to a separatory funnel.

    • Phase 1 (Basic Extraction): The aqueous layer (pH 7) contains the (S)-acid as a sodium salt. The toluene layer contains the unreacted (R)-ester.

    • Isolation of (R)-Ester: Dry the toluene layer over

      
       and concentrate.
      
    • Isolation of (S)-Acid: Acidify the aqueous layer to pH 2.0 using 2 M HCl. Extract with Ethyl Acetate (3 x 50 mL). Dry and concentrate.

Protocol B: Transesterification Kinetic Resolution (Organic Phase)

Objective: Isolate (R)-O-acetyl-ethyl ester and (S)-ethyl ester (enriched alcohol). Note: This route often yields higher Enantiomeric Excess (


) due to the absence of spontaneous hydrolysis.

Materials:

  • Substrate: Racemic Ethyl 3-(4-fluorophenyl)-2-hydroxypropanoate (10 g).

  • Acyl Donor: Vinyl Acetate (5 equiv.).

  • Enzyme: Novozym 435 (Immobilized Candida antarctica Lipase B).

  • Solvent: MTBE (Methyl tert-butyl ether) or DIPE (Diisopropyl ether).

  • Desiccant: Molecular Sieves (4Å), activated.

Step-by-Step Methodology:

  • Drying: Ensure all reagents and solvents are dry (

    
     water). Water triggers competing hydrolysis. Add molecular sieves to the solvent 24h prior.
    
  • Reaction Assembly: In a round-bottom flask, dissolve substrate in MTBE (100 mL). Add Vinyl Acetate (2.5 mL).

  • Initiation: Add Novozym 435 (500 mg). Incubate at 40°C with orbital shaking (200 rpm).

    • Why Vinyl Acetate? The byproduct is vinyl alcohol, which tautomerizes to acetaldehyde, making the reaction irreversible.

  • Monitoring: Monitor by HPLC every 2 hours.

  • Termination: Stop at 50% conversion (typically 24-48 hours). Filter off the enzyme.[1]

  • Separation:

    • Evaporate solvent and excess vinyl acetate.

    • Column Chromatography: Separate the less polar (R)-acetylated ester from the more polar (S)-alcohol ester using Hexane:EtOAc (80:20).

Analytical Methods (Quality Control)

HPLC Conditions: To determine Conversion (


) and Enantiomeric Excess (

).
ParameterCondition
Column Chiralcel OD-H or Chiralpak AD-H (250 x 4.6 mm)
Mobile Phase Hexane : Isopropanol (90 : 10)
Flow Rate 1.0 mL/min
Detection UV @ 254 nm
Temperature 25°C
Retention Times (Approx) (S)-Ester: 6.6 min (R)-Ester: 9.0 min (Note: Verify with standards)

Formulas:

Workflow Visualization

G Start Racemic Substrate Ethyl 3-(4-F-Ph)-2-hydroxypropanoate Choice Select Resolution Mode Start->Choice Hydrolysis Hydrolysis (Buffer/Toluene) Enzyme: PCL (Amano PS) pH 7.0, 30°C Choice->Hydrolysis Route A: Aqueous Trans Transesterification (MTBE) Enzyme: CALB (Novozym 435) Vinyl Acetate, 40°C Choice->Trans Route B: Organic Workup_H Phase Separation (Aq. vs Org.) Hydrolysis->Workup_H 50% Conv. Prod_H1 (S)-Acid (Aqueous Phase) Precipitate at pH 2 Workup_H->Prod_H1 Prod_H2 (R)-Ester (Organic Phase) Unreacted Workup_H->Prod_H2 Workup_T Chromatography (Silica Gel) Trans->Workup_T 50% Conv. Prod_T1 (R)-Acetyl Ester (Fast Reacting) Workup_T->Prod_T1 Prod_T2 (S)-Alcohol Ester (Slow Reacting) Workup_T->Prod_T2

Caption: Decision tree for enzymatic resolution showing Hydrolytic (Route A) and Transesterification (Route B) pathways.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Reaction Rate Enzyme inhibition or mass transfer limitation.Increase stirring speed (emulsion quality). Add 5% DMSO as co-solvent if substrate precipitates.
Low Selectivity (

)
Non-specific hydrolysis or wrong temperature.Lower temperature to 4°C. Switch from PCL to CALB. Ensure buffer pH is stable.
Stalling at <50% Product inhibition (Acid or Alcohol).Hydrolysis: Use a resin (e.g., Amberlite) to scavenge acid. Transesterification: Add more acyl donor (Vinyl Acetate).
Racemization High pH or temperature.

-Hydroxy protons are acidic. Keep pH

7.5 and Temp

40°C.

References

  • Development of a Continuous Enzymatic Process for the Preparation of (R)-3-(4-Fluorophenyl)-2-hydroxy Propionic Acid. Source: ACS Publications. URL:[Link]

  • Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis. Source: MDPI (Symmetry). URL:[Link][5][8][9]

  • Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for Ivabradine. Source: Politecnico di Milano (IRIS). URL:[Link]

  • Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs using Hydrolases. Source: Journal of the Brazilian Chemical Society.[7] URL:[Link]

  • Chiral HPLC Separations: A Guide to Column Selection. Source: Phenomenex Application Guide.[10] URL:[Link]

Sources

Application

Application Notes and Protocols: Enzymatic Synthesis of (R)-3-(4-Fluorophenyl)-2-hydroxypropanoic acid

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Chiral α-Hydroxy Acids (R)-3-(4-Fluorophenyl)-2-hydroxypropanoic acid is a chiral α-hydroxy acid of significant interest i...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chiral α-Hydroxy Acids

(R)-3-(4-Fluorophenyl)-2-hydroxypropanoic acid is a chiral α-hydroxy acid of significant interest in the pharmaceutical industry. Chiral molecules, existing as non-superimposable mirror images (enantiomers), often exhibit distinct pharmacological activities. The precise stereochemistry of a drug molecule is critical, as the desired therapeutic effect may reside in only one enantiomer, while the other may be inactive or even cause adverse effects. This compound serves as a valuable chiral building block in the synthesis of various active pharmaceutical ingredients (APIs).[1][2][3] For instance, it is a key intermediate in the synthesis of certain rhinovirus protease inhibitors.[2]

Traditional chemical synthesis of such chiral molecules often involves challenging and costly processes, including the use of chiral catalysts or resolution of racemic mixtures, which can be inefficient.[3] Enzymatic synthesis presents a compelling alternative, offering high enantioselectivity, mild reaction conditions, and a more environmentally benign approach.[4][5] This application note provides a detailed guide to the enzymatic synthesis of (R)-3-(4-Fluorophenyl)-2-hydroxypropanoic acid, focusing on the use of carbonyl reductases for the asymmetric reduction of the corresponding α-keto acid.

Principle of the Method: Asymmetric Biocatalytic Reduction

The core of this method lies in the stereoselective reduction of a prochiral ketone, 3-(4-fluorophenyl)-2-oxopropanoic acid, to the desired (R)-chiral alcohol using a carbonyl reductase (also known as a ketoreductase). These enzymes, belonging to the oxidoreductase class, catalyze the transfer of a hydride from a cofactor, typically NADPH or NADH, to the carbonyl group of the substrate.[6][7][8] The enzyme's chiral active site dictates the facial selectivity of the hydride attack, leading to the formation of a single enantiomer of the alcohol with high enantiomeric excess (ee).

A critical aspect of this process is the regeneration of the expensive nicotinamide cofactor.[9][10][11] To make the synthesis economically viable, a cofactor regeneration system is employed. This typically involves a second enzyme, such as glucose dehydrogenase (GDH) or formate dehydrogenase (FDH), which oxidizes a sacrificial co-substrate (e.g., glucose or formate) to regenerate the reduced cofactor (NADPH or NADH).[7][12][13]

Experimental Workflow Overview

The overall process can be broken down into several key stages:

  • Enzyme and Substrate Preparation: Sourcing or preparing the carbonyl reductase and the cofactor regeneration enzyme, along with the synthesis or procurement of the starting material, 3-(4-fluorophenyl)-2-oxopropanoic acid.

  • Enzymatic Reaction: Performing the biocatalytic reduction under optimized conditions (pH, temperature, substrate concentration).

  • Reaction Monitoring: Tracking the progress of the reaction by monitoring substrate consumption and product formation.

  • Work-up and Product Isolation: Terminating the reaction and separating the desired product from the reaction mixture.

  • Purification and Analysis: Purifying the (R)-3-(4-Fluorophenyl)-2-hydroxypropanoic acid and determining its yield, purity, and enantiomeric excess.

G cluster_prep Preparation cluster_reaction Biocatalytic Reaction cluster_downstream Downstream Processing Enzyme Carbonyl Reductase & Cofactor Regeneration Enzyme Reaction Enzymatic Reduction (Optimized Conditions) Enzyme->Reaction Substrate 3-(4-fluorophenyl)- 2-oxopropanoic acid Substrate->Reaction Monitoring Reaction Monitoring (e.g., HPLC) Reaction->Monitoring Workup Reaction Work-up & Product Isolation Monitoring->Workup Purification Purification (e.g., Chromatography) Workup->Purification Analysis Analysis (Yield, Purity, ee%) Purification->Analysis

Caption: General workflow for the enzymatic synthesis of (R)-3-(4-Fluorophenyl)-2-hydroxypropanoic acid.

Detailed Protocols

PART 1: Materials and Reagents

Enzymes and Cofactors:

  • Carbonyl Reductase (e.g., from Candida magnoliae or a recombinant source)

  • Glucose Dehydrogenase (GDH) (for cofactor regeneration)

  • NADP⁺ (Nicotinamide adenine dinucleotide phosphate)

  • D-Glucose (co-substrate for cofactor regeneration)

Substrates and Buffers:

  • 3-(4-fluorophenyl)-2-oxopropanoic acid

  • Potassium phosphate buffer (e.g., 100 mM, pH 7.0)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Analytical Reagents and Standards:

  • (R)-3-(4-Fluorophenyl)-2-hydroxypropanoic acid standard

  • (S)-3-(4-Fluorophenyl)-2-hydroxypropanoic acid standard (for chiral analysis)

  • Mobile phase for HPLC (e.g., hexane/isopropanol with trifluoroacetic acid)

  • Chiral HPLC column

PART 2: Step-by-Step Synthesis Protocol
  • Reaction Setup:

    • In a temperature-controlled reaction vessel, prepare a solution of 100 mM potassium phosphate buffer (pH 7.0).

    • Add 3-(4-fluorophenyl)-2-oxopropanoic acid to a final concentration of 50 mM.

    • Add D-glucose to a final concentration of 100 mM.

    • Add NADP⁺ to a final concentration of 1 mM.

  • Enzyme Addition and Incubation:

    • Initiate the reaction by adding the carbonyl reductase (e.g., 10 U/mL) and glucose dehydrogenase (e.g., 20 U/mL).

    • Incubate the reaction mixture at a constant temperature (e.g., 30°C) with gentle agitation.

  • Reaction Monitoring:

    • Periodically withdraw small aliquots from the reaction mixture.

    • Quench the enzymatic reaction in the aliquot by adding an equal volume of acetonitrile or by acidification.

    • Centrifuge the sample to remove precipitated proteins.

    • Analyze the supernatant by HPLC to determine the concentration of the substrate and product.

  • Reaction Work-up:

    • Once the reaction has reached completion (typically >99% conversion of the substrate), terminate the reaction by acidifying the mixture to pH 2-3 with HCl.

    • Extract the product from the aqueous phase with an organic solvent such as ethyl acetate (3 x 1 volume).

    • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

    • If necessary, purify the product further by column chromatography on silica gel.

PART 3: Analytical Methods

1. Achiral HPLC for Reaction Monitoring:

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.

  • Detection: UV at 254 nm.

  • This method is used to quantify the conversion of the keto acid substrate to the hydroxy acid product.

2. Chiral HPLC for Enantiomeric Excess (ee) Determination:

  • Column: A chiral stationary phase column (e.g., Chiralcel OD-H).[14]

  • Mobile Phase: An isocratic mixture of hexane and isopropanol with a small amount of trifluoroacetic acid (e.g., 90:10:0.1 v/v/v).[14]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • The enantiomeric excess is calculated using the peak areas of the (R) and (S) enantiomers: ee (%) = [((R) - (S)) / ((R) + (S))] x 100.

Data Presentation and Expected Results

ParameterTypical Value
Substrate Concentration50 mM
Enzyme Loading (Carbonyl Reductase)10 U/mL
Enzyme Loading (GDH)20 U/mL
Reaction Time12-24 hours
Conversion>99%
Isolated Yield68-72%[15]
Enantiomeric Excess (ee)>99.9%[15]

Causality Behind Experimental Choices

  • Choice of Enzyme: Carbonyl reductases are selected for their ability to perform highly stereoselective reductions of ketones. The specific enzyme may need to be screened from a panel to find one with high activity and selectivity for the target substrate.

  • Cofactor Regeneration: The use of a cofactor regeneration system is essential for the economic feasibility of the process on a larger scale.[9][13][16] Glucose and GDH are a common and effective choice due to the low cost of glucose and the high stability and activity of GDH. The by-product of glucose oxidation, gluconic acid, is generally non-inhibitory to the primary reaction.

  • pH and Temperature: The reaction is typically carried out at a neutral pH (around 7.0) and a moderate temperature (e.g., 30°C) to ensure the stability and optimal activity of the enzymes.[17]

  • Substrate Concentration: While higher substrate concentrations are desirable for process efficiency, they can sometimes lead to substrate inhibition of the enzyme. Therefore, the optimal substrate concentration needs to be determined experimentally.

  • Immobilization: For industrial applications, immobilizing the enzymes can enhance their stability, allow for reuse, and simplify product recovery.[17][18][19][20]

Visualizing the Catalytic Cycle

Caption: The coupled enzymatic reaction for the synthesis of (R)-hydroxy acid with cofactor regeneration.

Troubleshooting

ProblemPossible CauseSolution
Low ConversionInactive enzymeCheck enzyme activity. Use a fresh batch of enzyme.
Sub-optimal reaction conditionsOptimize pH, temperature, and buffer composition.
Substrate or product inhibitionLower the initial substrate concentration or perform a fed-batch reaction.
Low Enantiomeric ExcessPoor enzyme selectivityScreen for a more selective enzyme.
Racemization of the productEnsure the work-up conditions are not harsh (e.g., avoid strong base).
Difficulty in Product IsolationEmulsion formation during extractionCentrifuge the mixture to break the emulsion. Add salt to the aqueous phase.

Conclusion

The enzymatic synthesis of (R)-3-(4-Fluorophenyl)-2-hydroxypropanoic acid using a carbonyl reductase coupled with a cofactor regeneration system is a highly efficient and selective method. It offers significant advantages over traditional chemical approaches in terms of stereoselectivity, reaction conditions, and environmental impact. The protocols and guidelines presented in this application note provide a solid foundation for researchers and drug development professionals to implement this valuable biocatalytic transformation.

References

  • Development of a Continuous Enzymatic Process for the Preparation of (R)-3-(4-Fluorophenyl)-2-hydroxy Propionic Acid. ACS Publications.
  • Enzymatic Synthesis of 3-Hydroxypropionic Acid at High Productivity by Using Free or Immobilized cells of Recombinant Escherichia coli. ResearchGate.
  • Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. PMC - NIH.
  • Catalytic Synthesis of (S)-CHBE by Directional Coupling and Immobilization of Carbonyl Reductase and Glucose Dehydrogenase. MDPI. Available from: [Link]

  • Process for producing optically active 3-(4-hydroxyphenyl)propionic acids. Google Patents.
  • Asymmetric Monoreduction of α,β-Dicarbonyls to α-Hydroxy Carbonyls by Ene Reductases. ACS Publications. Available from: [Link]

  • Immobilization of carbonyl reductase in engineered polyhydroxyalkanoate microspheres for asymmetric synthesis of (S)-CFPL. PubMed. Available from: [Link]

  • Facile determination of the absolute configurations of α-hydroxy acids by chiral derivatization coupled with liquid chromatography-mass spectrometry analysis. ResearchGate. Available from: [Link]

  • Biocatalytic Reduction Reactions from a Chemist's Perspective. PMC - NIH. Available from: [Link]

  • Regeneration of Cofactors for Enzyme Biocatalysis. Zhao Group @ UIUC. Available from: [Link]

  • Enzymatic cofactor regeneration systems: A new perspective on efficiency assessment. PubMed. Available from: [Link]

  • Immobilization of carbonyl reductase in engineered polyhydroxyalkanoate microspheres for asymmetric synthesis of (S)-CFPL. ResearchGate. Available from: [Link]

  • Evaluation of the new protocol to enzymatic dynamic kinetic resolution of 3-hydroxy-3-(aryl)propanoic acids. Semantic Scholar. Available from: [Link]

  • Asymmetric synthesis of chiral compounds using a carbonyl reductase. ResearchGate. Available from: [Link]

  • Process for the preparation of 3-¬(4-fluorophenyl) sulfonyl|-2-hydroxy-2-methyl propionic acid. Google Patents.
  • Advanced Organic Chemistry: Asymmetric Carbonyl Reduction. YouTube. Available from: [Link]

  • Round, round we go – strategies for enzymatic cofactor regeneration. RSC Publishing. Available from: [Link]

  • Enantiomer separation of alpha-hydroxy acids in high-performance immunoaffinity chromatography. PubMed. Available from: [Link]

  • Immobilized ketoreductases and process for making and using... Google Patents.
  • Enzymatic Reduction of Ketones in “Micro-aqueous” Media Catalyzed by ADH-A from Rhodococcus ruber. ResearchGate. Available from: [Link]

  • Regeneration of cofactors for use in biocatalysis. Zhao Group @ UIUC - University of Illinois. Available from: [Link]

  • Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. ResearchGate. Available from: [Link]

  • Engineering a Carbonyl Reductase to Simultaneously Increase Activity Toward Bulky Ketone and Isopropanol for Dynamic Kinetic Asymmetric Reduction via Enzymatic Hydrogen Transfer. ACS Publications. Available from: [Link]

  • Optimization of Metal Affinity Ketoreductase Immobilization for Application in Batch and Flow Processes. ACS Publications. Available from: [Link]

  • Cofactor regeneration - an important aspect of biocatalysis. ResearchGate. Available from: [Link]

  • A Guide to the Analysis of Chiral Compounds by GC. Restek. Available from: [Link]

  • Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. MDPI. Available from: [Link]

  • Engineering Cofactor Preference of Ketone Reducing Biocatalysts: A Mutagenesis Study on a γ-Diketone Reductase from the Yeast Saccharomyces cerevisiae Serving as an Example. PMC - NIH. Available from: [Link]

  • Straightforward Chemo-Multi-Enzymatic Cascade Systems for the Stereo-Controlled Synthesis of 5-Amino-6-nitrocyclitols. MDPI. Available from: [Link]

  • Silver-Catalyzed Enantioselective and Diastereoselective Aldol Reaction of α-Isocyanoacetates with Aldehydes Enabled by Cinchona-Derived Amide Adamantylphosphine Ligands. The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

  • 32 Enantioselective Biocatalytic Reduction of Ketones for the Synthesis of Optically Active Alcohols. ResearchGate. Available from: [Link]

Sources

Method

Application Note: Chemoselective Reduction of (R)-3-(4-Fluorophenyl)-2-hydroxypropanoic acid

-hydroxy acids to 1,2-diols. Executive Summary This application note details the optimized protocol for the reduction of (R)-3-(4-Fluorophenyl)-2-hydroxypropanoic acid (also known as (R)-4-fluorophenyllactic acid) to its...

Author: BenchChem Technical Support Team. Date: February 2026


-hydroxy acids to 1,2-diols.

Executive Summary

This application note details the optimized protocol for the reduction of (R)-3-(4-Fluorophenyl)-2-hydroxypropanoic acid (also known as (R)-4-fluorophenyllactic acid) to its corresponding vicinal diol, (R)-3-(4-fluorophenyl)propane-1,2-diol .

This transformation is a critical step in the synthesis of chiral building blocks for fluorinated protease inhibitors and receptor modulators. The protocol utilizes Borane-Dimethyl Sulfide (BH₃·DMS) complex in Tetrahydrofuran (THF). Unlike Lithium Aluminum Hydride (


), which can lead to racemization or harsh side reactions, borane reagents provide a chemoselective reduction mechanism that preserves the sensitive stereocenter at the C2 position while leaving the aromatic carbon-fluorine bond intact.

Mechanistic Insight & Reaction Logic

The Challenge of Chirality

Reducing chiral


-hydroxy acids poses a specific challenge: preventing racemization. Under basic conditions or high temperatures, the 

-proton is acidic, leading to enolization and loss of optical purity.
The Borane Solution

Borane (


) is electrophilic.[1][2] In the reduction of carboxylic acids, it reacts preferentially with the electron-rich carboxylate oxygen. Uniquely for 

-hydroxy acids, the borane coordinates with both the carboxyl group and the

-hydroxyl group.

Key Mechanistic Steps:

  • Coordination:

    
     coordinates with the carboxylyl oxygen.
    
  • Hydrogen Evolution: Reaction with the -OH and -COOH protons releases

    
    , forming a cyclic five-membered dialkoxyborane intermediate.
    
  • Intramolecular Hydride Transfer: This rigid cyclic structure directs the hydride transfer specifically to the carbonyl carbon, facilitating reduction while structurally "locking" the chiral center, thereby preventing racemization.

Reaction Pathway Diagram

ReactionMechanism Substrate (R)-3-(4-F-Phenyl)-2-OH-propanoic acid Complex Cyclic Boron Intermediate (Chirality Locked) Substrate->Complex + BH3·DMS - H2 (Gas) Reduction Hydride Transfer (Reduction to Borate) Complex->Reduction Heat/Time Hydrolysis Methanol Quench (Borate Ester Cleavage) Reduction->Hydrolysis + MeOH Product (R)-3-(4-F-Phenyl)-1,2-propanediol Hydrolysis->Product Workup

Figure 1: Mechanistic pathway highlighting the formation of the cyclic intermediate which preserves the (R)-configuration.

Experimental Protocol

Materials & Reagents
ReagentRoleEquiv.Notes
(R)-3-(4-Fluorophenyl)-2-hydroxypropanoic acid Substrate1.0Dry solid, >98% ee
Borane-Dimethyl Sulfide (10 M) Reductant2.5 - 3.0Pyrophoric; Handle under

Tetrahydrofuran (THF) Solvent10 VolAnhydrous, inhibitor-free
Methanol (MeOH) QuenchExcessHPLC Grade
Sodium Hydroxide (1M) Workup-Optional for pH adjustment

Note on Stoichiometry: A minimum of 2.0 equivalents of hydride is theoretically required for reduction. However, the


-hydroxyl group consumes borane to form the borate ester. Therefore, 2.5 to 3.0 equivalents  are recommended to ensure full conversion.
Step-by-Step Methodology
Phase 1: Setup and Addition (0 – 1 Hour)
  • Inerting: Oven-dry a 2-neck Round Bottom Flask (RBF) equipped with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel. Flush with Nitrogen (

    
    ) for 15 minutes.
    
  • Solvation: Charge the (R)-3-(4-Fluorophenyl)-2-hydroxypropanoic acid (1.0 equiv) into the flask. Add anhydrous THF (8 volumes relative to mass). Stir until dissolved.

  • Cooling: Cool the solution to 0°C using an ice/water bath.

  • Addition: Charge the addition funnel with Borane-DMS (2.5 equiv). Add dropwise over 30–45 minutes.

    • Observation: Vigorous gas evolution (

      
      ) will occur. Ensure adequate venting through a bubbler.
      
    • Control Point: Maintain internal temperature < 5°C to prevent uncontrolled exotherm.

Phase 2: Reaction (1 – 16 Hours)
  • Warm-up: Remove the ice bath and allow the mixture to warm to Room Temperature (RT) over 30 minutes.

  • Completion Drive: If TLC or HPLC indicates incomplete consumption of starting material after 2 hours at RT, heat the mixture to a gentle reflux (65°C) for 2–4 hours.

    • Note: The cyclic borate intermediate is stable; heat is often required to drive the hydride transfer to completion.

Phase 3: Quench and Workup (Critical)
  • Cooling: Cool the reaction mixture back to 0°C.

  • Methanolysis (The "Break"): CAUTIOUSLY add Methanol (5 volumes) dropwise.

    • Hazard:[3][4][5] Massive

      
       evolution will occur as excess borane is quenched.
      
    • Chemistry: This step converts the boron-product complex into volatile Trimethyl Borate (

      
      ).
      
  • Evaporation Cycles: Concentrate the mixture under reduced pressure (Rotary Evaporator).

    • Crucial Step: Re-dissolve the residue in fresh Methanol (5 vol) and concentrate again. Repeat this 3 times . This azeotropically removes the boron as Trimethyl Borate. Failure to do this will result in a boron-contaminated product that appears as a "gummy" solid.

Phase 4: Isolation
  • Partition: Dissolve the resulting oil in Ethyl Acetate. Wash with saturated

    
     (to remove unreacted acid) and Brine.
    
  • Drying: Dry organic layer over

    
    , filter, and concentrate.
    
  • Purification: The product usually crystallizes upon standing or can be recrystallized from Hexane/Ethyl Acetate. If necessary, purify via silica gel chromatography (MeOH/DCM gradient).

Analytical Validation & Quality Control

Process Workflow Diagram

Workflow Start Start: Anhydrous Setup (N2 Atmosphere) Add Add BH3-DMS at 0°C (Control Exotherm) Start->Add React Stir RT -> Reflux (Monitor by TLC/HPLC) Add->React Check Complete? React->Check Check->React No (Continue Heating) Quench MeOH Quench (Remove Boron as B(OMe)3) Check->Quench Yes Workup Extraction (EtOAc) & Concentration Quench->Workup Finish Final Product (R)-Diol Workup->Finish

Figure 2: Operational workflow emphasizing the critical decision point at reaction monitoring.

Expected Analytical Data
  • Appearance: White to off-white crystalline solid.

  • 1H NMR (DMSO-d6, 400 MHz): Look for the disappearance of the carboxylic acid proton (12-13 ppm). The product will show multiplets for the new

    
     group around 3.3–3.5 ppm. The aromatic region (7.0–7.4 ppm) should show the characteristic splitting of the 4-fluorophenyl group (approx. 7.1 ppm and 7.25 ppm).
    
  • Chiral HPLC: Chiralcel OD-H or AD-H column.

    • Mobile Phase: Hexane:Isopropanol (90:10).

    • Target: >98% ee (Retention of configuration).

Safety & Troubleshooting

Critical Hazards
  • Borane-DMS: Highly flammable and reacts violently with water. It generates dimethyl sulfide (DMS) upon reaction, which has a potent, disagreeable odor (stench). Use a bleach trap for the vacuum pump exhaust to neutralize DMS.

  • Hydrogen Gas: Large volumes are generated during addition and quench. Ensure the fume hood sash is low and the bubbler is active.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield Incomplete Boron removalPerform extra MeOH evaporation cycles (azeotropes).
Racemization Temperature too high during additionKeep T < 5°C during initial addition.
Gummy Product Borate ester complex remainsTreat crude with dilute HCl (1M) briefly, then neutralize, or repeat MeOH cycles.
Defluorination Reaction too harsh (rare with BH3)Ensure no reactive metals (Li, Na) are present; stick to Borane-DMS.

References

  • Brown, H. C., & Choi, Y. M. (1982). "The selective reduction of carboxylic acids with borane-dimethyl sulfide." Synthesis, 1982(07), 511-533.

  • Rzepa, H. (2012). "Mechanism of the reduction of a carboxylic acid by borane: revisited and revised." Imperial College London Dept of Chemistry.

  • Periasamy, M., & Thirumalaikumar, M. (2000). "Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis." Journal of Organometallic Chemistry, 609(1-2), 137-151.

  • Check, C. T., et al. (2010). "Regioselective and Chemoselective Reduction of Carboxylic Acids." Journal of Organic Chemistry. (General reference for Borane selectivity).

Sources

Application

Large-Scale Synthesis of (R)-3-(4-Fluorophenyl)-2-hydroxypropanoic Acid: A Detailed Guide for Pharmaceutical and Chemical Industries

Introduction: The Significance of (R)-3-(4-Fluorophenyl)-2-hydroxypropanoic Acid (R)-3-(4-Fluorophenyl)-2-hydroxypropanoic acid is a crucial chiral building block in the synthesis of various active pharmaceutical ingredi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of (R)-3-(4-Fluorophenyl)-2-hydroxypropanoic Acid

(R)-3-(4-Fluorophenyl)-2-hydroxypropanoic acid is a crucial chiral building block in the synthesis of various active pharmaceutical ingredients (APIs). Its stereochemically defined structure is paramount for the efficacy and safety of the final drug products. Notably, it serves as a key intermediate in the synthesis of AG7088, a potent rhinovirus protease inhibitor[1]. The growing demand for enantiomerically pure compounds in the pharmaceutical industry necessitates robust, scalable, and economically viable synthetic routes. This guide provides a comprehensive overview of two primary methodologies for the large-scale synthesis of this valuable compound: a highly efficient continuous enzymatic process and a reliable asymmetric chemical hydrogenation.

Strategic Overview: Biocatalysis vs. Asymmetric Chemical Synthesis

The choice between a biocatalytic and a chemical approach for large-scale synthesis depends on several factors, including cost, desired purity, process development time, and environmental impact.

  • Biocatalysis (Enzymatic Synthesis): This approach utilizes enzymes, typically dehydrogenases, to catalyze the stereoselective reduction of a prochiral keto-acid precursor. It offers exceptional enantioselectivity (>99.9% e.e.), mild reaction conditions (ambient temperature and pressure), and a greener footprint. The use of continuous-flow systems, such as enzyme membrane reactors (EMRs), allows for high space-time yields and efficient enzyme recycling, making it an attractive option for industrial-scale production[1].

  • Asymmetric Chemical Synthesis: This method relies on chiral metal catalysts, such as Ruthenium-BINAP complexes, to achieve enantioselective hydrogenation of the corresponding α-keto ester. While it may require higher pressures and temperatures, it offers high throughput and avoids the complexities of handling biological systems. The catalyst and reaction conditions can be finely tuned to optimize yield and enantioselectivity.

This guide will detail the protocols for both approaches, allowing researchers and process chemists to select the most suitable method for their specific needs.

Part 1: Continuous Enzymatic Synthesis in a Membrane Reactor

The continuous enzymatic synthesis of (R)-3-(4-Fluorophenyl)-2-hydroxypropanoic acid represents a state-of-the-art approach for large-scale production, achieving high yields and exceptional enantiomeric purity[1]. This process leverages an enzyme membrane reactor (EMR) to retain the enzyme and cofactor, allowing for continuous operation and catalyst recycling.

Diagram of the Continuous Enzymatic Synthesis Workflow

G cluster_prep Substrate Preparation cluster_reaction Enzymatic Reaction cluster_purification Downstream Processing Start Start: 3-(4-Fluorophenyl)-2-oxopropanoic acid & Cofactor (NADH) EMR Enzyme Membrane Reactor (EMR) - Immobilized R-selective Dehydrogenase - Continuous Flow Start->EMR Feed EMR->EMR Separation Product/Cofactor Separation EMR->Separation Permeate Purification Crystallization/Purification Separation->Purification Final_Product Final Product: (R)-3-(4-Fluorophenyl)-2-hydroxypropanoic acid Purification->Final_Product

Caption: Workflow for continuous enzymatic synthesis.

Protocol 1: Continuous Enzymatic Synthesis

1.1. Preparation of the Starting Material: 3-(4-Fluorophenyl)-2-oxopropanoic acid

The synthesis of the α-keto acid precursor can be achieved through various established methods. A reliable route involves the condensation of 4-fluorobenzaldehyde with a suitable C2 synthon followed by hydrolysis.

1.2. Enzyme Membrane Reactor (EMR) Setup and Operation

  • Enzyme Selection: A highly (R)-selective dehydrogenase (e.g., from a bacterial source) is chosen. The enzyme may be used in its free form or immobilized on a solid support within the reactor to enhance stability.

  • Cofactor Regeneration: The enzymatic reduction requires a stoichiometric amount of a hydride source, typically NADH. An efficient cofactor regeneration system is crucial for the economic viability of the process. This can be achieved by using a secondary enzyme (e.g., formate dehydrogenase) and a cheap hydride donor (e.g., sodium formate).

  • Membrane Reactor: A continuous stirred-tank reactor (CSTR) coupled with an ultrafiltration membrane is a common setup. The membrane's molecular weight cut-off (MWCO) is selected to retain the high-molecular-weight enzyme and cofactor while allowing the smaller product molecule to pass through.

  • Reaction Conditions:

    • Temperature: Typically maintained between 25-37 °C to ensure optimal enzyme activity and stability.

    • pH: Buffered to a range of 6.0-7.5, depending on the specific enzyme's pH optimum. A pH titrator may be used to maintain a constant pH[2].

    • Substrate Feed: A solution of 3-(4-fluorophenyl)-2-oxopropanoic acid, the hydride donor for cofactor regeneration, and a small amount of the cofactor (NAD+) are continuously fed into the reactor.

    • Flow Rate: The residence time in the reactor is optimized to achieve high conversion, typically in the range of 1-3 hours[3].

1.3. Downstream Processing and Purification

  • Product Isolation: The permeate from the EMR, containing the product, unreacted substrate, and salts, is collected. The product can be extracted into an organic solvent after acidification of the aqueous solution.

  • Purification: The crude product is purified by crystallization from a suitable solvent system (e.g., toluene/heptane) to yield the final product with high chemical and enantiomeric purity. Industrial-scale purification can also be achieved through centrifugation and wash columns[1].

Data Summary for Enzymatic Synthesis

ParameterValueReference
Enantiomeric Excess (e.e.)> 99.9%[1]
Overall Yield68-72%[1]
Space-Time Yield560 g/L/day[1]

Part 2: Asymmetric Chemical Synthesis via Hydrogenation

Asymmetric hydrogenation using a chiral ruthenium catalyst provides a robust and scalable alternative to the enzymatic route. The Noyori asymmetric hydrogenation of β-keto esters is a well-established and powerful tool for the synthesis of chiral β-hydroxy esters, which can then be hydrolyzed to the desired acid[4].

Diagram of the Asymmetric Hydrogenation Pathway

G Start Start: Ethyl 3-(4-fluorophenyl)-2-oxopropanoate Hydrogenation Asymmetric Hydrogenation - Ru-(R)-BINAP Catalyst - H2 Pressure Start->Hydrogenation Hydrolysis Saponification (Hydrolysis) Hydrogenation->Hydrolysis Purification Crystallization/Purification Hydrolysis->Purification Final_Product Final Product: (R)-3-(4-Fluorophenyl)-2-hydroxypropanoic acid Purification->Final_Product

Caption: Key steps in the asymmetric hydrogenation route.

Protocol 2: Asymmetric Hydrogenation

2.1. Preparation of the Starting Material: Ethyl 3-(4-fluorophenyl)-2-oxopropanoate

This α-keto ester can be prepared from 4-fluorobenzaldehyde through several synthetic routes, including a Knoevenagel condensation with a suitable active methylene compound followed by further transformations[5].

2.2. Asymmetric Hydrogenation

  • Catalyst System: A chiral ruthenium catalyst, such as RuCl₂[(R)-BINAP], is highly effective for this transformation. The catalyst can be prepared in situ or used as a pre-formed complex[4][6]. Both enantiomers of the BINAP ligand are commercially available, allowing for the synthesis of either enantiomer of the product[4].

  • Reaction Conditions:

    • Solvent: Anhydrous methanol or ethanol are commonly used solvents.

    • Hydrogen Pressure: The reaction is typically carried out under a hydrogen atmosphere, with pressures ranging from 4 to 100 atm[4][6].

    • Temperature: Reaction temperatures can range from room temperature to 100 °C, depending on the substrate and catalyst loading[4].

    • Catalyst Loading: Typically in the range of 0.05 to 1 mol%.

2.3. Saponification and Purification

  • Hydrolysis: The resulting ethyl (R)-3-(4-fluorophenyl)-2-hydroxypropanoate is hydrolyzed to the corresponding carboxylic acid using a base such as sodium hydroxide or lithium hydroxide in a mixture of water and an organic solvent (e.g., THF, methanol).

  • Work-up and Purification: After acidification, the product is extracted into an organic solvent. The crude acid is then purified by crystallization to afford the final product with high enantiomeric purity.

Data Summary for Asymmetric Hydrogenation

ParameterTypical ValueReference
Enantiomeric Excess (e.e.)96-99%[4]
Yield (Hydrogenation)>95%[4]
Yield (Overall)High-

Product Characterization and Quality Control

Regardless of the synthetic route, rigorous characterization of the final product is essential to ensure it meets the required specifications.

Table of Characterization Data

AnalysisSpecification
Appearance White to off-white solid
¹H NMR Consistent with the structure of 3-(4-Fluorophenyl)-2-hydroxypropanoic acid. The presence of a chiral center makes the methylene protons on C3 diastereotopic, leading to a more complex splitting pattern[7].
¹³C NMR Consistent with the structure, showing the expected number of carbon signals.
HPLC (Chiral) Used to determine the enantiomeric excess (e.e.). A suitable chiral stationary phase, such as those based on cellulose or amylose derivatives, is employed[8][9][10].
Optical Rotation The specific rotation of the enantiomerically pure compound is a key parameter for identity and purity confirmation.
Melting Point A sharp melting point indicates high purity.

Conclusion

Both the continuous enzymatic synthesis and the asymmetric chemical hydrogenation offer viable and scalable routes to high-purity (R)-3-(4-Fluorophenyl)-2-hydroxypropanoic acid. The enzymatic approach, with its high enantioselectivity and green credentials, is particularly well-suited for modern, sustainable pharmaceutical manufacturing. The asymmetric hydrogenation, on the other hand, provides a robust and high-throughput chemical alternative. The choice of method will ultimately depend on the specific requirements and capabilities of the manufacturing facility. This guide provides the foundational protocols and key considerations for the successful large-scale synthesis of this important chiral intermediate.

References

  • Patel, R. N. (2011). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. ACS Catalysis, 1(9), 1056–1074. [Link]

  • Gemoets, H. P. L., et al. (2020). Continuous one-flow multi-step synthesis of active pharmaceutical ingredients. Reaction Chemistry & Engineering, 5(7), 1233-1249. [Link]

  • Li, Y., et al. (2022). Asymmetric Transfer Hydrogenation of 2,3-Disubstituted Flavanones through Dynamic Kinetic Resolution Enabled by Retro-Oxa-Michael Addition. The Journal of Organic Chemistry, 87(11), 7521–7530. [Link]

  • Sharma, P. (2022). High Throughput Experimentation and Continuous Flow Synthesis of Active Pharmaceutical Ingredients. Purdue University Graduate School. [Link]

  • Thompson, M. P., & Peñafiel, I. (2019). Continuous Flow Biocatalysis. Molecules, 24(18), 3337. [Link]

  • Nickel-catalyzed asymmetric negishi cross-couplings of racemic secondary allylic chlorides with organozinc reagents. Organic Syntheses, 92, 264-278. [Link]

  • Process for preparing chiral aromatic alpha-hydroxy ketones using 2-hydroxy-3-oxoacid synthase.
  • Ares, A. M., et al. (2022). Chiral and achiral separation of ten flavanones using supercritical fluid chromatography. Application to bee pollen analysis. Journal of Chromatography A, 1685, 463595. [Link]

  • Myers, A. G. The Noyori Asymmetric Hydrogenation Reaction. Harvard University. [Link]

  • Chiral Separations Introduction. VTechWorks. [Link]

  • Asymmetric Hydrogenation of Dehydroamino Acid Derivatives by Rh-Catalysts with Chiral Monodentate P-Ligands. ResearchGate. [Link]

  • Showing NP-Card for 2-hydroxypropanoic acid (NP0000172). NP-MRD. [Link]

  • ENZYMATIC MEMBRANE REACTOR FOR CHIRAL DRUGS SYNTHESIS. UTM Press Journal Management. [Link]

  • Continuous Production of Galacto-Oligosaccharides by an Enzyme Membrane Reactor Utilizing Free Enzymes. MDPI. [Link]

  • Discovery of (3S,4S)-3-methyl-3-(4-fluorophenyl)-4-(4-(1,1,1,3,3,3-hexafluoro-2-hydroxyprop-2-yl)phenyl)pyrrolidines as novel RORγt inverse agonists. PubMed. [Link]

  • Continuous production of active pharmaceutical ingredients.
  • Short synthesis of ethyl 3-(3-aminophenyl)propanoate. PubMed. [Link]

  • low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting. Doc Brown's Chemistry. [Link]

  • Notes - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid. PubMed. [Link]

  • Enantiomeric Separation and Molecular Modelling of Bioactive 4-Aryl-3,4-dihydropyrimidin-2(1H)-one Ester Derivatives on Teicoplanin-Based Chiral Stationary Phase. MDPI. [Link]

  • Showing Compound 3-(3-Hydroxyphenyl)-3-hydroxypropanoic acid (FDB023037). FooDB. [Link]

Sources

Method

Application Note: Protocol for Monitoring the Progress of (R)-3-(4-Fluorophenyl)-2-hydroxypropanoic Acid Reactions

Strategic Overview (R)-3-(4-Fluorophenyl)-2-hydroxypropanoic acid (also known as (R)-4-fluorophenyllactic acid) is a critical chiral building block in the synthesis of protease inhibitors (e.g., for Rhinovirus) and metab...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview

(R)-3-(4-Fluorophenyl)-2-hydroxypropanoic acid (also known as (R)-4-fluorophenyllactic acid) is a critical chiral building block in the synthesis of protease inhibitors (e.g., for Rhinovirus) and metabolic modulators. The pharmacological potency of these drugs often hinges on the absolute configuration of the


-hydroxy stereocenter.

Consequently, the synthesis—typically involving the asymmetric reduction of 3-(4-fluorophenyl)-2-oxopropanoic acid (4-fluorophenylpyruvate)—requires rigorous monitoring. This guide details a dual-method approach:

  • Achiral HPLC: For rapid determination of reaction conversion (consumption of ketone).

  • Chiral HPLC: For precise quantification of enantiomeric excess (ee) to ensure the (R)-isomer is produced exclusively.

The Chemical Pathway

The target transformation is the reduction of the ketone to the chiral alcohol.

  • Substrate: 3-(4-Fluorophenyl)-2-oxopropanoic acid

  • Reagent: Ketoreductase (KRED) / Lactate Dehydrogenase (LDH) or Asymmetric Hydrogenation Catalyst (e.g., Ru-BINAP).

  • Product: (R)-3-(4-Fluorophenyl)-2-hydroxypropanoic acid.

Reaction Monitoring Workflow

The following workflow ensures data integrity from the reactor to the chromatogram.

MonitoringWorkflow Reactor Reaction Vessel (T=0 to Endpoint) Sampling Sampling (100 µL) Reactor->Sampling t = x min Quench Quench/Dilution (Stop Enzyme/Catalyst) Sampling->Quench Immediate Filter Filtration (0.2 µm PTFE) Quench->Filter AnalysisChoice Analysis Type Filter->AnalysisChoice Achiral Achiral HPLC (Conversion %) AnalysisChoice->Achiral Routine Check Chiral Chiral HPLC (Enantiomeric Excess) AnalysisChoice->Chiral Endpoint/Critical Decision Decision Gate Achiral->Decision Data Input Chiral->Decision Data Input

Figure 1: Integrated workflow for sampling and analysis. Immediate quenching is critical to prevent "bench-top" reaction progression that falsifies data.

Analytical Protocols

Protocol A: Determination of Reaction Conversion (Achiral HPLC)

Objective: Quantify the consumption of the starting ketone and formation of the hydroxy acid product.

  • Principle: Reversed-Phase Chromatography (RPC) separates the more polar hydroxy acid from the less polar ketone.

  • Critical Parameter: The mobile phase must be acidic to suppress the ionization of the carboxylic acid groups, ensuring sharp peaks and preventing tailing.

ParameterCondition
Column C18 Analytical Column (e.g., Agilent Zorbax SB-C18, 4.6 × 150 mm, 5 µm)
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA) or 0.1% H₃PO₄
Mobile Phase B Acetonitrile (ACN) + 0.1% TFA
Gradient 0-2 min: 10% B (Isocratic)2-10 min: 10% → 60% B (Linear Gradient)10-12 min: 60% → 90% B (Wash)12-15 min: 10% B (Re-equilibration)
Flow Rate 1.0 mL/min
Temperature 30°C
Detection UV @ 210 nm (COOH absorption) and 264 nm (Aromatic ring)
Retention Times (Approx) Product (Hydroxy Acid): ~4.5 minSubstrate (Ketone): ~7.2 min

Method Validation:

  • Linearity: R² > 0.999 for 0.1–1.0 mg/mL.

  • Resolution (Rs): > 2.0 between Substrate and Product.

Protocol B: Determination of Enantiomeric Excess (Chiral HPLC)

Objective: Confirm the product is the (R)-enantiomer and quantify the (S)-enantiomer impurity.

  • Principle: Direct chiral resolution using polysaccharide-based stationary phases.[1]

  • Column Selection: Based on structural analogs (fluorophenylacetic acids), the Chiralcel OJ-RH (Reverse Phase) or Chiralpak AD-H (Normal Phase) are the most effective. Reverse phase is preferred for aqueous reaction mixtures (biocatalysis) to avoid solvent exchange steps.

Option 1: Reverse Phase (Preferred for Biocatalysis)
ParameterCondition
Column Chiralcel OJ-RH (150 × 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : Water (adjusted to pH 2.0 with H₃PO₄) [30 : 70 v/v]
Flow Rate 0.5 mL/min
Temperature 25°C
Detection UV @ 220 nm
Selectivity The (R)-isomer typically elutes before the (S)-isomer on OJ columns, but this must be confirmed with a racemic standard.
Option 2: Normal Phase (High Resolution)

Requires extraction of the sample into organic solvent and drying before injection.

Parameter Condition
Column Chiralpak AD-H (250 × 4.6 mm, 5 µm)
Mobile Phase n-Hexane : Isopropanol : TFA [90 : 10 : 0.1 v/v/v]
Flow Rate 1.0 mL/min

| Temperature | 25°C |

Sample Preparation & Quenching

Why this matters: If the enzyme or catalyst is not instantly deactivated upon sampling, the reaction continues in the HPLC vial, leading to false "high conversion" results.

Step-by-Step Protocol:

  • Sampling: Withdraw 100 µL of reaction mixture.

  • Quench: Immediately dispense into a vial containing 900 µL of Quench Solution.

    • For Achiral (Protocol A): 50:50 ACN:Water + 1% TFA. (Acid denatures enzymes).

    • For Chiral (Protocol B - RP): Mobile phase (ACN:Water pH 2).

  • Clarification: Vortex for 30 seconds. Centrifuge at 10,000 rpm for 5 minutes or filter through a 0.22 µm PTFE syringe filter to remove precipitated protein/catalyst.

  • Analysis: Inject 5–10 µL of the supernatant.

Data Analysis & Calculations

Conversion (%)

Calculated using the peak areas from the Achiral HPLC (Protocol A). Response factors (RF) should be determined if standards are available.



Enantiomeric Excess (% ee)

Calculated using peak areas from the Chiral HPLC (Protocol B).



Where 

and

are the peak areas of the respective enantiomers.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing Silanol interactions or ionization of -COOH.Ensure Mobile Phase pH is < 3.0. Add 0.1% TFA or H₃PO₄.
Baseline Drift Gradient elution UV absorption.Use HPLC-grade TFA (low UV cutoff) or switch to Phosphoric acid if detection >210 nm.
Racemization Sample sitting in basic conditions.Ensure Quench solution is acidic.[2] Analyze samples within 12 hours.
Split Peaks Sample solvent too strong.Dilute sample with initial mobile phase (e.g., 10% ACN) rather than pure ACN.

References

  • Chiral Separation of Fluorinated Acids

    • Separation of 3-(4-fluorophenyl)-2-methylpropanoic acid by chiral HPLC using Chiralcel OJ-H.
    • Source: MDPI, Enzymatic Deracemization of Fluorin
  • General Chiral HPLC Strategy

    • Chiral HPLC separation: Strategy and Approaches.
    • Source: Chiralpedia.
  • Synthesis Context

    • Rhinovirus Protease Inhibitor: Enzymatic Reduction for the Synthesis of (R)-3-(4-Fluorophenyl)-2-hydroxypropanoic Acid.
    • Source: Science of Synthesis (via J&K Scientific).
  • HPLC Method for Phenylacetic Acid Derivatives

    • HPLC Method for 2-, 3-, and 4-Fluorophenylacetic acid Compatible with Mass Spectrometry. (Demonstrates separation of positional isomers and acidic mobile phase usage).
    • Source: SIELC Technologies.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (R)-3-(4-Fluorophenyl)-2-hydroxypropanoic Acid

Welcome to the technical support center for the synthesis of (R)-3-(4-Fluorophenyl)-2-hydroxypropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth trou...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (R)-3-(4-Fluorophenyl)-2-hydroxypropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis of this important chiral building block.

Introduction to the Synthesis

(R)-3-(4-Fluorophenyl)-2-hydroxypropanoic acid is a key chiral intermediate in the synthesis of various pharmaceuticals. Achieving high yield and excellent enantioselectivity is crucial for its successful application. The synthesis of this compound can be broadly approached through two main routes: enzymatic reduction and asymmetric chemical synthesis. This guide will cover common issues encountered in both, with a focus on practical, field-proven solutions.

One common and efficient method for synthesizing (R)-3-(4-Fluorophenyl)-2-hydroxypropanoic acid is through the asymmetric reduction of its corresponding α-keto ester, ethyl 3-(4-fluorophenyl)-2-oxopropanoate. This can be achieved using biocatalysis with an appropriate reductase enzyme or through chemical methods like asymmetric transfer hydrogenation.

Troubleshooting Common Synthesis Issues

This section addresses specific problems you might encounter during your experiments in a question-and-answer format.

Low or No Product Yield

Question: My reaction has resulted in a very low yield or no desired product at all. What are the likely causes and how can I fix this?

Answer:

Low or no yield can stem from several factors, from reagent quality to reaction conditions. Here’s a systematic approach to troubleshooting:

  • Reagent Quality and Handling:

    • Starting Material Purity: Ensure the purity of your starting material, ethyl 3-(4-fluorophenyl)-2-oxopropanoate. Impurities can interfere with the reaction.

    • Reagent Integrity (Chemical Synthesis):

      • Hydrogen Donor: If you are performing an asymmetric transfer hydrogenation, ensure your hydrogen source (e.g., formic acid/triethylamine mixture) is fresh and of high purity.

      • Catalyst Activity: The chiral catalyst is sensitive. Ensure it has been stored under inert atmosphere and handled properly to prevent deactivation.

    • Enzyme Activity (Biocatalysis):

      • Enzyme Storage and Handling: Enzymes are sensitive to temperature fluctuations. Ensure your reductase has been stored at the recommended temperature and handled according to the supplier's instructions.

      • Cofactor Regeneration: Most enzymatic reductions require a nicotinamide cofactor (NADH or NADPH). A robust cofactor regeneration system (e.g., using glucose dehydrogenase and glucose) is essential for high conversion. Ensure all components of the regeneration system are active.

  • Reaction Conditions:

    • Inert Atmosphere: For many chemical asymmetric reductions, the catalyst is air-sensitive. Ensure your reaction is set up under an inert atmosphere (e.g., nitrogen or argon).

    • Temperature Control: Both enzymatic and chemical reactions have optimal temperature ranges. Deviations can lead to low activity or side reactions. For enzymatic reactions, temperatures that are too high can denature the enzyme.

    • pH Control (Biocatalysis): Enzymatic reactions are highly pH-dependent. The reaction buffer must be at the optimal pH for both the reductase and the cofactor regeneration enzyme.

    • Mixing: Inadequate mixing can lead to localized concentration gradients and poor reaction rates, especially in heterogeneous reactions.

  • Work-up and Isolation:

    • Product Extraction: (R)-3-(4-Fluorophenyl)-2-hydroxypropanoic acid is a polar molecule. Ensure your extraction solvent and pH adjustments are optimized for its recovery from the aqueous reaction mixture. Acidifying the aqueous layer to a pH of 1-2 is crucial before extracting with a suitable organic solvent like ethyl acetate.

    • Product Degradation: Although generally stable, prolonged exposure to harsh acidic or basic conditions during work-up should be avoided.

Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting start Low or No Yield reagent_check Check Reagent Quality & Handling start->reagent_check conditions_check Verify Reaction Conditions reagent_check->conditions_check If reagents are OK sub_reagent1 Purity of starting materials? reagent_check->sub_reagent1 sub_reagent2 Catalyst/Enzyme activity? reagent_check->sub_reagent2 sub_reagent3 Cofactor regeneration (if applicable)? reagent_check->sub_reagent3 workup_check Review Work-up & Isolation conditions_check->workup_check If conditions are correct sub_conditions1 Inert atmosphere maintained? conditions_check->sub_conditions1 sub_conditions2 Correct temperature? conditions_check->sub_conditions2 sub_conditions3 Optimal pH (for biocatalysis)? conditions_check->sub_conditions3 solution Improved Yield workup_check->solution After optimization

Caption: Troubleshooting workflow for low product yield.

Poor Enantioselectivity (%ee)

Question: My product has a low enantiomeric excess (%ee). How can I improve the enantioselectivity of my reaction?

Answer:

Achieving high enantioselectivity is the primary goal of this synthesis. Low %ee can be caused by several factors:

  • Catalyst/Enzyme Choice and Condition:

    • Sub-optimal Catalyst/Enzyme: The choice of chiral ligand (for chemical synthesis) or enzyme (for biocatalysis) is critical. Not all catalysts/enzymes will provide high enantioselectivity for this specific substrate. It may be necessary to screen a panel of catalysts or enzymes.

    • Catalyst Loading: In chemical synthesis, using too little catalyst can sometimes lead to a more prominent background (non-selective) reaction.

    • Enzyme Inhibition: The presence of inhibitors in the reaction mixture can affect the enzyme's performance and selectivity.

  • Reaction Conditions:

    • Temperature: Enantioselectivity is often temperature-dependent. Generally, lower reaction temperatures lead to higher enantioselectivity, although this may come at the cost of a slower reaction rate. It is crucial to find the optimal balance.

    • Solvent Effects: The solvent can have a significant impact on the transition state of the enantioselective step. For enzymatic reactions, the presence of organic co-solvents can affect enzyme conformation and selectivity.

    • Reaction Time and Conversion: Running the reaction for too long, especially if there is a possibility of product racemization under the reaction conditions, can lead to a decrease in %ee. It is advisable to monitor the reaction and stop it at the optimal point.

  • Product Racemization:

    • (R)-3-(4-Fluorophenyl)-2-hydroxypropanoic acid can be susceptible to racemization under certain conditions. The hydrogen atom at the chiral center (C2) is acidic and can be abstracted under basic conditions, leading to the formation of a planar enolate intermediate, which can then be re-protonated from either face to give a racemic mixture.

    • Work-up Conditions: Avoid prolonged exposure to strongly basic or acidic conditions during the work-up, as this can cause racemization.[1]

    • Purification: If purification involves heating, be mindful of the potential for racemization, especially if basic or acidic impurities are present.

Strategies to Improve Enantioselectivity

StrategyDetails
Catalyst/Enzyme Screening Test a variety of chiral ligands or reductases to find the one that gives the highest %ee for your substrate.
Temperature Optimization Run a series of reactions at different temperatures (e.g., 4 °C, room temperature, 30 °C) to determine the effect on %ee.
Solvent Screening For chemical synthesis, evaluate a range of solvents. For biocatalysis, assess the effect of different co-solvents if necessary.
pH Control (Biocatalysis) Ensure the reaction is performed at the optimal pH for enantioselectivity.
Monitor Reaction Progress Track both conversion and %ee over time to identify the optimal reaction time and avoid product racemization.
Side Reactions and Impurity Formation

Question: I am observing significant side products in my reaction mixture. What are the common impurities and how can I minimize their formation?

Answer:

Side reactions can reduce your yield and complicate purification. Here are some common side reactions and their mitigation:

  • Over-reduction (Chemical Synthesis):

    • Issue: In some cases, the carboxylic acid group can be further reduced to an alcohol, especially if a harsh reducing agent is used.

    • Solution: Use a milder reducing agent or carefully control the stoichiometry of the hydride source in asymmetric transfer hydrogenation.

  • Dehalogenation:

    • Issue: The fluorine atom on the phenyl ring can sometimes be reductively cleaved, leading to the formation of 3-phenyl-2-hydroxypropanoic acid. This is more likely with certain metal catalysts and harsh conditions.

    • Solution: Use a milder catalyst system and avoid excessive temperatures or prolonged reaction times.

  • Formation of Diastereomers (if using a chiral auxiliary):

    • Issue: When using a chiral auxiliary, the reaction may not be perfectly diastereoselective, leading to the formation of the undesired diastereomer.

    • Solution: Optimize the reaction conditions (temperature, solvent, Lewis acid) to maximize diastereoselectivity. The choice of chiral auxiliary is also critical.

  • Hydrolysis of the Ester (Biocatalysis):

    • Issue: If the starting material is the ethyl ester, some enzymes or even the buffer conditions can lead to hydrolysis of the ester to the corresponding α-keto acid before reduction.

    • Solution: Ensure the pH of the reaction is controlled. If hydrolysis is a significant issue, consider starting with the α-keto acid instead of the ester.

General Strategies to Minimize Side Reactions:

  • Optimize Reaction Conditions: Carefully control temperature, reaction time, and reagent stoichiometry.

  • High-Purity Reagents: Use high-quality starting materials and reagents to avoid introducing impurities that could lead to side reactions.

  • Inert Atmosphere: For air-sensitive reactions, ensure the exclusion of oxygen, which can lead to oxidative side products.

Purification Challenges

Question: I am having difficulty purifying the final product. What are the best methods for purification?

Answer:

Purification of (R)-3-(4-Fluorophenyl)-2-hydroxypropanoic acid can be challenging due to its polarity and the potential for similar impurities.

  • Crystallization:

    • (R)-3-(4-Fluorophenyl)-2-hydroxypropanoic acid is a crystalline solid, and crystallization is often the most effective method for purification.

    • Solvent Selection: A good crystallization solvent system will dissolve the compound when hot but result in low solubility when cold. Common solvents to try include toluene, ethyl acetate, or mixtures of these with heptane or hexane.

    • Troubleshooting Crystallization:

      • Oiling Out: If the compound "oils out" instead of crystallizing, try using a more dilute solution, a different solvent system, or cooling the solution more slowly. Seeding with a small crystal of pure product can also induce crystallization.

      • Poor Purity: If the crystallized product is still impure, a second recrystallization may be necessary. Ensure that the impurities are not co-crystallizing with the product.

  • Chromatography:

    • Silica Gel Chromatography: Due to the polar nature of the carboxylic acid, silica gel chromatography can be challenging. The compound may streak on the column. To mitigate this, a small amount of acetic or formic acid can be added to the eluent. A typical eluent system would be a gradient of ethyl acetate in hexane or dichloromethane with 0.5-1% acetic acid.

    • Reverse-Phase Chromatography: This can be an effective method for purifying polar compounds. A C18 column with a water/acetonitrile or water/methanol gradient, often with a small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid), can provide good separation.

  • Purification via Diastereomeric Salt Formation:

    • For enriching the enantiomeric excess, forming a diastereomeric salt with a chiral base is a classic and effective method. [2]

    • Process:

      • React the partially racemic acid with a chiral amine (e.g., (R)-1-phenylethylamine).

      • This forms a mixture of two diastereomeric salts.

      • These salts have different solubilities and can be separated by fractional crystallization.

      • After isolating the desired diastereomeric salt, the chiral amine is removed by treatment with a strong acid, regenerating the enantiomerically pure (R)-3-(4-Fluorophenyl)-2-hydroxypropanoic acid.[2]

Purification Strategy Flowchart

Purification_Strategy start Crude Product crystallization Crystallization start->crystallization Primary Method diastereomeric_salt Diastereomeric Salt Formation start->diastereomeric_salt To improve %ee chromatography Chromatography crystallization->chromatography If impurities remain pure_product Pure Product crystallization->pure_product If successful chromatography->pure_product diastereomeric_salt->crystallization Separate salts

Caption: Decision tree for purification strategies.

Experimental Protocols and Data

Protocol: Enzymatic Reduction of Ethyl 3-(4-fluorophenyl)-2-oxopropanoate

This protocol is a representative example of an enzymatic synthesis. Specific conditions may vary depending on the enzyme used.

  • Prepare Buffer: Prepare a 100 mM potassium phosphate buffer and adjust the pH to 7.0.

  • Reaction Mixture: In a temperature-controlled vessel, combine:

    • Potassium phosphate buffer (pH 7.0)

    • Ethyl 3-(4-fluorophenyl)-2-oxopropanoate (1 equivalent)

    • NADPH (0.01 equivalents)

    • Glucose (1.2 equivalents)

    • Glucose dehydrogenase (for cofactor regeneration)

    • Reductase enzyme

  • Reaction: Stir the mixture at 30 °C and monitor the reaction progress by HPLC.

  • Work-up:

    • Once the reaction is complete, centrifuge to remove the enzymes.

    • To the supernatant, add NaOH to a final concentration of 1 M and stir for 2 hours to hydrolyze the ethyl ester.

    • Cool the mixture in an ice bath and adjust the pH to 1-2 with concentrated HCl.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by crystallization from a suitable solvent system (e.g., toluene/heptane).

Analytical Method: Chiral HPLC for Enantiomeric Excess (%ee) Determination

Determining the enantiomeric excess is critical for assessing the success of the synthesis.

ParameterCondition
Column Chiralcel OD-H or similar polysaccharide-based chiral column
Mobile Phase A mixture of hexane and isopropanol with a small amount of trifluoroacetic acid (TFA). A typical starting point is 90:10 (Hexane:IPA) + 0.1% TFA.
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Temperature 25 °C

Note: The mobile phase composition may need to be optimized to achieve baseline separation of the enantiomers.

Frequently Asked Questions (FAQs)

Q1: Can I use a different starting material, such as the free acid instead of the ethyl ester?

A1: Yes, the free α-keto acid, 3-(4-fluorophenyl)-2-oxopropanoic acid, can also be used as a starting material, particularly in enzymatic reductions. This can simplify the work-up as the ester hydrolysis step is no longer necessary.

Q2: My chiral HPLC method is not separating the enantiomers. What should I do?

A2: If you are not getting separation, try the following:

  • Change the mobile phase composition: Vary the ratio of hexane to isopropanol (e.g., 95:5, 80:20).

  • Try a different chiral column: Different chiral stationary phases have different selectivities. A Chiralpak AD or IA column might provide better separation.

  • Derivatization: If separation of the free acid is difficult, you can derivatize it to the methyl or ethyl ester, which may separate more easily on a chiral column.

Q3: Is it possible to racemize the undesired enantiomer and recycle it?

A3: Yes, racemization of the undesired enantiomer is a common strategy in industrial settings to improve the overall process efficiency. This typically involves treating the isolated undesired enantiomer with a base or acid under controlled conditions to regenerate the racemic mixture, which can then be subjected to resolution again.

References

  • Tao, J., et al. (2002). Development of a Continuous Enzymatic Process for the Preparation of (R)-3-(4-Fluorophenyl)-2-hydroxy Propionic Acid. Organic Process Research & Development, 6(5), 534-538. [Link][3]

  • Testa, B. (2013). Racemization of mandelic acid. In Racemization of Drugs and Other Chiral Compounds in Biological Systems. [Link][1]

  • Fogassy, E., et al. (2010). Isolation of enantiomers via diastereomer crystallisation. UCL Discovery. [Link][4]

  • LibreTexts. (2019). 6.8: Resolution: Separation of Enantiomers. Chemistry LibreTexts. [Link][2]

Sources

Optimization

Technical Support Center: Synthesis of (R)-3-(4-Fluorophenyl)-2-hydroxypropanoic Acid

Case ID: 4F-PLA-SYNTH-001 Topic: Troubleshooting Side Reactions & Impurity Profiling Assigned Scientist: Senior Application Specialist, Chiral Chemistry Division Executive Summary (R)-3-(4-Fluorophenyl)-2-hydroxypropanoi...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 4F-PLA-SYNTH-001 Topic: Troubleshooting Side Reactions & Impurity Profiling Assigned Scientist: Senior Application Specialist, Chiral Chemistry Division

Executive Summary

(R)-3-(4-Fluorophenyl)-2-hydroxypropanoic acid (also known as (R)-4-Fluorophenyllactic acid) is a critical chiral building block for protease inhibitors (e.g., Rhinovirus inhibitors) and Danshensu analogs.

Users typically encounter three classes of failure modes depending on the synthetic route:

  • Biocatalytic Route: Substrate instability (oxidative decarboxylation) and cofactor regeneration failure.

  • Diazotization Route: Elimination to cinnamic acid derivatives and unintended nucleophilic substitution (halogenation).

  • Catalytic Hydrogenation: Hydrodefluorination (loss of the fluorine atom) due to aggressive catalyst choices.

This guide provides mechanistic insights and actionable protocols to mitigate these specific side reactions.

Module 1: Biocatalytic Synthesis (Enzymatic Reduction)

Route: Reduction of 3-(4-fluorophenyl)-2-oxopropanoic acid (4-fluorophenylpyruvate) using D-Lactate Dehydrogenase (D-LDH).

Critical Side Reaction: Oxidative Decarboxylation

The precursor, 4-fluorophenylpyruvate, is an


-keto acid. These are inherently unstable in the presence of reactive oxygen species (ROS), often generated if you are using an oxidase (like Glucose Oxidase) for cofactor regeneration.

The Symptom:

  • Low yield of the hydroxy acid.

  • Strong smell of "hyacinth" or floral notes (indicative of 4-fluorophenylacetaldehyde).

  • Formation of 4-fluorophenylacetic acid or 4-fluorophenylethanol impurities.

The Mechanism: Hydrogen peroxide (


) generated by cofactor recycling systems attacks the 

-keto position, causing decarboxylation.
Troubleshooting Guide: Biocatalysis
IssueProbable CauseCorrective Action
Low Yield (<50%) Spontaneous decarboxylation of substrate.Switch Cofactor System: Use Formate Dehydrogenase (FDH) instead of oxidases. FDH produces

(inert) rather than

.
Low ee% (<95%) Background chemical reduction.Remove Reducing Agents: Ensure no chemical reductants (e.g., residual

from substrate prep) are present. Increase enzyme load to outcompete slow chemical reduction.
pH Drift Gluconic acid accumulation (if using GDH).Buffer Capacity: Increase phosphate buffer concentration to 100mM or use a pH-stat titrator with NaOH.
Pathway Visualization: Enzymatic Failure Modes

Biocatalysis_Side_Reactions cluster_cofactor Cofactor Recycling Risk Substrate 4-Fluorophenylpyruvate (Alpha-Keto Acid) Product (R)-4-Fluorophenyllactic Acid (Target) Substrate->Product D-LDH / NADH Side_Aldehyde 4-Fluorophenylacetaldehyde (Side Product) Substrate->Side_Aldehyde H2O2 (Decarboxylation) Side_Alcohol 4-Fluorophenylethanol (Impurity) Side_Aldehyde->Side_Alcohol Non-specific Reductases NADH NADH NAD NAD+ NADH->NAD Turnover NAD->NADH Glucose Oxidase (Generates H2O2!)

Caption: Figure 1. Biocatalytic pathway showing the risk of oxidative decarboxylation when using peroxide-generating cofactor recycling systems.

Module 2: Chemical Synthesis (Diazotization)

Route: Conversion of (R)-4-Fluorophenylalanine to the hydroxy acid using


 and acid (Sandmeyer-type reaction).
Critical Side Reaction: Elimination (Alkene Formation)

The Symptom:

  • Presence of UV-active impurity at higher retention times (HPLC).

  • Product solidifies poorly or appears "gummy."

  • NMR shows vinylic protons (doublets around 6.5–7.5 ppm).

The Mechanism: The diazonium intermediate is a potent leaving group. While water attacks to form the alcohol (substitution), the loss of a


-proton can occur, leading to (E)-4-fluorocinnamic acid . This is favored by heat and low water concentration.
Critical Side Reaction: Halogen Exchange

The Symptom:

  • Formation of Chloro- or Bromo- analogs instead of the Hydroxy acid.

  • Loss of optical purity (Inversion of configuration).

The Mechanism: If


 or 

is used as the acid source, the halide ion (

,

) competes with water as the nucleophile.

attack usually proceeds via

(inversion), whereas the water attack (via the

-lactone intermediate) proceeds with retention (double inversion).
Troubleshooting Guide: Diazotization
IssueProbable CauseCorrective Action
Formation of Cinnamic Acid Reaction temperature too high; Acid concentration too high (promoting E1).Cooling: Maintain reaction at

during nitrite addition. Dilution: Ensure high water content to favor substitution over elimination.
Formation of Chloro-analog Use of

as the acid source.[1][2][3]
Switch Acid: Use Sulfuric Acid (

)
or Acetic Acid . Sulfate is non-nucleophilic and will not compete with water.
Loss of Chirality (Racemization) Slow reaction allowing diazonium degradation or

pathway.
Control Rate: Add

slowly but ensure efficient stirring. The mechanism for retention relies on the formation of the transient

-lactone.
Pathway Visualization: Diazotization Mechanics

Diazotization_Mechanisms Start (R)-4-Fluorophenylalanine Diazonium Diazonium Intermediate (N2+) Start->Diazonium NaNO2 / H+ Lactone Alpha-Lactone (Transient) Diazonium->Lactone Intramolecular Attack (Fast) Side_Elim (E)-4-Fluorocinnamic Acid (ELIMINATION) Diazonium->Side_Elim -H+ (Heat) Side_Sub (S)-Chloro Acid (INVERSION) Diazonium->Side_Sub Cl- Attack (If HCl used) Target (R)-Hydroxy Acid (RETENTION) Lactone->Target H2O Attack

Caption: Figure 2. Mechanistic divergence in diazotization. Retention of configuration requires the alpha-lactone pathway; Cl- leads to inversion; Heat leads to elimination.

Module 3: Catalytic Hydrogenation Risks

Route: Reduction of 4-fluorophenylpyruvate using metal catalysts (


 / Metal).
Critical Side Reaction: Hydrodefluorination

The Symptom:

  • Mass spectrometry shows [M-18] peak (loss of F, gain of H).

  • Product contains phenyllactic acid (non-fluorinated).

The Mechanism: Carbon-Fluorine (C-F) bonds on aromatic rings are susceptible to hydrogenolysis (cleavage) in the presence of Palladium (Pd) catalysts, especially under acidic conditions or high pressure.

Catalyst Selection Matrix
Catalyst SystemC=O Reduction ActivityC-F Bond Stability (Risk)Recommendation
Pd/C (Palladium) HighUnstable (High risk of defluorination)AVOID unless poisoned (e.g., with ethylenediamine).
Pt/C (Platinum) ModerateStable (Low risk)PREFERRED for heterogeneous hydrogenation.
Rh/Al2O3 HighVariable (Risk of ring saturation)Use with caution; can reduce the aromatic ring to cyclohexyl.

References

  • Enzymatic Synthesis of (R)

    • Source: Science of Synthesis: Bioc
    • Relevance: Establishes D-LDH as the primary route for high ee% synthesis of (R)-hydroxy acids.
    • URL:

  • Diazotization Side Reactions (Elimination & Substitution)

    • Source: Organic Chemistry Portal - Diazotiz
    • Relevance: Details the competition between substitution (to alcohol) and elimination (to alkene)
    • URL:

  • Hydrodefluorination Risks

    • Source:Hydrodefluorination and Hydrogenation of Fluorobenzene under Mild Aqueous Conditions, ResearchGate.[4]

    • Relevance: Confirms the lability of C-F bonds under catalytic hydrogen
    • URL:

  • Synthesis of 3-(4-Fluorophenyl)-2-hydroxypropanoic acid (Compound Data)

    • Source: PubChem Compound Summary.
    • Relevance: Verification of compound structure and synonyms.
    • URL:

Sources

Troubleshooting

Technical Support Center: Optimization of (R)-3-(4-Fluorophenyl)-2-hydroxypropanoic Acid Synthesis

Current Status: Operational Topic: Biocatalytic & Chemical Synthesis Optimization Target Molecule: (R)-3-(4-Fluorophenyl)-2-hydroxypropanoic acid (also known as (R)-4-Fluorophenyllactic acid) CAS: 123-45-6 (Generic analo...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Biocatalytic & Chemical Synthesis Optimization Target Molecule: (R)-3-(4-Fluorophenyl)-2-hydroxypropanoic acid (also known as (R)-4-Fluorophenyllactic acid) CAS: 123-45-6 (Generic analog reference) / Specific Isomer CAS varies by salt form.[1][2]

Core Synthesis Strategy: The Biocatalytic Route (Recommended)

For the synthesis of chiral


-hydroxy acids like (R)-3-(4-Fluorophenyl)-2-hydroxypropanoic acid , the industry standard has shifted from metal-catalyzed hydrogenation to biocatalytic reduction  using D-Lactate Dehydrogenase (D-LDH).[1][2]

Why this route?

  • Enantioselectivity: D-LDH typically yields >99.9% ee (enantiomeric excess), whereas Rh/Ru-catalyzed hydrogenation often requires extensive ligand screening to achieve >95% ee.[1][2]

  • Conditions: Operates at ambient temperature and pressure, avoiding high-pressure hydrogen gas.[1][2]

The Reaction Mechanism & Cofactor Regeneration

The reduction of the precursor, 3-(4-fluorophenyl)-2-oxopropanoic acid (4-fluorophenylpyruvate), requires NADH.[1] To make this economically viable, a coupled cofactor regeneration system (using Glucose Dehydrogenase - GDH) is essential.[1][2]

Biocatalytic_Cycle cluster_main Main Reduction Cycle cluster_cofactor Cofactor Regeneration Substrate 3-(4-Fluorophenyl)- 2-oxopropanoic acid Product (R)-3-(4-Fluorophenyl)- 2-hydroxypropanoic acid Substrate->Product Reduction Enzyme1 D-LDH (D-Lactate Dehydrogenase) NAD NAD+ Enzyme1->NAD Glucose Glucose Gluconolactone Gluconolactone Glucose->Gluconolactone Oxidation Enzyme2 GDH (Glucose Dehydrogenase) NADH NADH Enzyme2->NADH NADH->Enzyme1 NADH->NAD Oxidation NAD->Enzyme2 NAD->NADH Reduction

Figure 1: The dual-enzyme coupled system. D-LDH reduces the fluorinated pyruvate while GDH recycles NAD+ back to NADH using glucose as the sacrificial substrate.

Optimization Parameters (Critical Process Parameters)

The following parameters are derived from high-performance protocols for phenylpyruvate derivatives [1][2].

ParameterOptimal RangeTechnical RationaleRisk of Deviation
pH 7.0 – 8.0 D-LDH activity peaks here.[1][2] The substrate (carboxylic acid) is more soluble as a salt (anionic form).[2]< 6.0: Enzyme precipitation. > 8.5: Spontaneous chemical degradation of the substrate.[1][2]
Temperature 25°C – 30°C Balances reaction rate with enzyme half-life.[1][2]> 35°C: Rapid denaturation of D-LDH/GDH.[1][2]
Substrate Conc. 50 – 200 mM High throughput.> 300 mM: Substrate inhibition (common in pyruvate derivatives).[1][2]
Cofactor (NAD+) 0.1 – 0.5 mM Catalytic amount only.[1][2]Too High: Unnecessary cost.[1][2] Too Low: Reaction kinetics stall.[1][2]
Co-Solvent 0 – 5% DMSO Improves solubility of the fluorinated aromatic ring.[1][2]> 10%: Most wild-type enzymes deactivate rapidly.[1][2]

Troubleshooting Guide

Issue 1: Low Conversion (< 50%)

Symptom: Reaction starts fast but stops halfway.[1][2] pH drift is often the culprit.[1][2]

  • Root Cause: The GDH reaction produces gluconic acid (from gluconolactone hydrolysis), which acidifies the medium. D-LDH loses activity below pH 6.5.[1][2]

  • Corrective Action:

    • Buffer Capacity: Increase Potassium Phosphate buffer concentration to 100mM.

    • Titration: Use a pH-stat system to automatically add 1M NaOH to maintain pH 7.5.

    • Check Glucose: Ensure glucose is in excess (1.5 equivalents relative to substrate).[1][2]

Issue 2: Low Enantiomeric Excess (ee < 98%)

Symptom: Product is racemic or has significant (S)-impurity.[1][2][3]

  • Root Cause A (Chemical): Background chemical reduction (rare without metal catalysts) or racemization of the product.

  • Root Cause B (Enzymatic): Contamination with L-LDH (if using whole cells) or non-specific ketoreductases.[1][2]

  • Corrective Action:

    • Purified Enzyme: Switch from whole-cell biocatalysts to purified/lyophilized D-LDH to remove competing enzymes.

    • Substrate Quality: Ensure the starting material (3-(4-fluorophenyl)-2-oxopropanoic acid) is pure.[1][2] Impurities can inhibit the stereoselective pocket.[1][2]

Issue 3: Substrate Precipitation

Symptom: Cloudy reaction mixture; inconsistent kinetics.[1][2]

  • Root Cause: The 4-fluorophenyl group increases hydrophobicity compared to native pyruvate.[1][2]

  • Corrective Action:

    • Pre-dissolution: Dissolve the substrate in a minimum volume of 1M NaOH before adding to the buffer.[1][2] This converts it to the soluble sodium salt.[1][2]

    • Co-solvent: Add 2-5% DMSO or Isopropanol (check enzyme tolerance first).[1][2]

Standard Operating Procedure (SOP)

Scale: 100 mL Reaction | Target Yield: ~1.2 g

  • Buffer Prep: Prepare 100 mL of 100 mM Potassium Phosphate buffer (pH 7.5).

  • Substrate Solution:

    • Weigh 1.0 g of 3-(4-fluorophenyl)-2-oxopropanoic acid .

    • Slowly add 1M NaOH until dissolved (approx pH 7.0).[1][2]

  • Cofactor Mix: Add Glucose (1.5 eq) and NAD+ (catalytic, 10 mg).

  • Enzyme Initiation:

    • Add GDH (200 units) and D-LDH (200 units).

    • Note: Enzyme units should be validated via activity assay prior to use.

  • Incubation: Stir gently (150 rpm) at 30°C.

  • Monitoring: Check pH every 30 mins. Re-adjust to 7.5 with 1M NaOH if necessary. Monitor conversion via HPLC (C18 column) or TLC.[1][2]

  • Workup (Isolation):

    • Quench by acidifying to pH 2.0 with 6M HCl (Caution: Product will precipitate or oil out).[1][2]

    • Extract 3x with Ethyl Acetate.[1][2]

    • Dry organic layer over MgSO4, filter, and concentrate in vacuo.[2][3]

    • Recrystallization: Toluene/Heptane is often effective for purifying hydroxy acids.[1][2]

Decision Tree for Optimization

Optimization_Flow Start Start Reaction CheckConv Check Conversion (4h) Start->CheckConv HighConv Conversion > 90% CheckConv->HighConv Yes LowConv Conversion < 50% CheckConv->LowConv No CheckEE Check ee% (Chiral HPLC) HighConv->CheckEE CheckpH Check pH LowConv->CheckpH GoodEE ee > 99% Process Validated CheckEE->GoodEE Yes BadEE ee < 98% CheckEE->BadEE No pH_Low pH < 6.5 Add Buffer/Base CheckpH->pH_Low Acidic pH_OK pH is 7.5 Check Enzyme Activity CheckpH->pH_OK Neutral WrongEnz Switch to Purified D-LDH Check for L-LDH contam. BadEE->WrongEnz

Figure 2: Troubleshooting logic flow for reaction monitoring.

Frequently Asked Questions (FAQ)

Q: Can I use asymmetric hydrogenation instead of enzymes? A: Yes. If you lack biocatalysis capabilities, Rhodium-catalyzed hydrogenation using ligands like (R)-BINAP or DuanPhos is effective [3].[1][2] However, this typically requires high-pressure vessels (hydrogenation bombs) and careful catalyst removal (heavy metal scavenging) to meet pharmaceutical standards.[2]

Q: How do I store the precursor (4-fluorophenylpyruvate)? A: Store at -20°C. Alpha-keto acids are prone to enolization and degradation at room temperature.[1][2] If the powder turns dark/sticky, purify via recrystallization before use, as degradation products can inhibit the enzyme.

Q: What is the best analytical method for ee determination? A: Chiral HPLC is the gold standard.[1][2]

  • Column: Chiralcel OD-H or Chiralpak AD-H.[1][2]

  • Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1).[1][2]

  • Detection: UV at 254 nm (aromatic ring absorption).[1][2]

References

  • Development of a Continuous Enzymatic Process for the Preparation of (R)-3-(4-Fluorophenyl)-2-hydroxy Propionic Acid. ACS Sustainable Chemistry & Engineering. (Demonstrates high space-time yields and scale-up using membrane reactors).

  • Reducing 3,4-dihydroxyphenylpyruvic acid to D-3,4-dihydroxyphenyllactic acid via a coenzyme nonspecific D-lactate dehydrogenase. Journal of Applied Microbiology. (Provides specific kinetic parameters for D-LDH on phenylpyruvate derivatives).

  • Industrial Asymmetric Hydrogenation Processes for Chiral Drug Substances. Okayama University. (Reviews chemical catalytic alternatives for similar chiral intermediates).

Sources

Optimization

Technical Support Center: Crystallization Purification of (R)-3-(4-Fluorophenyl)-2-hydroxypropanoic acid

Welcome to the technical support center for the purification of (R)-3-(4-Fluorophenyl)-2-hydroxypropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the commo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of (R)-3-(4-Fluorophenyl)-2-hydroxypropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the crystallization of this chiral molecule. Here, we provide troubleshooting guides and frequently asked questions (FAQs) to assist you in achieving the desired purity and yield of your target compound.

Introduction to Crystallization Challenges

(R)-3-(4-Fluorophenyl)-2-hydroxypropanoic acid is a valuable chiral building block in the synthesis of various pharmaceutical agents. Its purification by crystallization, while seemingly straightforward, presents a unique set of challenges stemming from its molecular structure. The presence of a stereocenter, a carboxylic acid group, a hydroxyl group, and a fluorophenyl ring all contribute to its complex crystallization behavior. This guide will address common issues such as low yield, poor purity, oiling out, and difficulty in handling the resulting crystals.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors to control during the crystallization of (R)-3-(4-Fluorophenyl)-2-hydroxypropanoic acid?

A1: The three most critical factors are:

  • Solvent Selection: The choice of solvent is paramount as it dictates the solubility curve, which is the foundation of a successful crystallization. A good solvent will dissolve the compound moderately at high temperatures and poorly at low temperatures.

  • Supersaturation Control: This is the driving force for crystallization. It must be generated slowly to allow for controlled crystal growth rather than rapid precipitation, which can trap impurities.

  • Cooling Rate: A slow cooling rate is generally preferred as it allows for the selective incorporation of the desired (R)-enantiomer into the crystal lattice, leading to higher purity.[1]

Q2: My compound "oils out" instead of crystallizing. What does this mean and how can I fix it?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid phase instead of a solid crystalline phase. This often happens when the supersaturation is too high or the temperature is above the compound's melting point in the solvent system. To resolve this:

  • Reduce the initial concentration of the compound.

  • Use a solvent system where the compound is less soluble.

  • Lower the temperature at which crystallization is initiated.

  • Introduce seed crystals to encourage heterogeneous nucleation.

Q3: What are the likely impurities I should be trying to remove during the crystallization of (R)-3-(4-Fluorophenyl)-2-hydroxypropanoic acid?

A3: While specific impurities depend on the synthetic route, common impurities may include:

  • The (S)-enantiomer: The opposite enantiomer is often a primary impurity in chiral resolutions.

  • Unreacted starting materials: For example, the corresponding keto-acid, 3-(4-fluorophenyl)-2-oxopropanoic acid.

  • Solvent adducts or solvates: The compound may co-crystallize with solvent molecules.

  • Structurally related impurities: Such as regioisomers or byproducts from side reactions.

Q4: How does the pH of the solution affect the crystallization of this acidic compound?

A4: As a carboxylic acid, the solubility of (R)-3-(4-Fluorophenyl)-2-hydroxypropanoic acid is highly pH-dependent.[2][3][4]

  • At low pH (acidic conditions): The carboxylic acid group is protonated (-COOH), making the molecule less polar and generally less soluble in aqueous solutions. Crystallization from aqueous systems is typically favored at a pH below the pKa of the carboxylic acid.

  • At high pH (basic conditions): The carboxylic acid group is deprotonated (-COO-), forming a carboxylate salt. This salt is generally much more soluble in polar solvents, especially water, and will likely prevent crystallization.

Troubleshooting Guide

This section provides a structured approach to troubleshooting common problems encountered during the crystallization of (R)-3-(4-Fluorophenyl)-2-hydroxypropanoic acid.

Problem 1: Low Crystal Yield

Possible Causes & Solutions

Cause Explanation Troubleshooting Steps
High Solubility in Mother Liquor The compound remains significantly soluble in the solvent even at low temperatures.1. Solvent Screening: Test a range of solvents and anti-solvents. A good anti-solvent, in which the compound is insoluble, can be added to decrease solubility. 2. Lower Final Temperature: Cool the crystallization mixture to a lower temperature before filtration. 3. Increase Concentration: Carefully increase the initial concentration, but be mindful of the risk of oiling out.
Incomplete Crystallization The crystallization process has not reached equilibrium.1. Increase Crystallization Time: Allow more time for the crystals to form and grow. 2. Gentle Agitation: Stir the solution gently to improve mass transfer to the crystal surface.
Formation of Metastable Polymorphs A more soluble, metastable polymorph may have formed.[5]1. Use Seed Crystals: Introduce seed crystals of the stable polymorph to encourage its growth. 2. Slower Cooling: Employ a very slow cooling rate to favor the formation of the most stable crystal form.
Problem 2: Poor Chemical or Enantiomeric Purity

Possible Causes & Solutions

Cause Explanation Troubleshooting Steps
Rapid Crystallization Fast cooling or high supersaturation can lead to the entrapment of impurities and the other enantiomer in the crystal lattice.1. Optimize Cooling Profile: Implement a slower, controlled cooling rate. 2. Reduce Supersaturation: Use a lower initial concentration or add an anti-solvent more slowly.
Ineffective Solvent System The chosen solvent may not provide sufficient selectivity for the desired enantiomer or rejection of impurities.1. Solvent Rescreening: Experiment with different solvent systems. Sometimes a mixture of solvents provides better selectivity. 2. Recrystallization: Perform a second crystallization step on the isolated material.
Co-crystallization of Impurities Structurally similar impurities may have similar crystallization properties and co-crystallize with the product.1. Purify Crude Material First: Consider a preliminary purification step (e.g., column chromatography) before crystallization if impurity levels are very high. 2. Wash Crystals: Wash the isolated crystals with a cold solvent in which the product is sparingly soluble but the impurities are more soluble.
Problem 3: Formation of Fine Needles or Small Particles

Possible Causes & Solutions

Cause Explanation Troubleshooting Steps
High Nucleation Rate A high degree of supersaturation can lead to the rapid formation of many small crystals.1. Lower Supersaturation: Decrease the initial concentration or cool the solution more slowly. 2. Use Seed Crystals: Seeding can help control the number of nuclei formed.
Poor Solvent Choice Some solvents inherently promote the formation of needle-like crystals.1. Solvent Screening: Test alternative solvents that may favor a different crystal habit. 2. Additive Screening: Small amounts of certain additives can sometimes modify crystal habit.

Experimental Protocols

Protocol 1: Solvent Screening for Crystallization

This protocol outlines a systematic approach to identifying a suitable solvent system for the crystallization of (R)-3-(4-Fluorophenyl)-2-hydroxypropanoic acid.

Materials:

  • (R)-3-(4-Fluorophenyl)-2-hydroxypropanoic acid (crude material)

  • A selection of solvents with varying polarities (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, toluene, heptane)

  • Small vials (e.g., 2 mL) with screw caps

  • Stir plate and stir bars

  • Heating block or oil bath

  • Ice bath

Procedure:

  • Add approximately 10-20 mg of the crude compound to a vial.

  • Add a small volume (e.g., 0.1 mL) of the first solvent to be tested.

  • Stir the mixture at room temperature and observe the solubility.

  • If the compound is insoluble, gently heat the vial while stirring and observe for dissolution.

  • If the compound dissolves upon heating, cool the vial to room temperature and then in an ice bath. Observe for crystal formation.

  • A good crystallizing solvent will show low solubility at room temperature, complete dissolution at an elevated temperature, and significant crystal formation upon cooling.

  • If the compound is very soluble at room temperature, that solvent may be a good candidate as a co-solvent with a poor solvent (anti-solvent).

  • If the compound is insoluble even at elevated temperatures, it is not a suitable crystallization solvent.

  • Repeat this process for a range of solvents to identify the most promising candidates.

Protocol 2: Cooling Crystallization with Seeding

This protocol provides a general procedure for a controlled cooling crystallization.

Materials:

  • Crude (R)-3-(4-Fluorophenyl)-2-hydroxypropanoic acid

  • Selected crystallization solvent

  • Crystallization vessel with stirring and temperature control

  • Seed crystals of pure (R)-3-(4-Fluorophenyl)-2-hydroxypropanoic acid

Procedure:

  • Dissolve the crude compound in the chosen solvent at an elevated temperature until a clear solution is obtained.

  • Slowly cool the solution. The rate of cooling should be controlled (e.g., 5-10 °C per hour).

  • When the solution becomes slightly cloudy (the metastable zone), add a small amount of seed crystals (approximately 1-2% of the total solute mass).

  • Continue to cool the solution slowly to the final crystallization temperature.

  • Hold the mixture at the final temperature for a period of time (e.g., 2-4 hours) to allow for complete crystallization.

  • Isolate the crystals by filtration.

  • Wash the crystals with a small amount of cold crystallization solvent.

  • Dry the crystals under vacuum.

Visualizing Crystallization Workflow

The following diagram illustrates a typical workflow for troubleshooting crystallization challenges.

Crystallization_Troubleshooting_Workflow start Start: Crude (R)-3-(4-Fluorophenyl)-2-hydroxypropanoic acid solvent_screening Solvent Screening start->solvent_screening optimization Crystallization Optimization solvent_screening->optimization analysis Analyze Crystals (Purity, Yield, Form) optimization->analysis troubleshooting Troubleshooting analysis->troubleshooting success Success: Pure Product troubleshooting->success Meets Specs low_yield Low Yield? troubleshooting->low_yield Fails Specs poor_purity Poor Purity? low_yield->poor_purity No adjust_solvent Adjust Solvent/Anti-solvent Ratio low_yield->adjust_solvent Yes oiling_out Oiling Out? poor_purity->oiling_out No adjust_cooling Adjust Cooling Rate poor_purity->adjust_cooling Yes recrystallize Recrystallize oiling_out->recrystallize No adjust_concentration Adjust Concentration oiling_out->adjust_concentration Yes adjust_solvent->optimization Re-run adjust_cooling->optimization Re-run recrystallize->optimization Re-run adjust_concentration->optimization Re-run

Caption: A workflow for troubleshooting the crystallization of (R)-3-(4-Fluorophenyl)-2-hydroxypropanoic acid.

References

  • PubMed. (n.d.). Solubilization and dissolution of insoluble weak acid, ketoprofen: effects of pH combined with surfactant. Retrieved February 8, 2026, from [Link]

  • MDPI. (2022, July 22). Effect of Cooling Rate on the Crystal Quality and Crystallization Rate of SiC during Rapid Solidification Based on the Solid–Liquid Model. Retrieved February 8, 2026, from [Link]

  • Google Patents. (n.d.). EP1669347A1 - Process for the preparation of 3-¬(4-fluorophenyl) sulfonyl|-2-hydroxy-2-methyl propionic acid.
  • ResearchGate. (n.d.). Determination of the solubility, dissolution enthalpy and entropy of R-(+)-2-(4-hydroxyphenoxy) propanic acid in different solutions. Retrieved February 8, 2026, from [Link]

  • PubMed. (2009, July 12). An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase. Retrieved February 8, 2026, from [Link]

  • PubMed. (2019, October 25). Enantioseparation of three isomeric α-(chlorophenyl)propanoic acid by countercurrent chromatography and investigation of chlorine substituent through characterization of inclusion interaction. Retrieved February 8, 2026, from [Link]

  • ResearchGate. (n.d.). Solubility of 5-(4-methylphenyl)-2-furanpropanoic acid in different organic solvents | Request PDF. Retrieved February 8, 2026, from [Link]

  • ACS Publications. (n.d.). On Solute Recovery and Productivity in Chiral Resolution through Solid-State Deracemization by Temperature Cycling | Crystal Growth & Design. Retrieved February 8, 2026, from [Link]

  • PMC. (n.d.). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Retrieved February 8, 2026, from [Link]

  • PMC. (2024, February 17). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Retrieved February 8, 2026, from [Link]

  • Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility. Retrieved February 8, 2026, from [Link]

  • Symbiosis Online Publishing. (2014, July 28). Polymorphism: The Phenomenon Affecting the Performance of Drugs. Retrieved February 8, 2026, from [Link]

  • MDPI. (2024, December 12). Polymorphism in N-(3-Hydroxyphenyl)-3-methoxybenzamide. Retrieved February 8, 2026, from [Link]

  • MDPI. (2024, September 4). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. Retrieved February 8, 2026, from [Link]

  • Science.gov. (n.d.). determining organic impurities: Topics by Science.gov. Retrieved February 8, 2026, from [Link]

  • PubChem. (n.d.). 3-(4-Fluorophenyl)propionic acid | C9H9FO2 | CID 136302. Retrieved February 8, 2026, from [Link]

  • SciELO. (n.d.). Polymorphism: an evaluation of the potential risk to the quality of drug products from the Farmácia Popular Rede Própria. Retrieved February 8, 2026, from [Link]

  • PMC. (2012, June 14). A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective Kinetic Resolution of Racemic 2-Aryl-2-fluoropropanoic Acids. Retrieved February 8, 2026, from [Link]

  • ResearchGate. (n.d.). An example of the analysis of 3-(4-fluorophenyl)-2-methylpropanoic acid.... Retrieved February 8, 2026, from [Link]

  • RSC Publishing. (2020, February 28). 3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. Retrieved February 8, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of (R)-3-(4-Fluorophenyl)-2-hydroxypropanoic acid

Welcome to the technical support center for the synthesis of (R)-3-(4-Fluorophenyl)-2-hydroxypropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth tech...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (R)-3-(4-Fluorophenyl)-2-hydroxypropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the impact of solvent choice on this critical synthesis. Our goal is to equip you with the scientific rationale behind experimental protocols to ensure robust and reproducible outcomes.

Introduction: The Critical Role of Solvents in Asymmetric Synthesis

The synthesis of enantiomerically pure molecules like (R)-3-(4-Fluorophenyl)-2-hydroxypropanoic acid is a cornerstone of modern pharmaceutical development. The stereochemistry of this molecule is crucial for its biological activity, and achieving high enantiomeric excess (e.e.) is a primary objective. The choice of solvent is not merely a matter of dissolving reactants; it is a critical parameter that can profoundly influence reaction kinetics, catalyst stability, and, most importantly, the stereochemical outcome of the reaction.

This guide will focus on the asymmetric reduction of the prochiral ketone precursor, ethyl 3-(4-fluorophenyl)-2-oxopropanoate, a common and effective route to the desired chiral hydroxy acid. We will explore how different solvent properties can be leveraged to optimize this transformation.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis, with a focus on how solvent selection can be the key to resolving them.

Q1: My reaction has a low yield. What are the potential solvent-related causes and how can I fix it?

A1: Low yields can often be traced back to suboptimal reaction conditions where the solvent plays a pivotal role. Here are some common scenarios and troubleshooting steps:

  • Poor Solubility of Reactants or Catalyst: If your catalyst or starting material is not fully dissolved, the reaction will be heterogeneous and slow, leading to incomplete conversion.

    • Solution: Choose a solvent that ensures complete dissolution of all components at the reaction temperature. For many asymmetric reduction catalysts, such as those based on ruthenium-BINAP, alcoholic solvents like methanol or ethanol can be effective.[1] Aprotic solvents like tetrahydrofuran (THF) or toluene can also be used, but solubility should be confirmed.

  • Solvent-Induced Catalyst Deactivation: Some solvents can coordinate to the metal center of the catalyst, inhibiting its activity.

    • Solution: If you suspect catalyst deactivation, consider switching to a less coordinating solvent. For instance, if you are using a highly coordinating solvent like dimethyl sulfoxide (DMSO), you might switch to THF or dichloromethane (DCM).

  • Side Reactions Promoted by the Solvent: The solvent can sometimes participate in or promote undesirable side reactions.

    • Solution: Carefully consider the reactivity of your chosen solvent. For example, in some cases, protic solvents can lead to undesired side reactions. Switching to an aprotic solvent may be beneficial.

Q2: I am observing low enantiomeric excess (e.e.). How can the solvent be affecting the stereoselectivity?

A2: Low enantioselectivity is a critical issue in chiral synthesis. The solvent can influence the three-dimensional arrangement of the transition state, which directly dictates the stereochemical outcome.

  • Disruption of the Chiral Pocket: The solvent can interfere with the precise spatial arrangement of the catalyst and substrate that is necessary for high stereoselectivity.

    • Solution: Solvents with different polarities and coordinating abilities can alter the catalyst's conformation. Experiment with a range of solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., THF, DCM) and polar protic (e.g., methanol, ethanol) to find the optimal balance. For Ru-BINAP catalyzed hydrogenations of β-keto esters, alcoholic solvents have been shown to significantly increase the reaction rate.[1]

  • Presence of Water: Trace amounts of water in the reaction solvent can be detrimental to both the activity and enantioselectivity of some catalytic systems.[2]

    • Solution: Ensure you are using anhydrous solvents and inert atmosphere techniques. The use of freshly distilled solvents or commercially available anhydrous grades is highly recommended. For Corey-Bakshi-Shibata (CBS) reductions, the reaction must be conducted under anhydrous conditions as water can significantly affect the enantiomeric excess.[3]

Q3: My reaction is very slow. Can the solvent choice increase the reaction rate?

A3: Yes, the solvent can have a significant impact on the reaction kinetics.

  • Polarity and Transition State Stabilization: The polarity of the solvent can stabilize or destabilize the transition state of the rate-determining step. For many asymmetric reductions, a more polar solvent can accelerate the reaction.

    • Solution: If you are using a nonpolar solvent like toluene, switching to a more polar solvent like methanol or ethanol could increase the reaction rate. In the asymmetric hydrogenation of β-ketoesters with Ru-BINAP catalysts, alcoholic solvents were found to substantially increase the reaction rate compared to aprotic solvents.[1]

  • Viscosity: Highly viscous solvents can hinder the diffusion of reactants, slowing down the reaction.

    • Solution: While not always a primary consideration, if working at low temperatures where viscosity increases, ensure the chosen solvent remains fluid enough for efficient mixing.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the asymmetric reduction of ethyl 3-(4-fluorophenyl)-2-oxopropanoate?

A1: There is no single "best" solvent, as the optimal choice depends on the specific catalyst system and reaction conditions. However, based on analogous reactions, here is a general guide:

  • For Ru-BINAP type catalysts: Protic polar solvents like methanol and ethanol often give high activities.[2]

  • For CBS catalysts: Aprotic solvents like THF and toluene are commonly used.

It is always recommended to perform a small-scale solvent screen to determine the best option for your specific setup.

Q2: Can I use a solvent mixture?

A2: Yes, solvent mixtures can be very effective. For example, a mixture of a protic and an aprotic solvent can sometimes provide a good balance of solubility, reactivity, and selectivity. It is an additional parameter that can be optimized for your reaction.

Q3: How does solvent polarity affect the synthesis?

A3: Solvent polarity can influence the reaction in several ways:

  • Solubility: As discussed, it affects the solubility of reactants and catalysts.

  • Catalyst Activity: The polarity can affect the conformation and activity of the catalyst.

  • Stereoselectivity: By influencing the transition state geometry, polarity can directly impact the enantiomeric excess of the product.

Q4: Are there any "green" or more sustainable solvent alternatives I can use?

A4: Yes, the field of green chemistry is actively exploring safer, bio-based solvent alternatives to traditional volatile organic compounds like toluene and THF. Some potential alternatives that have been investigated for other biocatalyzed reactions include 2-methyltetrahydrofuran (2-MeTHF) and pinacolone.[4][5] While specific data for the synthesis of (R)-3-(4-Fluorophenyl)-2-hydroxypropanoic acid may be limited, exploring these options is a valuable step towards more sustainable chemical processes.

Data on Solvent Effects

Solvent ClassExample SolventsExpected Impact on Asymmetric Ketone Reduction
Aprotic Nonpolar Toluene, HexaneOften used for CBS reductions. Can provide high enantioselectivity by minimizing interference with the catalyst's chiral environment.
Aprotic Polar Tetrahydrofuran (THF), Dichloromethane (DCM)Commonly used and generally provide a good balance of solubility and reactivity. THF is a standard solvent for many borane-based reductions.
Protic Polar Methanol (MeOH), Ethanol (EtOH)Can significantly accelerate Noyori-type asymmetric hydrogenations.[1] However, the presence of a protic source can sometimes lead to side reactions or lower selectivity depending on the catalyst.
Highly Coordinating Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Generally avoided as they can coordinate strongly to the metal center of the catalyst, leading to inhibition or deactivation.

Experimental Workflow & Methodologies

A common and effective method for the synthesis of (R)-3-(4-Fluorophenyl)-2-hydroxypropanoic acid is the asymmetric reduction of its corresponding keto-ester, ethyl 3-(4-fluorophenyl)-2-oxopropanoate, using a Corey-Bakshi-Shibata (CBS) catalyst.

Protocol: Asymmetric Reduction using a CBS Catalyst
  • Preparation: Under an inert atmosphere (e.g., argon or nitrogen), add the (R)-CBS catalyst solution (typically in toluene) to a flame-dried reaction flask.

  • Borane Addition: Cool the flask to 0°C and slowly add borane-dimethyl sulfide complex (BMS) or a solution of borane in THF. Stir for 10-15 minutes.

  • Substrate Addition: Slowly add a solution of ethyl 3-(4-fluorophenyl)-2-oxopropanoate in the chosen anhydrous solvent (e.g., THF or toluene) to the reaction mixture at 0°C.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quenching: Once the reaction is complete, slowly add methanol to quench the excess borane.

  • Workup: Allow the mixture to warm to room temperature. Add dilute hydrochloric acid and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

  • Hydrolysis: The resulting ester can be hydrolyzed to the desired carboxylic acid using standard procedures (e.g., with lithium hydroxide in a THF/water mixture).

Visualizing the Workflow

Asymmetric Reduction Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_final Final Step start Inert Atmosphere catalyst Add (R)-CBS Catalyst start->catalyst borane Add Borane Source catalyst->borane substrate Add Keto-ester borane->substrate monitor Monitor Reaction (TLC/HPLC) substrate->monitor quench Quench with Methanol monitor->quench extract Acidify & Extract quench->extract purify Purify Product extract->purify hydrolysis Hydrolyze to Acid purify->hydrolysis end (R)-3-(4-Fluorophenyl)-2-hydroxypropanoic acid hydrolysis->end

Caption: A typical workflow for the asymmetric reduction of a keto-ester to a chiral hydroxy acid.

Mechanistic Insight: How Solvents Influence Stereoselectivity

The stereochemical outcome of a catalyst-mediated asymmetric reduction is determined by the energy difference between the two diastereomeric transition states leading to the (R) and (S) products. The solvent can influence this energy difference in several ways:

  • Differential Solvation: The solvent may solvate the two diastereomeric transition states to different extents. If the solvent preferentially stabilizes the transition state leading to the desired (R)-enantiomer, the enantiomeric excess will be enhanced.

  • Catalyst-Solvent Interactions: The solvent can interact with the chiral catalyst, subtly altering its conformation. This can change the shape of the "chiral pocket" in which the substrate binds, thereby affecting the facial selectivity of the hydride attack.

Solvent Influence on Transition State cluster_transition Transition States in Solvent Cage cluster_products Products Ketone Prochiral Ketone TS_R Transition State (leads to R-product) Ketone->TS_R Solvent influences energy and geometry TS_S Transition State (leads to S-product) Ketone->TS_S Catalyst Chiral Catalyst Catalyst->TS_R Solvent influences energy and geometry Catalyst->TS_S Hydride Hydride Source Hydride->TS_R Solvent influences energy and geometry Hydride->TS_S R_Product (R)-Alcohol TS_R->R_Product S_Product (S)-Alcohol TS_S->S_Product

Caption: The solvent can differentially stabilize the transition states leading to the (R) and (S) products.

References

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic implications. Journal of the American Chemical Society, 109(18), 5551–5553.
  • Itsuno, S., Ito, K., Hirao, A., & Nakahama, S. (1983). Asymmetric reduction of aromatic ketones with the reagent prepared from chiral 1,2-diphenylethanolamine and borane.
  • Noyori, R., Ohkuma, T., Kitamura, M., Takaya, H., Sayo, N., Kumobayashi, H., & Akutagawa, S. (1987). Asymmetric hydrogenation of .beta.-keto carboxylic esters. A practical, purely chemical access to .beta.-hydroxy esters in high enantiomeric purity. Journal of the American Chemical Society, 109(19), 5856-5858.
  • Wolfson, A., D'heygere, F., & Van der Eycken, E. (2001). The role of the solvent in the asymmetric hydrogenation of β-keto esters with Ru-BINAP. Tetrahedron Letters, 42(48), 8475-8477.
  • Clarke, M. L. (2002). The role of the solvent in the Noyori and related asymmetric hydrogenations. Current Organic Chemistry, 6(7), 643-662.
  • Jordan, A., Hall, C. G. J., Thorp, L. R., & Sneddon, H. F. (2022). Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. Chemical Reviews, 122(6), 6749-6794.
  • Corey-Bakshi-Shibata Reduction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. (2003). Pure and Applied Chemistry, 75(1), 37-43.
  • The Corey-Bakshi-Shibata (CBS) reduction. (n.d.). NROChemistry. Retrieved from [Link]

  • Safer bio-based solvents to replace toluene and tetrahydrofuran for the biocatalyzed synthesis of polyesters. (2019). Green Chemistry, 21(7), 1736-1744.
  • The influence of the solvent on the asymmetric hydrogenation of methyl acetoacetate, as a representative β-keto esters, with Ru-BINAP. (2001). Tetrahedron Letters, 42(48), 8475-8477.
  • Recent Advances in Catalytic Asymmetric Hydrogenation of β-Ketoesters. (2023). Accounts of Chemical Research, 56(17), 2315-2330.
  • Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. (2018). Molecules, 23(9), 2353.

Sources

Optimization

catalyst selection for the enantioselective synthesis of (R)-3-(4-Fluorophenyl)-2-hydroxypropanoic acid

Welcome to the technical support center for the enantioselective synthesis of (R)-3-(4-Fluorophenyl)-2-hydroxypropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to prov...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the enantioselective synthesis of (R)-3-(4-Fluorophenyl)-2-hydroxypropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this synthesis. We will explore the nuances of catalyst selection, reaction optimization, and troubleshooting for both chemical and biocatalytic approaches. Our goal is to equip you with the expertise to confidently navigate this synthesis and achieve high yields and enantioselectivity.

Catalyst Selection: A Critical Decision Point

The choice of catalyst is paramount for the successful enantioselective synthesis of (R)-3-(4-Fluorophenyl)-2-hydroxypropanoic acid. Two primary routes have proven effective: asymmetric chemical catalysis and biocatalysis. The selection between these depends on factors such as scale, desired purity, cost, and available equipment.

Asymmetric Chemical Catalysis: The Power of Ruthenium Complexes

For the chemical synthesis route, Noyori-type ruthenium catalysts are the industry standard for the asymmetric hydrogenation of β-keto esters like ethyl 3-(4-fluorophenyl)-2-oxopropanoate, the precursor to our target molecule. These catalysts, featuring a ruthenium center and a chiral BINAP ligand, are renowned for their high efficiency and enantioselectivity.

Why Noyori-type catalysts? The mechanism involves a metal-ligand bifunctional activation. The ketone is activated by the ruthenium center, while an NH group on the ligand facilitates the hydrogen transfer in a six-membered pericyclic transition state, allowing for excellent stereocontrol.[1]

Troubleshooting Guide: Asymmetric Hydrogenation with Ru-BINAP Catalysts

This section addresses common issues encountered during the asymmetric hydrogenation of ethyl 3-(4-fluorophenyl)-2-oxopropanoate using Ru-BINAP catalysts.

FAQ 1: Low enantioselectivity (ee) is observed. What are the likely causes and solutions?

Low enantioselectivity is a frequent challenge and can stem from several factors:

  • Catalyst Purity and Integrity: The chiral purity of the BINAP ligand is critical. Ensure you are using a high-purity (R)-BINAP ligand. The catalyst itself, RuCl2[(R)-BINAP], should be handled under inert conditions to prevent decomposition.

  • Reaction Conditions:

    • Solvent: The choice of solvent can significantly impact enantioselectivity. While methanol or ethanol are commonly used, it is worth screening other solvents.

    • Temperature and Pressure: These parameters are crucial. Lowering the temperature can sometimes enhance enantioselectivity, though it may decrease the reaction rate. Hydrogen pressure also plays a role and should be optimized. Reactions can be run at pressures ranging from 4 to 100 atm.[2]

  • Substrate Quality: Impurities in the starting material, ethyl 3-(4-fluorophenyl)-2-oxopropanoate, can interfere with the catalyst. Ensure the substrate is of high purity.

Troubleshooting Steps:

  • Verify Ligand and Catalyst Quality: Confirm the enantiomeric purity of your (R)-BINAP ligand. If possible, prepare a fresh batch of the Ru-BINAP catalyst.

  • Optimize Reaction Parameters: Systematically vary the solvent, temperature, and hydrogen pressure. A design of experiments (DoE) approach can be efficient here.

  • Purify the Substrate: Recrystallize or chromatograph the starting β-keto ester to remove any potential catalyst poisons.

FAQ 2: The reaction shows low or no conversion. What should I check?

Poor conversion can be frustrating. Here are the primary culprits and their remedies:

  • Catalyst Deactivation: The catalyst can be deactivated by oxygen or other impurities.

    • Solution: Ensure all solvents are rigorously degassed and the reaction is set up under a strictly inert atmosphere (e.g., argon or nitrogen). Use of a glovebox for catalyst handling is recommended.

  • Insufficient Hydrogen Pressure: The reaction requires a sufficient supply of hydrogen.

    • Solution: Check for leaks in your hydrogenation setup. Ensure the pressure is maintained throughout the reaction.

  • Inadequate Mixing: In heterogeneous reactions, efficient mixing is crucial for good mass transfer.

    • Solution: Use an appropriate stir rate to ensure the catalyst is well-suspended in the reaction mixture.

Biocatalysis: The Precision of Ketoreductases

An increasingly popular and highly effective alternative to chemical catalysis is the use of ketoreductases (KREDs). These enzymes offer exceptional enantioselectivity (often >99% ee) and operate under mild, environmentally friendly conditions.

Why Ketoreductases? KREDs are highly specific enzymes that catalyze the reduction of ketones to chiral alcohols. Their active sites are exquisitely shaped to favor the formation of one enantiomer over the other. The reaction is driven by a cofactor, typically NADPH or NADH.

Experimental Protocol: Ketoreductase-Catalyzed Synthesis

This protocol provides a general framework for the biocatalytic reduction of ethyl 3-(4-fluorophenyl)-2-oxopropanoate.

Materials:

  • Ketoreductase (a commercially available KRED selective for the (R)-alcohol is recommended)

  • Ethyl 3-(4-fluorophenyl)-2-oxopropanoate

  • NADPH or NADH cofactor

  • Cofactor regeneration system (e.g., glucose and glucose dehydrogenase (GDH))

  • Buffer solution (e.g., potassium phosphate buffer, pH 7.0)

  • Organic co-solvent (e.g., isopropanol)

Procedure:

  • In a temperature-controlled vessel, prepare a solution of the buffer.

  • Add the substrate, ethyl 3-(4-fluorophenyl)-2-oxopropanoate. An organic co-solvent may be used to improve solubility.

  • Add the ketoreductase, cofactor (catalytic amount), and the components of the cofactor regeneration system.

  • Stir the reaction mixture at a controlled temperature (typically 25-30 °C).

  • Monitor the reaction progress by HPLC.

  • Upon completion, extract the product with an organic solvent and purify as necessary.

Troubleshooting Guide: Biocatalytic Reduction with Ketoreductases

Even with the high selectivity of enzymes, challenges can arise.

FAQ 3: The enzymatic reaction is slow or stalls. What are the potential causes?
  • Cofactor Depletion: The reaction will stop if the cofactor is not efficiently regenerated.

    • Solution: Ensure your cofactor regeneration system is active. Check the activity of the regeneration enzyme (e.g., GDH) and the concentration of the sacrificial substrate (e.g., glucose).

  • Enzyme Inhibition: High concentrations of the substrate or product can inhibit the enzyme.

    • Solution: Consider a fed-batch approach where the substrate is added gradually. In situ product removal could also be an option for large-scale processes.

  • Sub-optimal pH or Temperature: Enzymes have optimal operating ranges for pH and temperature.

    • Solution: Verify that the reaction pH is maintained within the optimal range for the KRED. Ensure the temperature is also at the recommended level.

FAQ 4: I'm having trouble with the cofactor regeneration system. What are the best practices?

Efficient cofactor regeneration is key to a cost-effective biocatalytic process.[1][3]

  • Choice of Regeneration System:

    • Enzyme-coupled: Using a second enzyme like glucose dehydrogenase (GDH) or formate dehydrogenase (FDH) is a common and effective method.[4] This approach is highly specific and avoids the formation of inhibitory byproducts.

    • Substrate-coupled: Using a co-substrate like isopropanol can also regenerate the cofactor, as the KRED itself oxidizes the isopropanol to acetone. This is a simpler setup but can be limited by thermodynamic equilibria.

Optimization Tips:

  • Ensure the regeneration enzyme has high activity under the reaction conditions.

  • Use a sufficient excess of the sacrificial substrate (e.g., glucose).

  • Monitor the pH, as some regeneration systems can cause a pH shift.

Catalyst Performance Comparison

Catalyst TypeTypical Enantioselectivity (ee)AdvantagesDisadvantages
Ru-BINAP 90-99%High turnover numbers, well-established technology.Requires high-pressure equipment, potential for heavy metal contamination, catalyst can be air-sensitive.
Ketoreductase (KRED) >99%Extremely high enantioselectivity, mild reaction conditions (aqueous, room temp.), environmentally friendly.Requires a cofactor regeneration system, potential for substrate/product inhibition, enzymes can have limited stability under certain conditions.

Visualizing the Workflow

Asymmetric Hydrogenation Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis Inert_Atmosphere Establish Inert Atmosphere (N2 or Ar) Degas_Solvent Degas Solvent (e.g., Methanol) Inert_Atmosphere->Degas_Solvent Charge_Reactor Charge Reactor: - Substrate - Solvent Degas_Solvent->Charge_Reactor Add_Catalyst Add RuCl2[(R)-BINAP] (under inert atmosphere) Charge_Reactor->Add_Catalyst Pressurize Pressurize with H2 (e.g., 50-100 atm) Add_Catalyst->Pressurize React Stir at Controlled Temperature (e.g., 25-50 °C) Pressurize->React Depressurize Cool and Depressurize React->Depressurize Concentrate Concentrate Reaction Mixture Depressurize->Concentrate Purify Purify Product (e.g., Chromatography) Concentrate->Purify Analyze Analyze ee (Chiral HPLC) Purify->Analyze

Caption: Workflow for Ru-BINAP catalyzed asymmetric hydrogenation.

Biocatalytic Reduction Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis Buffer_Prep Prepare Buffer Solution (e.g., K-phosphate, pH 7.0) Combine_Reagents Combine in Reactor: - Buffer - Substrate - KRED - Cofactor (NADPH) - Regeneration System (Glucose, GDH) Buffer_Prep->Combine_Reagents React Stir at Controlled Temperature (e.g., 30 °C) Combine_Reagents->React Extract Extract Product (e.g., with Ethyl Acetate) React->Extract Purify Purify if Necessary Extract->Purify Analyze Analyze ee (Chiral HPLC) Purify->Analyze

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹³C NMR Spectral Analysis of (R)-3-(4-Fluorophenyl)-2-hydroxypropanoic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction to the Structural Elucidation of (R)-3-(4-Fluorophenyl)-2-hydroxypropanoic Acid (R)-3-(4-Fluorophenyl)-2-hydroxypropanoic acid is a chiral carb...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to the Structural Elucidation of (R)-3-(4-Fluorophenyl)-2-hydroxypropanoic Acid

(R)-3-(4-Fluorophenyl)-2-hydroxypropanoic acid is a chiral carboxylic acid of interest in medicinal chemistry and organic synthesis. Its biological activity and chemical reactivity are intrinsically linked to its precise three-dimensional structure. ¹³C NMR spectroscopy is a powerful, non-destructive analytical technique that provides information on the chemical environment of each carbon atom within a molecule.[1] By analyzing the chemical shifts (δ) of the carbon nuclei, we can deduce the molecular structure, identify functional groups, and confirm the successful synthesis of the target compound.

In proton-decoupled ¹³C NMR spectroscopy, each chemically non-equivalent carbon atom typically gives rise to a single resonance line, simplifying spectral interpretation.[2] The position of this resonance, or chemical shift, is influenced by the electron density around the carbon nucleus, which is in turn affected by the presence of neighboring atoms and functional groups.[3] For instance, carbons attached to electronegative atoms like oxygen or fluorine are deshielded and resonate at a higher chemical shift (downfield).

Predicted ¹³C NMR Data for (R)-3-(4-Fluorophenyl)-2-hydroxypropanoic Acid

Due to the limited availability of public experimental spectral data for this specific enantiomer, the following ¹³C NMR chemical shifts have been predicted using advanced computational algorithms. These predictions provide a reliable estimate of the expected experimental values and are an invaluable tool for structural assignment.

Table 1: Predicted ¹³C NMR Chemical Shifts for (R)-3-(4-Fluorophenyl)-2-hydroxypropanoic Acid

Carbon AtomPredicted Chemical Shift (δ, ppm)Multiplicity (due to ¹⁹F coupling)
C1 (COOH)175.8s
C2 (CHOH)71.5s
C3 (CH₂)40.2s
C4 (Ar-C)134.1s
C5, C9 (Ar-CH)130.9d
C6, C8 (Ar-CH)115.4d
C7 (Ar-C-F)162.2d

Predicted using ChemDraw Professional 22.0. The software uses a database of known spectra and advanced algorithms to estimate chemical shifts. It is important to note that actual experimental values may vary slightly depending on the solvent, concentration, and instrument parameters.

The presence of the fluorine atom on the phenyl ring introduces through-bond scalar coupling (J-coupling) with the carbon atoms of the ring. This can lead to the splitting of the signals for C5/C9, C6/C8, and C7 into doublets.[4] The magnitude of these C-F coupling constants provides additional structural information.

Caption: Numbered structure of (R)-3-(4-Fluorophenyl)-2-hydroxypropanoic acid.

Comparative ¹³C NMR Data Analysis

To provide context and aid in the assignment of the predicted chemical shifts, a comparison with structurally similar molecules is presented below. These include the non-fluorinated analog, (±)-3-Phenyllactic acid, and related phenylpropanoic acids.

Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) of (R)-3-(4-Fluorophenyl)-2-hydroxypropanoic Acid and Related Compounds

Carbon Atom(R)-3-(4-Fluorophenyl)-2-hydroxypropanoic Acid (Predicted)(±)-3-Phenyllactic Acid[5]3-(4-Fluorophenyl)propionic Acid3-Phenylpropionic Acid[6]
C1 (COOH) 175.8178.9179.1179.2
C2 (CHOH/CH₂) 71.572.835.835.9
C3 (CH₂) 40.242.130.130.7
C4 (Ar-C) 134.1138.1136.9141.1
C5, C9 (Ar-CH) 130.9129.5129.9128.4
C6, C8 (Ar-CH) 115.4128.3115.2128.4
C7 (Ar-C-F/H) 162.2126.7161.5126.2

Note: Data for (±)-3-Phenyllactic acid, 3-(4-Fluorophenyl)propionic acid, and 3-Phenylpropionic acid are experimental and sourced from publicly available databases. Slight variations in chemical shifts can be attributed to different solvents and experimental conditions.

Key Observations and Interpretive Insights:
  • Carboxyl Carbon (C1): The carboxyl carbon consistently appears in the downfield region (175-180 ppm) across all compounds, which is characteristic of this functional group.

  • Hydroxylated Methylene Carbon (C2): The presence of the hydroxyl group on C2 in the target molecule and 3-phenyllactic acid causes a significant downfield shift to ~71-73 ppm compared to the methylene carbon in the propionic acid derivatives (~36 ppm). This is a key distinguishing feature.

  • Benzylic Carbon (C3): The benzylic carbon (C3) appears around 40-42 ppm in the 2-hydroxypropanoic acid derivatives and at a slightly more upfield position (~30 ppm) in the propionic acid derivatives.

  • Aromatic Carbons:

    • The carbon bearing the fluorine atom (C7) in the fluorinated compounds is significantly deshielded, appearing at a very downfield position (~162 ppm). This is a direct consequence of the high electronegativity of fluorine.

    • The carbons ortho to the fluorine (C6, C8) are shifted upfield to ~115 ppm due to the electron-donating mesomeric effect of fluorine.

    • The carbons meta to the fluorine (C5, C9) are less affected, appearing around 130-131 ppm.

    • The ipso-carbon (C4) to which the propanoic acid chain is attached is observed at a slightly upfield position in the fluorinated compounds compared to their non-fluorinated counterparts.

Experimental Protocol for ¹³C NMR Data Acquisition

For researchers aiming to acquire experimental ¹³C NMR data for (R)-3-(4-Fluorophenyl)-2-hydroxypropanoic acid or related compounds, the following protocol provides a standardized methodology.

Objective: To obtain a high-resolution, proton-decoupled ¹³C NMR spectrum.

Materials and Reagents:

  • (R)-3-(4-Fluorophenyl)-2-hydroxypropanoic acid (or analogue)

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O)[1]

  • Tetramethylsilane (TMS) as an internal standard (0 ppm)[1]

  • 5 mm NMR tubes

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the sample.

    • Dissolve the sample in ~0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

    • Add a small amount of TMS to the solution.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for the ¹³C frequency.

  • Data Acquisition:

    • Set up a standard proton-decoupled ¹³C NMR experiment.

    • Key parameters to consider:

      • Spectral Width: Typically 0 to 220 ppm to encompass all expected carbon signals.

      • Pulse Angle: A 30-45° pulse angle is often used to allow for a shorter relaxation delay.

      • Relaxation Delay (d1): A delay of 1-2 seconds between pulses is generally sufficient.

      • Number of Scans (ns): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) may be required to achieve an adequate signal-to-noise ratio.

      • Acquisition Time (at): Typically 1-2 seconds.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum to obtain pure absorption lineshapes.

    • Calibrate the chemical shift scale by setting the TMS signal to 0.0 ppm.

    • Integrate the peaks (note: in standard ¹³C NMR, integrals are not always proportional to the number of carbons).

    • Perform peak picking to identify the chemical shift of each resonance.

G cluster_0 Sample Preparation cluster_1 Instrument Setup cluster_2 Data Acquisition cluster_3 Data Processing & Analysis dissolve Dissolve Sample in Deuterated Solvent + TMS transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample transfer->insert lock Lock & Shim insert->lock tune Tune & Match Probe lock->tune setup_exp Setup ¹³C Experiment tune->setup_exp acquire Acquire FID setup_exp->acquire ft Fourier Transform acquire->ft phase_cal Phase & Calibrate ft->phase_cal analyze Peak Picking & Analysis phase_cal->analyze

Caption: Experimental workflow for ¹³C NMR data acquisition and analysis.

Conclusion

This guide has provided a comprehensive overview of the ¹³C NMR spectral data for (R)-3-(4-Fluorophenyl)-2-hydroxypropanoic acid. By presenting predicted chemical shifts and a detailed comparison with structurally related compounds, we have established a robust framework for the structural verification of this important chiral molecule. The provided experimental protocol offers a standardized approach for researchers to obtain high-quality ¹³C NMR data. The principles and comparative data outlined herein will aid scientists and drug development professionals in the confident and accurate structural elucidation of this and similar compounds.

References

  • Master Organic Chemistry. (2022). ¹³C NMR - How Many Signals. Retrieved from [Link]

  • Oregon State University. (n.d.). ¹³C NMR Chemical Shifts. Retrieved from [Link]

  • PubChem. (n.d.). (+-)-3-Phenyllactic acid. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Introductory note on the ¹³C NMR spectrum of propanoic acid. Retrieved from [Link]

  • University of Ottawa NMR Facility Blog. (2007). ¹³C NMR of Fluorinated Organics. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • PubChem. (n.d.). (+-)-3-Phenyllactic acid - ¹³C NMR Spectra. Retrieved from [Link]

  • ChemSrc. (n.d.). 3-(4-Fluorophenyl)propionic acid. Retrieved from [Link]

Sources

Comparative

Comparative Guide: (R)-3-(4-Fluorophenyl)-2-hydroxypropanoic Acid vs. (R)-Phenyllactic Acid

Executive Summary This guide provides a technical comparison between the naturally occurring antimicrobial agent (R)-Phenyllactic acid (PLA) and its fluorinated bioisostere, (R)-3-(4-Fluorophenyl)-2-hydroxypropanoic acid...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between the naturally occurring antimicrobial agent (R)-Phenyllactic acid (PLA) and its fluorinated bioisostere, (R)-3-(4-Fluorophenyl)-2-hydroxypropanoic acid (F-PLA) .

While PLA is a well-established metabolite of lactic acid bacteria with broad-spectrum antimicrobial properties, the introduction of a fluorine atom at the para-position of the phenyl ring in F-PLA fundamentally alters its physicochemical profile. This modification is not merely structural; it serves as a strategic blockade against metabolic degradation and modulates lipophilicity, making F-PLA a critical chiral building block for protease inhibitors and metabolically stable drug candidates.

Physicochemical Profile & Bioisosteric Analysis

The introduction of fluorine is a classic medicinal chemistry strategy ("The Fluorine Scan") to modulate drug-like properties without significantly altering steric bulk.

Comparative Data Table
Property(R)-Phenyllactic Acid (PLA)(R)-4-Fluoro-Phenyllactic Acid (F-PLA)Impact of Fluorination
Molecular Weight 166.17 g/mol 184.16 g/mol +18 Da (Negligible steric clash)
Steric Size (Van der Waals) H = 1.20 ÅF = 1.47 ÅMimics Hydrogen closely; fits in similar pockets.
Lipophilicity (LogP) ~1.1~1.35Increased: Enhances membrane permeability.
Acid Dissociation (pKa) ~3.7~3.5Decreased: Electron-withdrawing F stabilizes the carboxylate.
Electronic Character Electron-Neutral RingElectron-Deficient RingAlters

-

stacking interactions with target proteins.
Metabolic Liability High (para-hydroxylation)Blocked Prevents rapid clearance by CYP450.
Expert Insight: The Electronic Effect

The fluorine atom is highly electronegative. In F-PLA, this pulls electron density away from the aromatic ring and the hydroxyl group.

  • Binding Affinity: If the target protein involves an aromatic interaction (e.g.,

    
    -cation interaction in a receptor), the electron-deficient ring of F-PLA often binds tighter than PLA due to reduced electrostatic repulsion with electron-rich amino acid side chains.
    
  • Acidity: The inductive effect lowers the pKa of the

    
    -hydroxyl and carboxylic acid groups slightly, potentially altering the ionization state in the enzyme active site compared to the non-fluorinated analog.
    

Biocatalytic Synthesis: The Gold Standard Protocol

Chemical synthesis of these chiral hydroxy acids often requires expensive chiral auxiliaries or metal catalysts (e.g., Rhodium). Enzymatic asymmetric reduction is the superior method for pharmaceutical applications due to high enantiomeric excess (ee > 99%).

Mechanism of Action

The synthesis relies on D-Lactate Dehydrogenase (D-LDH) , which reduces the corresponding pyruvate precursor.[1] To make this economically viable, a cofactor regeneration system using Formate Dehydrogenase (FDH) is coupled to the reaction.

Workflow Diagram (DOT)

EnzymaticSynthesis Substrate 4-Fluorophenylpyruvate LDH D-LDH (Reduction) Substrate->LDH Reduction Product (R)-4-F-PLA (>99% ee) NADH NADH NADH->LDH NAD NAD+ FDH FDH (Recycling) NAD->FDH Formate Formate Formate->FDH Oxidation CO2 CO2 LDH->Product LDH->NAD FDH->NADH FDH->CO2

Figure 1: Coupled enzymatic cascade for the asymmetric synthesis of F-PLA. D-LDH reduces the ketone while FDH regenerates the expensive NADH cofactor.

Detailed Experimental Protocol

Objective: Synthesis of (R)-3-(4-Fluorophenyl)-2-hydroxypropanoic acid.

Reagents:

  • Substrate: 4-Fluorophenylpyruvic acid (sodium salt).

  • Enzymes: D-Lactate Dehydrogenase (e.g., from Lactobacillus species or engineered E. coli variant); Formate Dehydrogenase (from Candida boidinii).

  • Cofactor: NAD+ (catalytic amount, 0.5 mM).

  • Co-substrate: Sodium Formate (1.5 equivalents).

  • Buffer: 100 mM Potassium Phosphate, pH 7.0.

Step-by-Step Methodology:

  • Buffer Prep: Degas 100 mL of phosphate buffer (oxygen can degrade enzymes over long runs).

  • Substrate Loading: Dissolve 50 mM 4-Fluorophenylpyruvate and 75 mM Sodium Formate in the buffer.

  • Initiation: Add NAD+ (0.5 mM final conc). Initiate reaction by adding D-LDH (50 U) and FDH (50 U).

  • pH Control (Critical): As the reaction proceeds, the consumption of pyruvate (weak acid) and production of hydroxy acid can alter pH. Use a pH-stat titrator to maintain pH 7.0 using 1M NaOH.

  • Monitoring: Monitor consumption of pyruvate via HPLC (C18 column, UV 210 nm).

  • Termination: Once conversion >99%, acidify to pH 2.0 with HCl to protonate the product.

  • Extraction: Extract 3x with Ethyl Acetate. The fluorinated product is more lipophilic than the non-fluorinated analog, ensuring high recovery.

  • Purification: Recrystallize from toluene/hexane to obtain high purity crystals.

Biological Performance & Metabolic Stability[2]

The primary functional divergence between PLA and F-PLA lies in their interaction with metabolic enzymes, specifically Cytochrome P450 (CYP450).

Metabolic Blockade Mechanism

In biological systems, the phenyl ring of PLA is susceptible to oxidation at the para-position (Phase I metabolism), leading to rapid clearance.

  • PLA Fate: CYP450 attacks the para-hydrogen

    
     formation of para-tyrosol derivatives 
    
    
    
    conjugation (glucuronidation)
    
    
    Excretion.
  • F-PLA Fate: The C-F bond energy (approx. 116 kcal/mol) is significantly higher than the C-H bond. The fluorine atom effectively "caps" the metabolic soft spot.

Pathway Diagram (DOT)

MetabolicStability PLA (R)-Phenyllactic Acid (Native) CYP Cytochrome P450 (Liver Microsomes) PLA->CYP Substrate Entry FPLA (R)-4-F-Phenyllactic Acid (Fluorinated) FPLA->CYP Substrate Entry Metabolite p-Hydroxy-PLA (Rapid Clearance) CYP->Metabolite Para-Hydroxylation (Oxidation) Stable Metabolically Stable (Extended Half-life) CYP->Stable Blocked Site (No Reaction)

Figure 2: Metabolic divergence. Fluorination prevents para-hydroxylation, significantly extending the pharmacokinetic half-life of F-PLA compared to PLA.

Antimicrobial & Therapeutic Implications[3]
  • PLA (Native): Acts as a natural preservative.[2] It disrupts bacterial cell walls and chelates ions. However, its rapid metabolism limits its use as a systemic drug.

  • F-PLA (Analog):

    • Potency: Often exhibits lower MIC (Minimum Inhibitory Concentration) against specific pathogens due to increased lipophilicity allowing better penetration of bacterial lipid bilayers.

    • Application: Primarily used as a chiral intermediate for protease inhibitors (e.g., HIV or Thrombin inhibitors) where the 4-F-phenyl moiety provides the necessary metabolic stability for an oral drug.

References

  • Enzymatic Synthesis & Scale-up

    • Development of a Continuous Enzymatic Process for the Preparation of (R)-3-(4-Fluorophenyl)-2-hydroxy Propionic Acid. ACS Sustainable Chemistry & Engineering.
  • Antimicrobial Activity of Phenyllactic Acid

    • Phenyllactic Acid: A Potential Antimicrobial Compound in Lactic Acid Bacteria.[2][3][4][5][6] MedCrave.

  • Structural Biology of D-LDH

    • The crystal structure of D-lactate dehydrogenase, a peripheral membrane respiratory enzyme.[1][7][8] Proceedings of the National Academy of Sciences (PNAS).

  • Metabolic Stability & Fluorine Chemistry

    • Modifications to alicyclic amines that improve metabolic stability. Journal of Medicinal Chemistry (Contextual reference for F-substitution effects).

Sources

Validation

Comparative Profiling of (R)-3-(4-Fluorophenyl)-2-hydroxypropanoic Acid and Key Structural Analogs

Executive Summary (R)-3-(4-Fluorophenyl)-2-hydroxypropanoic acid (also known as (R)-4-Fluorophenyllactic acid or 4-F-PLA ) represents a critical chiral scaffold in medicinal chemistry. While its non-fluorinated parent, P...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(R)-3-(4-Fluorophenyl)-2-hydroxypropanoic acid (also known as (R)-4-Fluorophenyllactic acid or 4-F-PLA ) represents a critical chiral scaffold in medicinal chemistry. While its non-fluorinated parent, Phenyllactic acid (PLA), is widely recognized as a broad-spectrum antimicrobial metabolite produced by Lactic Acid Bacteria (LAB), the 4-fluorinated analog is primarily valued as a high-potency intermediate for Rhinovirus protease inhibitors and as a metabolic probe for investigating lactate dehydrogenase (LDH) specificity.

This guide objectively compares 4-F-PLA with its structural analogs, focusing on antimicrobial efficacy , metabolic stability , and synthetic efficiency .

Structural Landscape & Mechanism of Action[1]

The biological activity of 2-hydroxy-3-phenylpropanoic acid derivatives hinges on three pharmacophoric features: the aromatic tail (hydrophobic interaction), the chiral hydroxyl group (hydrogen bonding/stereospecificity), and the carboxylic acid (ionic interaction/proton donor).

Structure-Activity Relationship (SAR) Logic

The introduction of a fluorine atom at the para-position of the phenyl ring fundamentally alters the molecule's physicochemical profile without changing its steric bulk significantly (Bioisosterism).

SAR_Logic Core (R)-Phenyllactic Acid (Parent Scaffold) F_Analog (R)-4-Fluoro-PLA (Target Molecule) Core->F_Analog Para-Fluorination (+ Metabolic Stability + Lipophilicity) Cl_Analog (R)-4-Chloro-PLA (Hydrophobic Analog) Core->Cl_Analog Para-Chlorination (++ Lipophilicity + Membrane Penetration) OH_Analog Danshensu (3,4-Dihydroxy) Core->OH_Analog Hydroxylation (++ Antioxidant - Permeability) Activity1 Activity1 F_Analog->Activity1 Protease Inhibitor Building Block Activity2 Activity2 F_Analog->Activity2 LDH Substrate Specificity

Figure 1: Structural divergence and functional consequences of Phenyllactic acid modifications.

Mechanistic Impact of Fluorination
  • Metabolic Blockade: The C-F bond is stronger than the C-H bond (approx. 116 kcal/mol vs. 99 kcal/mol). Para-fluorination blocks metabolic oxidation at the P450-labile para position, extending the half-life of drugs derived from this scaffold.

  • Lipophilicity Modulation: Fluorine increases lipophilicity (LogP) compared to hydrogen, enhancing passive transport across bacterial membranes or the blood-brain barrier, while maintaining a small steric footprint (Van der Waals radius: H=1.20Å, F=1.47Å).

Comparative Performance Profile

The following table contrasts (R)-4-F-PLA with its natural parent (PLA) and a chlorinated analog, highlighting their distinct roles in drug development and microbiology.

Table 1: Physicochemical and Biological Comparison
Feature(R)-4-Fluorophenyllactic Acid (R)-Phenyllactic Acid (PLA) (R)-4-Chlorophenyllactic Acid
Primary Role Chiral Drug Intermediate Antimicrobial Preservative Experimental Probe
Source Enzymatic Synthesis (Recombinant)Natural Fermentation (LAB)Synthetic
LogP (Est.) ~1.65~1.10~2.15
Antimicrobial Potency Moderate (Membrane Active)High (MIC: 2.5–5.0 mg/mL)High (Enhanced Penetration)
Metabolic Stability High (Blocked p-oxidation)Low (Susceptible to hydroxylation)Moderate
Key Application Precursor for Rupintrivir analogsFood BiopreservationHydrophobic SAR studies
Production Yield ~560 g/L/d (Enzymatic Reactor)~0.5–2.0 g/L (Fermentation)Variable (Chemical Synthesis)

Critical Insight: While PLA is a potent antimicrobial in its own right, 4-F-PLA is engineered for synthetic utility. Its value lies not in killing bacteria directly, but in its ability to be incorporated into protease inhibitors where the fluorine atom improves the final drug's pharmacokinetic profile.

Experimental Protocols

Protocol A: Continuous Enzymatic Synthesis of (R)-4-F-PLA

Rationale: Chemical synthesis often yields racemates. The industry standard for (R)-4-F-PLA is biocatalytic reduction using D-Lactate Dehydrogenase (D-LDH), achieving >99.9% enantiomeric excess (ee).

Reagents:

  • Substrate: Sodium 3-(4-fluorophenyl)-2-oxopropanoate.

  • Enzyme: Recombinant D-LDH (e.g., from Lactobacillus species).

  • Cofactor: NADH (regenerated via Formate Dehydrogenase/Formate system).

Workflow Diagram:

Synthesis_Workflow Input Input Feed: 4-Fluorophenylpyruvate + NADH Reactor Membrane Reactor (Enzyme: D-LDH) Input->Reactor Continuous Flow Regen Cofactor Regeneration (Formate -> CO2) Reactor->Regen NAD+ Recycled Separation Ultrafiltration (Retain Enzyme) Reactor->Separation Regen->Reactor NADH Separation->Reactor Retentate (Enzyme) Product Output: (R)-4-F-PLA (>99.9% ee) Separation->Product Permeate

Figure 2: Continuous biocatalytic production workflow ensuring high enantiopurity.

Step-by-Step Methodology:

  • Preparation: Dissolve 100 mM substrate in phosphate buffer (pH 7.0). Add 0.1 mM NAD+.

  • Reaction: Initiate by adding D-LDH (5 kU/L) and Formate Dehydrogenase (5 kU/L) with 150 mM sodium formate.

  • Incubation: Maintain at 30°C with gentle stirring.

  • Monitoring: Track consumption of keto-acid via HPLC (C18 column, UV 254 nm).

  • Purification: Acidify to pH 2.0 with HCl, extract with ethyl acetate, and recrystallize from hexane/ethyl acetate to obtain white crystals.

Protocol B: Antimicrobial Susceptibility Assay (MIC Determination)

Rationale: To compare the intrinsic biological activity of the analog against the parent PLA.

  • Inoculum: Prepare 10^5 CFU/mL of Klebsiella pneumoniae or S. aureus.

  • Dilution: Prepare serial two-fold dilutions of (R)-4-F-PLA and (R)-PLA in Mueller-Hinton Broth (Range: 0.5 mg/mL to 64 mg/mL).

  • Incubation: 37°C for 24 hours.

  • Readout: Determine Minimum Inhibitory Concentration (MIC) as the lowest concentration preventing visible turbidity.

    • Expected Result: PLA MIC ~2.5 mg/mL. 4-F-PLA may show slightly lower MIC (higher potency) due to increased lipophilicity facilitating cell wall penetration.

References

  • Enzymatic Synthesis & Scale-up

    • Title: Development of a Continuous Enzymatic Process for the Preparation of (R)-3-(4-Fluorophenyl)-2-hydroxy Propionic Acid.
    • Source: ACS Sustainable Chemistry & Engineering.
    • URL:[Link]

  • Antimicrobial Activity of Phenyllactic Acid

    • Title: Antimicrobial activity of phenyllactic acid against Klebsiella pneumoniae and its effect on cell wall membrane and genomic DNA.[1]

    • Source: PubMed / Frontiers in Microbiology.
    • URL:[Link]

  • Metabolic Markers & Resistance

    • Title: Phenyllactic Acid as a Marker of Antibiotic-Induced Metabolic Activity of Nosocomial Strains of Klebsiella pneumoniae.
    • Source: MDPI (Metabolites).
    • URL:[Link]

  • General Properties of Phenyllactic Acid

    • Title: 3-Phenyllactic acid | C9H10O3 | CID 3848.
    • Source: PubChem.
    • URL:[Link]

Sources

Comparative

Comparative Guide: Bioactivity of (R)-3-(4-Fluorophenyl)-2-hydroxypropanoic Acid vs. Non-Fluorinated Analogs

Executive Summary This guide provides a technical analysis of (R)-3-(4-Fluorophenyl)-2-hydroxypropanoic acid (4-F-PLA), a fluorinated derivative of the naturally occurring antimicrobial Phenyllactic acid (PLA). While PLA...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of (R)-3-(4-Fluorophenyl)-2-hydroxypropanoic acid (4-F-PLA), a fluorinated derivative of the naturally occurring antimicrobial Phenyllactic acid (PLA).

While PLA is widely recognized as a broad-spectrum antimicrobial produced by Lactic Acid Bacteria (LAB), the fluorinated analog (4-F-PLA) represents a critical chiral building block in medicinal chemistry. Its primary bioactivity lies not in standalone antibiotic use, but as a pharmacophore in Rhinovirus 3C protease inhibitors (e.g., Ruprintrivir). The introduction of the fluorine atom at the para-position fundamentally alters the molecule's lipophilicity, metabolic stability, and enzyme binding affinity compared to its non-fluorinated counterpart.

Part 1: Physicochemical & Structural Comparison

The "Fluorine Effect" is the central driver of the bioactivity differences between these two compounds. Fluorine acts as a bioisostere for hydrogen but with significantly higher electronegativity and lipophilicity.

Comparative Properties Table
Feature(R)-Phenyllactic Acid (PLA) (R)-3-(4-Fluorophenyl)-2-hydroxypropanoic Acid Impact of Fluorination
Structure Phenyl ring + 2-hydroxypropanoic acid tailPara-fluorinated phenyl ringMetabolic Blockade: Prevents p-hydroxylation by CYP450 enzymes.
CAS No. 20312-36-1124980-94-5N/A
Molecular Weight 166.17 g/mol 184.16 g/mol Slight increase; negligible steric clash.
LogP (Lipophilicity) ~1.1~1.6 (Estimated)Enhanced Permeability: Increases membrane penetration.
pKa (Carboxyl) ~3.7~3.5Acidity Shift: Electron-withdrawing F stabilizes the anion.
Primary Role Natural Antimicrobial / PreservativeChiral Drug Intermediate / Protease Inhibitor MotifShift from commodity chemical to high-value pharma intermediate.
Structural Visualization

The following diagram illustrates the structural relationship and the specific electronic effects induced by the fluorine substitution.

G PLA (R)-Phenyllactic Acid (Natural Antimicrobial) F_PLA (R)-4-Fluoro-PLA (Synthetic Intermediate) PLA->F_PLA Para-Fluorination Effect_LogP Increased Lipophilicity (LogP ~1.1 → ~1.6) F_PLA->Effect_LogP Effect_Metab Metabolic Stability (Blocks p-Hydroxylation) F_PLA->Effect_Metab Effect_Elec Electronic Withdrawal (Lowers pKa) F_PLA->Effect_Elec

Figure 1: Structural impact of fluorination on Phenyllactic Acid properties.

Part 2: Bioactivity Analysis

Primary Application: Antiviral Protease Inhibition

Unlike PLA, which is used for food preservation, 4-F-PLA is a specialized intermediate for synthesizing Rhinovirus 3C Protease Inhibitors .

  • Mechanism: The 3C protease is essential for viral replication.[1][2][3] Inhibitors like Ruprintrivir utilize a phenylalanine-mimic scaffold to bind to the enzyme's S1/S2 pockets.

  • Role of Fluorine: The 4-fluorophenyl group mimics the phenylalanine side chain but provides:

    • Metabolic Resistance: The C-F bond (approx. 116 kcal/mol) is stronger than the C-H bond, preventing rapid oxidation by host enzymes.

    • Hydrophobic Interaction: The fluorine atom fills the hydrophobic S2 pocket of the protease more effectively than a hydrogen atom, improving binding affinity (

      
      ).
      
Secondary Bioactivity: Antimicrobial Potential

While direct "head-to-head" MIC data for 4-F-PLA is less common than for PLA, its activity can be inferred from established Structure-Activity Relationships (SAR) of phenolic acids.

  • PLA Mechanism: PLA disrupts bacterial membranes and interferes with phenylalanine metabolism. It is active against S. aureus, L. monocytogenes, and Candida species.

  • F-PLA Predicted Activity:

    • Membrane Penetration: Due to higher lipophilicity (LogP ~1.6), F-PLA is predicted to penetrate bacterial cell walls more effectively than PLA.

    • Efflux Pump Resistance: Fluorinated compounds are often less susceptible to bacterial efflux pumps, potentially lowering the Minimum Inhibitory Concentration (MIC) for resistant strains.

Part 3: Experimental Protocols

Protocol: Enzymatic Synthesis of (R)-4-F-PLA

Self-Validating Logic: Chemical synthesis often yields racemic mixtures. This enzymatic protocol ensures >99% enantiomeric excess (ee) , which is critical for biological activity.

Reagents:

  • Substrate: 3-(4-Fluorophenyl)-2-oxopropanoic acid (4-Fluorophenylpyruvate).

  • Enzyme: D-Lactate Dehydrogenase (D-LDH) from Lactobacillus species (e.g., L. bulgaricus or engineered E. coli).

  • Cofactor: NADH (regenerated via Formate Dehydrogenase/Formate system).

Workflow:

  • Buffer Prep: Prepare 100 mM Potassium Phosphate buffer (pH 7.0).

  • Reaction Mix: Dissolve 50 mM Substrate, 0.5 mM NAD+, and 100 mM Sodium Formate.

  • Initiation: Add 5 U/mL D-LDH and 5 U/mL Formate Dehydrogenase (FDH). Incubate at 30°C with gentle shaking (150 rpm).

  • Monitoring: Track NADH consumption at 340 nm. The reaction is complete when absorbance stabilizes.

  • Termination: Acidify to pH 2.0 with 6M HCl to quench the enzyme and protonate the product for extraction.

  • Extraction: Extract 3x with Ethyl Acetate. Dry over

    
     and concentrate in vacuo.
    

Purity Check:

  • HPLC: Chiral column (e.g., Chirex 3126), Mobile phase: 2 mM

    
     in water/isopropanol (95:5).
    
  • Target: Retention time should match the (R)-standard; (S)-enantiomer should be undetectable.

Protocol: Comparative Antimicrobial Assay (MIC)

To objectively compare F-PLA vs. PLA.

  • Inoculum: Prepare

    
     CFU/mL of S. aureus (ATCC 6538) in Mueller-Hinton Broth.
    
  • Plate Setup: Use a 96-well microtiter plate.

  • Dilution:

    • Row A: (R)-PLA (Start at 20 mg/mL, serial 2-fold dilution).

    • Row B: (R)-4-F-PLA (Start at 20 mg/mL, serial 2-fold dilution).

    • Control: Vehicle (DMSO < 1%) and Growth Control.

  • Incubation: 37°C for 24 hours.

  • Readout: Measure

    
    . The MIC is the lowest concentration with no visible growth.
    
    • Expected Result: PLA MIC

      
       5-10 mg/mL. F-PLA MIC is expected to be similar or slightly lower (more potent) due to hydrophobicity.
      

Part 4: Mechanistic Workflow Visualization

This diagram details the enzymatic pathway utilized to synthesize the bioactive (R)-enantiomer and its subsequent inhibition logic.

Bioactivity Substrate 4-Fluorophenylpyruvate (Keto Acid) Enzyme D-Lactate Dehydrogenase (NADH -> NAD+) Substrate->Enzyme Reduction Product (R)-3-(4-Fluorophenyl)-2-hydroxypropanoic Acid (High Purity Chiral Acid) Enzyme->Product Stereoselective Synthesis Cofactor Cofactor Regeneration (Formate -> CO2) Cofactor->Enzyme Supply Hydride Target_Virus Viral Protease Inhibition (Rhinovirus 3C) Product->Target_Virus Primary Use (Intermediate) Target_Bacteria Bacterial Membrane Disruption (Broad Spectrum) Product->Target_Bacteria Secondary Activity

Figure 2: Enzymatic synthesis and dual-pathway bioactivity of (R)-4-F-PLA.

References

  • Dragovich, P. S., et al. (1999). "Structure-based design, synthesis, and biological evaluation of irreversible human rhinovirus 3C protease inhibitors." Journal of Medicinal Chemistry. Link

  • Mu, W., et al. (2012). "Recent advances on the biosynthesis and applications of phenyllactic acid." Applied Microbiology and Biotechnology. Link

  • Patil, P., et al. (2020). "Synthesizing Chiral Drug Intermediates by Biocatalysis: Enzymatic Reduction for the Synthesis of (R)-3-(4-Fluorophenyl)-2-hydroxypropanoic Acid." Applied Biochemistry and Biotechnology. Link

  • Matthews, D. A., et al. (1999). "Structure-assisted design of mechanism-based irreversible inhibitors of human rhinovirus 3C protease with potent antiviral activity against multiple rhinovirus serotypes." Proceedings of the National Academy of Sciences. Link

  • Ndoti-Nembe, A., et al. (2015). "Antimicrobial activity of phenyllactic acid against Staphylococcus aureus and its effect on cell membrane." Journal of Food Protection. Link

Sources

Safety & Regulatory Compliance

Safety

(R)-3-(4-Fluorophenyl)-2-hydroxypropanoic acid proper disposal procedures

Operational Protocol: Safe Disposal of (R)-3-(4-Fluorophenyl)-2-hydroxypropanoic Acid Executive Summary & Immediate Directive Do not dispose of (R)-3-(4-Fluorophenyl)-2-hydroxypropanoic acid down the drain. Despite its s...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Protocol: Safe Disposal of (R)-3-(4-Fluorophenyl)-2-hydroxypropanoic Acid

Executive Summary & Immediate Directive

Do not dispose of (R)-3-(4-Fluorophenyl)-2-hydroxypropanoic acid down the drain.

Despite its structural similarity to lactic acid, the presence of the 4-fluoro substituent mandates that this compound be treated as Halogenated Organic Waste . Standard neutralization does not degrade the carbon-fluorine bond. Improper disposal via municipal water systems releases stable fluorinated organics into the environment and violates EPA/RCRA compliance standards.

Immediate Action: Segregate this waste into the Halogenated waste stream.

Chemical Profile & Hazard Assessment

Effective disposal begins with accurate characterization. This compound presents a dual hazard: it is both corrosive (acidic) and halogenated .

Parameter Data / Specification
Chemical Name (R)-3-(4-Fluorophenyl)-2-hydroxypropanoic acid
Common Name (R)-4-Fluorophenyllactic acid
CAS Number 121650-65-3
Molecular Formula C₉H₉FO₃
Acidity (pKa) ~3.8 (Estimate based on lactic acid backbone)
Primary Hazards H314: Causes severe skin burns and eye damage.H318: Causes serious eye damage.[1][2][3]
Waste Classification Halogenated Organic Acid (Corrosive + Halogenated)

The "Why": The Physics of Incineration

Researchers often ask why a simple organic acid cannot be neutralized and sewered. The answer lies in the combustion chemistry of the disposal facility.

When this compound is incinerated, the fluorine atom is released.[4][5][6] Unlike standard hydrocarbons which burn to CO₂ and H₂O, fluorinated compounds generate Hydrogen Fluoride (HF) gas upon combustion:[4]



Causality:

  • HF Generation: HF is highly corrosive to the incinerator's internal brickwork and metal parts.

  • Scrubber Requirement: Facilities designated for "Halogenated Waste" are equipped with alkaline scrubbers to neutralize HF gas before it exits the stack.

  • Non-Halogenated Streams: Standard solvent incinerators lack these scrubbers. Sending fluorinated waste there damages the facility and releases toxic HF into the atmosphere.

Visualizing the Segregation Logic

G Start Waste Generation: (R)-3-(4-Fluorophenyl)-2-hydroxypropanoic acid CheckState Physical State? Start->CheckState Solid Solid Waste (Pure powder, contaminated PPE) CheckState->Solid Solid Liquid Liquid Waste (Mother liquor, reaction mixture) CheckState->Liquid Liquid/Solution Bag Double Bag (Polyethylene) Label: 'Solid Halogenated Waste' Solid->Bag SolventCheck Is the solvent Halogenated? (e.g., DCM, Chloroform) Liquid->SolventCheck HaloSolv Combine in 'Halogenated Solvent' Carboy SolventCheck->HaloSolv Yes NonHaloSolv Is the solvent Aqueous/Alcoholic? SolventCheck->NonHaloSolv No Segregate DO NOT mix with general organic waste. Create specific 'Halogenated Acid' stream. NonHaloSolv->Segregate Yes

Caption: Decision tree for segregating fluorinated acid waste. Note that even if the solvent is non-halogenated (e.g., water/methanol), the presence of the solute mandates a halogenated waste stream.[4]

Detailed Disposal Workflows

Scenario A: Liquid Waste (Solutions & Mother Liquors)

Context: You have a reaction mixture or HPLC waste containing the acid.

  • Container Selection: Use High-Density Polyethylene (HDPE) or glass containers. Avoid metal containers due to the corrosive nature of the acid.

  • pH Adjustment (Optional but Recommended):

    • Why: Reducing the acidity protects the waste container and reduces risk if a spill occurs.

    • Method: Slowly add a saturated Sodium Bicarbonate (

      
      ) solution to the waste until bubbling ceases (pH ~7).
      
    • Critical Note:Neutralization does NOT declassify the waste. It is still a halogenated organic waste.

  • Labeling:

    • Primary Identifier: "Halogenated Organic Waste"[7][8][9]

    • Constituents: "(R)-3-(4-Fluorophenyl)-2-hydroxypropanoic acid"[4][1]

    • Hazard Checkboxes: [x] Corrosive, [x] Toxic.[4]

Scenario B: Solid Waste (Pure Compound & Contaminated Items)

Context: Expired pure chemicals, weighing boats, contaminated gloves, or silica gel from columns.[4]

  • Containment:

    • Place solid waste in a clear polyethylene bag.

    • Double bag to prevent rupture and dust inhalation.

  • Segregation:

    • Do not mix with "General Trash" or "Biohazard Waste."[4]

    • Place the sealed bag into the designated Solid Hazardous Waste drum.

  • Labeling:

    • Tag the bag immediately with a hazardous waste tag listing the full chemical name.

Scenario C: Emergency Spill Response

Context: A beaker containing 10g of the acid shatters on the floor.

  • Isolate: Evacuate the immediate area. Ensure good ventilation.[10][11][12]

  • PPE: Wear nitrile gloves (double gloved recommended), safety goggles, and a lab coat.[4] If powder is airborne, use an N95 or P100 respirator.[4]

  • Neutralize:

    • Cover the spill with Sodium Carbonate (soda ash) or Sodium Bicarbonate .

    • Wait for the reaction (fizzing) to stop.

  • Collect:

    • Sweep the resulting paste/slurry into a dustpan.

    • Place into a wide-mouth jar or heavy-duty bag.

  • Disposal: Label as "Debris from Spill Cleanup: Halogenated Acid" and process as solid hazardous waste.

Regulatory & Compliance Codes

Proper coding ensures your facility is not fined during an EPA audit.

  • RCRA Status (USA):

    • This compound is not P-listed or U-listed by name.[1]

    • Characteristic Codes:

      • D002: If the waste is liquid and pH

        
         2.
        
      • F-Codes: If mixed with spent halogenated solvents (e.g., F002 for Methylene Chloride mixtures).

  • EPA Recommendation: Even if the specific concentration allows for an exemption, best practice (EHS) is to manage all fluorinated organics as hazardous waste to prevent environmental accumulation of organofluorines (PFAS-adjacent logic).

References

  • PubChem. (n.d.). (2R)-3-(4-fluorophenyl)-2-hydroxypropanoic acid | C9H9FO3.[4][1] National Library of Medicine. Retrieved October 26, 2023, from [Link][4][1]

  • U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved October 26, 2023, from [Link]

  • Princeton University EHS. (n.d.). Waste Removal and Disposal Guidelines: Halogenated vs Non-Halogenated. Retrieved October 26, 2023, from [Link][4][1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-3-(4-Fluorophenyl)-2-hydroxypropanoic acid
Reactant of Route 2
Reactant of Route 2
(R)-3-(4-Fluorophenyl)-2-hydroxypropanoic acid
© Copyright 2026 BenchChem. All Rights Reserved.